5-Pahsa
Description
member of the fatty acid hydroxy fatty acid class of lipids
Properties
IUPAC Name |
5-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKCWKQYJQHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277043 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1481636-41-2 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Insulin-Sensitizing Mechanisms of 5-PAHSA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxypalmitoylstearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of endogenous lipids that has emerged as a potential modulator of insulin sensitivity and glucose homeostasis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in insulin signaling. It details its molecular targets, downstream signaling cascades, and effects on glucose metabolism, supported by available quantitative data and experimental methodologies. The guide also addresses the existing controversies regarding its efficacy, offering a balanced perspective for researchers in the field.
Introduction
The rising prevalence of insulin resistance and type 2 diabetes necessitates the exploration of novel therapeutic targets. The discovery of FAHFAs, a class of lipids with anti-diabetic and anti-inflammatory properties, has opened new avenues for research.[1] Levels of PAHSAs, a prominent FAHFA family, are notably reduced in the serum and adipose tissue of insulin-resistant humans and mice, and their levels strongly correlate with insulin sensitivity.[2][3] this compound, a specific isomer of PAHSA, has been a focal point of investigation for its potential to improve glucose metabolism. This document serves as a comprehensive resource on the molecular mechanisms underpinning the effects of this compound on insulin signaling.
Molecular Targets and Signaling Pathways
This compound exerts its effects on insulin signaling through a multi-pronged mechanism involving cell surface receptors and intracellular signaling nodes. The primary pathways implicated are the G-protein coupled receptor (GPCR)-mediated signaling, the canonical PI3K/Akt pathway, and the AMPK activation pathway.
G-Protein Coupled Receptor (GPCR) Activation
Current evidence suggests that this compound's actions are, at least in part, mediated by the activation of GPR120 (also known as FFAR4) and GPR40 (FFAR1).[4][5]
-
GPR120: This receptor is expressed in adipocytes and macrophages and is known to mediate anti-inflammatory and insulin-sensitizing effects. Upon binding of this compound, GPR120 can initiate downstream signaling cascades that contribute to improved glucose uptake.
-
GPR40: This receptor is highly expressed in pancreatic β-cells and plays a role in glucose-stimulated insulin secretion (GSIS). Activation of GPR40 by this compound can augment insulin release, thereby contributing to better glycemic control.
PI3K/Akt Signaling Pathway
A key mechanism by which this compound enhances insulin sensitivity is through the potentiation of the canonical insulin signaling pathway. Treatment with this compound has been shown to increase the phosphorylation of key downstream effectors:
-
Insulin Receptor Substrate 1 (IRS-1): this compound treatment has been observed to increase the phosphorylation of IRS-1. This is a critical step that allows for the recruitment and activation of Phosphoinositide 3-kinase (PI3K).
-
Akt (Protein Kinase B): Following PI3K activation, Akt is phosphorylated at Serine 473 (Ser473), leading to its activation. Activated Akt then phosphorylates a range of downstream targets that mediate the metabolic effects of insulin.
AMPK Activation
This compound has also been shown to activate AMP-activated protein kinase (AMPK), a crucial energy sensor in cells. However, the beneficial effects of this compound on insulin signaling can be impaired under hyperglycemic conditions, which inhibit AMPK activation. Activated AMPK can contribute to improved glucose metabolism through various mechanisms, including the stimulation of glucose uptake.
Effects on Glucose Metabolism
The culmination of these signaling events is an enhancement of glucose uptake and utilization in insulin-sensitive tissues.
Increased Glucose Uptake
This compound treatment has been shown to significantly increase insulin-stimulated glucose uptake in adipocytes (3T3-L1) and hepatocytes (HepG2). This effect is largely attributed to the enhanced translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.
Enhanced GLUT4 Translocation
In response to potentiated insulin signaling, intracellular vesicles containing GLUT4 are mobilized to and fuse with the plasma membrane. This increases the number of glucose transporters at the cell surface, facilitating greater glucose entry into the cell.
Quantitative Data
While many studies have qualitatively described the effects of this compound, specific quantitative data is often presented graphically. The following tables summarize the reported quantitative effects where available.
Table 1: In Vivo Effects of this compound on Glucose Metabolism
| Parameter | Animal Model | Treatment Details | Outcome | Reference |
| Glucose Tolerance | HFD-fed mice | Acute oral administration | Improved glucose tolerance and lowered basal glycemia | |
| Glucose Tolerance | db/db mice | 50 mg/kg and 150 mg/kg oral administration | No improvement in glucose tolerance | |
| Fasting Blood Glucose | db/db mice | 30 days of oral administration | No significant improvement | |
| Serum ox-LDL | db/db mice | 30 days of oral administration | Significantly decreased (p < 0.0001) |
Table 2: In Vitro Effects of this compound on Insulin Signaling and Glucose Uptake
| Cell Line | Parameter | Treatment | Outcome | Reference |
| HepG2 | Insulin-stimulated glucose uptake | This compound treatment in high-insulin induced insulin resistance | Rescued impaired glucose uptake | |
| 3T3-L1 | Insulin-stimulated glucose uptake | This compound treatment in TNF-α induced insulin resistance | Reversed the defect in insulin action | |
| PC12 | m-TOR phosphorylation | 24h this compound treatment | Suppressed (p < 0.05) | |
| PC12 | ULK-1 phosphorylation | 24h this compound treatment | Suppressed (p < 0.01) |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are often proprietary to the labs that conducted the research. However, based on the methodologies described in the publications, the following are generalized protocols for key assays.
Insulin-Stimulated Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in DMEM containing 0.5% BSA.
-
This compound Treatment: Incubate the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified period (e.g., 2 hours).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Add radiolabeled 2-deoxyglucose (e.g., [³H]2-DOG) and incubate for 5-10 minutes.
-
Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalization: Normalize the counts to the total protein content of each sample, determined by a BCA assay.
Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment and Lysis: Treat cells (e.g., HepG2) with this compound and/or insulin as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Immunofluorescence for GLUT4 Translocation
-
Cell Culture and Treatment: Grow adipocytes on coverslips and treat with this compound and/or insulin.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 (for total GLUT4 staining) or omit permeabilization (for surface GLUT4 staining).
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against GLUT4, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a confocal microscope. Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments.
Controversies and Future Directions
It is crucial to acknowledge that the therapeutic potential of this compound is a subject of ongoing debate. While some studies have demonstrated its beneficial effects on glucose metabolism, others have failed to replicate these findings. For instance, one study reported that neither acute nor repeated treatment with this compound or 9-PAHSA improved glucose control in diet-induced obese mice. Another study found that while this compound improved insulin signaling in vitro, it did not improve glucose metabolism in db/db mice and, under hyperglycemic conditions, could even promote inflammation and fatty liver.
These discrepancies may arise from differences in experimental models (e.g., HFD-fed vs. db/db mice), treatment duration and dosage, and the specific PAHSA isomer used. The hyperglycemic state appears to be a critical factor that can abolish the positive effects of this compound, potentially by inhibiting AMPK activation.
Future research should focus on:
-
Elucidating the precise downstream effectors of GPR120 and GPR40 in response to this compound.
-
Investigating the dose-response and time-course effects of this compound in various preclinical models of insulin resistance.
-
Understanding the impact of the metabolic state (e.g., normoglycemia vs. hyperglycemia) on the efficacy of this compound.
-
Exploring the therapeutic potential of other PAHSA isomers and synthetic derivatives.
Conclusion
This compound is an endogenous lipid with the potential to modulate insulin signaling through multiple pathways, including the activation of GPR120 and GPR40, potentiation of PI3K/Akt signaling, and activation of AMPK. These actions converge to enhance glucose uptake, primarily through increased GLUT4 translocation. However, the efficacy of this compound is context-dependent, with hyperglycemia potentially abrogating its beneficial effects. The conflicting findings in the literature underscore the need for further rigorous investigation to fully delineate the therapeutic utility of this compound and other FAHFAs in the management of insulin resistance and type 2 diabetes. This technical guide provides a framework for understanding the current state of knowledge and highlights key areas for future research in this promising field.
References
- 1. americapeptides.com [americapeptides.com]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis. [research.bidmc.org]
The Role of 5-PAHSA in Glucose and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-hydroxyeicosapentaenoic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids, which has emerged as a crucial signaling molecule in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic functions, including its effects on glucose uptake, insulin sensitivity, de novo lipogenesis, and lipolysis. Detailed experimental protocols for key assays and a summary of quantitative data from pivotal studies are presented to facilitate further research and drug development in the context of metabolic diseases such as type 2 diabetes and obesity.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] Among the various FAHFA isomers, 5-palmitic acid-hydroxy stearic acid (this compound) has garnered significant attention for its potent metabolic effects.[2] Structurally, FAHFAs consist of a fatty acid esterified to a hydroxy fatty acid.[2] The position of the ester linkage on the hydroxy fatty acid chain determines the specific isomer, such as this compound or 9-PAHSA.[3]
Levels of PAHSAs have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, and these levels correlate with insulin sensitivity.[1] Administration of PAHSAs in murine models has been shown to improve glucose tolerance and stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin. This guide focuses specifically on the role and mechanisms of this compound in modulating glucose and lipid homeostasis.
Role of this compound in Glucose Metabolism
This compound plays a significant role in glucose metabolism, primarily by enhancing glucose uptake and improving insulin sensitivity in key metabolic tissues like adipose tissue.
Enhancement of Glucose Uptake
In vitro studies using 3T3-L1 adipocytes have demonstrated that this compound treatment increases glucose uptake. This effect is associated with the enhanced translocation of the glucose transporter 4 (GLUT4) to the plasma membrane. While some studies have shown that this compound augments insulin-stimulated glucose transport, others have reported no significant effect on basal or insulin-stimulated glucose uptake in certain cell lines. These discrepancies may be attributable to differences in experimental models and conditions. For instance, high glucose concentrations have been shown to impair the beneficial effects of this compound on glucose metabolism.
Improvement of Insulin Signaling
This compound has been shown to improve insulin signaling in both HepG2 liver cells and 3T3-L1 adipocytes. Treatment with this compound increases the phosphorylation of key proteins in the insulin signaling cascade, including insulin receptor substrate 1 (IRS1) and Akt. However, the context of the metabolic environment is crucial, as the positive effects of this compound on insulin signaling can be abolished under conditions of high glucose.
Role of this compound in Lipid Metabolism
This compound exerts complex effects on lipid metabolism, including the modulation of de novo lipogenesis (DNL) and lipolysis in adipose tissue.
Regulation of De Novo Lipogenesis
Studies in mice have revealed that this compound can stimulate DNL in white adipose tissue (WAT), particularly during cold exposure. This process involves the conversion of carbohydrates into fatty acids for storage as triacylglycerols (TAGs). Metabolic labeling with 2H2O has shown that this compound potentiates the effects of cold exposure on DNL and stimulates TAG/fatty acid cycling in WAT.
Modulation of Lipolysis
This compound also influences lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol. In 3T3-L1 adipocytes, this compound has been observed to slightly enhance forskolin-stimulated glycerol release, suggesting a pro-lipolytic effect under certain conditions. It also appears to influence the re-esterification of fatty acids, thereby altering the profile of lipolytic products. The release of PAHSAs themselves is linked to lipolysis, with adipose triglyceride lipase (ATGL) playing a key role in liberating FAHFAs from their storage in TAG estolides.
Signaling Pathways
The metabolic effects of this compound are mediated through various signaling pathways, with the G-protein coupled receptor GPR120 being a key player.
GPR120-Mediated Signaling
In adipocytes, this compound is thought to signal through GPR120 to enhance insulin-stimulated glucose uptake. GPR120 activation can lead to downstream signaling events that promote GLUT4 translocation to the cell surface. Some studies also suggest the involvement of GPR40 in mediating the beneficial effects of PAHSAs on glucose homeostasis.
mTOR-ULK1 Pathway
In neuronal cells under diabetic conditions, this compound has been shown to inhibit the phosphorylation of the mTOR-ULK1 pathway, leading to the enhancement of autophagy. This suggests a potential neuroprotective role for this compound in the context of diabetic complications.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on various metabolic parameters.
Table 1: In Vitro Effects of this compound on Glucose Metabolism
| Cell Line | Treatment | Parameter | Result | Reference |
| 3T3-L1 Adipocytes | This compound | Glucose Uptake | Increased | |
| HepG2 Cells | This compound | Insulin-stimulated Glucose Uptake | Increased | |
| 3T3-L1 Adipocytes | This compound + TNF-α | Insulin-stimulated Glucose Uptake | Reversal of TNF-α-induced reduction | |
| HepG2 Cells | This compound + High Insulin | Insulin Signaling (p-IRS1, p-Akt) | Increased | |
| PC12 Cells | This compound | m-TOR Phosphorylation | Decreased | |
| PC12 Cells | This compound | ULK-1 Phosphorylation | Decreased |
Table 2: In Vivo Effects of this compound on Glucose and Lipid Metabolism in Mice
| Mouse Model | Treatment | Parameter | Result | Reference |
| High-Fat Diet-fed | This compound (oral gavage) | Glucose Tolerance | Improved | |
| db/db | This compound (oral gavage, 1 month) | Blood Glucose | No significant change | |
| db/db | This compound (oral gavage, 1 month) | Liver Lipid Accumulation | Increased | |
| Cold-Exposed | This compound (oral gavage) | De Novo Lipogenesis in eWAT | Stimulated | |
| db/db | This compound (oral gavage) | Serum ox-LDL | Decreased |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes (cultured in 12-well plates)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, IBMX for differentiation
-
This compound stock solution
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]glucose
-
Cytochalasin B
-
Scintillation fluid and counter
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard MDI (IBMX, dexamethasone, insulin) protocol.
-
On the day of the assay, wash the differentiated adipocytes twice with serum-free DMEM.
-
Incubate the cells in serum-free DMEM for 2-3 hours to ensure basal conditions.
-
Pre-incubate the cells with or without this compound at the desired concentration for 30 minutes in KRH buffer.
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 1 nM) for 20 minutes. Include a basal (no insulin) control.
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]glucose (0.5 µCi/mL) and 10 µM 2-deoxy-D-glucose. To determine non-specific uptake, include wells with cytochalasin B (10 µM).
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with 0.5 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the data to protein concentration.
Western Blot Analysis of Insulin Signaling in HepG2 Cells
Objective: To assess the effect of this compound on the phosphorylation of key insulin signaling proteins in HepG2 cells.
Materials:
-
HepG2 cells (cultured in 6-well plates)
-
DMEM with high or normal glucose
-
This compound stock solution
-
Insulin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Culture HepG2 cells to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours in low-glucose DMEM.
-
Pre-treat the cells with or without this compound at the desired concentration for a specified time (e.g., 2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To evaluate the effect of this compound administration on glucose clearance in mice.
Materials:
-
Mice (e.g., C57BL/6J on a high-fat diet)
-
This compound formulation for oral gavage
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restrainers
Procedure:
-
Administer this compound or vehicle to the mice via oral gavage for the desired duration (e.g., once daily for 3 days).
-
Fast the mice for 6 hours before the GTT.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose bolus (2 g/kg body weight) via intraperitoneal injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound activates GPR120, leading to increased glucose uptake.
Caption: this compound promotes autophagy by inhibiting the mTOR-ULK1 pathway.
Caption: Workflow for an in vivo Glucose Tolerance Test (GTT).
Conclusion
This compound is a promising endogenous lipid with significant potential for the therapeutic targeting of metabolic diseases. Its ability to enhance glucose uptake, improve insulin sensitivity, and modulate lipid metabolism highlights its importance in maintaining metabolic homeostasis. However, the conflicting reports on its efficacy underscore the need for further research to fully elucidate its mechanisms of action and to determine the optimal conditions for its therapeutic application. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Lipokine this compound is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for de novo Lipogenesis in Mice - FGU [fgu.cas.cz]
- 3. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Effects of 5-PAHSA in Diabetes: A Technical Guide
Executive Summary: Type 2 Diabetes Mellitus (T2DM) is frequently associated with neurological complications, including diabetic neuropathy, driven by hyperglycemia, oxidative stress, and chronic inflammation. Emerging research has identified 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid family, as a potential neuroprotective agent. This document provides a detailed overview of the mechanisms, experimental data, and protocols related to the neuroprotective effects of this compound in diabetic contexts. The primary mechanisms of action include the enhancement of autophagy through inhibition of the m-TOR-ULK1 signaling pathway and the suppression of oxidative stress. While preclinical data show promise, particularly in vitro, the effects on glucose metabolism and inflammation in vivo have yielded conflicting results, underscoring the need for further investigation. This guide is intended for researchers, scientists, and drug development professionals exploring novel therapeutic avenues for diabetic neuropathy.
Core Neuroprotective Mechanisms of this compound
This compound, a recently discovered endogenous lipid, has demonstrated neuroprotective properties in preclinical models of diabetes.[1][2] Its effects are primarily attributed to two key mechanisms: the regulation of autophagy and the attenuation of oxidative stress.[2][3] The anti-inflammatory and metabolic effects of PAHSAs are also an area of active, albeit controversial, research.[4]
Regulation of Autophagy via the m-TOR-ULK1 Pathway
In neuronal cells under diabetic conditions, this compound has been shown to enhance autophagy, a critical cellular process for clearing damaged organelles and misfolded proteins. This is achieved through the inhibition of the mammalian target of rapamycin (m-TOR) signaling pathway. Specifically, this compound administration leads to decreased phosphorylation of m-TOR. The suppression of m-TOR activity prevents the inhibitory phosphorylation of Unc-51 like kinase 1 (ULK1), allowing ULK1 to initiate the formation of the autophagosome. This enhancement of autophagy is crucial for neuronal survival in the face of metabolic stress associated with diabetes.
Attenuation of Oxidative Stress
Diabetic conditions are characterized by elevated levels of reactive oxygen species (ROS), which contribute significantly to neuronal damage. This compound has been demonstrated to suppress oxidative stress in neuronal cell models. In vitro studies using PC12 cells exposed to high glucose conditions showed that treatment with this compound significantly decreased the concentration of ROS. This anti-oxidative effect represents a direct neuroprotective action, helping to preserve neuronal integrity from damage induced by hyperglycemia.
Modulation of Inflammatory Pathways
The role of this compound in inflammation associated with diabetes is complex and not fully elucidated. PAHSAs are known to have anti-inflammatory properties, potentially mediated through G protein-coupled receptor 120 (GPR120). Activation of GPR120 can inhibit inflammatory signaling pathways such as the NF-κB pathway. However, some studies report that under conditions of extreme hyperglycemia, the anti-inflammatory effects of this compound are impaired. One study found that in db/db mice, a model of severe T2DM, prolonged this compound treatment did not reduce inflammation and, in contrast, was associated with increased inflammatory markers and fatty liver. This suggests that the efficacy of this compound as an anti-inflammatory agent may be dependent on the specific metabolic context.
Summary of Preclinical Evidence
The neuroprotective effects of this compound have been investigated in both in vitro and in vivo models. The most significant findings are summarized below.
| Model System | Key Parameter | Observation | Significance (p-value) | Reference |
| In Vitro (PC12 Cells) | Phosphorylation of m-TOR | Suppressed following this compound administration | p < 0.05 | |
| Phosphorylation of ULK-1 | Suppressed following this compound administration | p < 0.05 | ||
| Autophagy Levels | Increased following this compound administration | p < 0.05 | ||
| Reactive Oxygen Species (ROS) | Decreased concentration following this compound | Not specified | ||
| In Vivo (db/db Mice) | Phosphorylation of m-TOR (Cortex) | Suppressed following this compound administration | p < 0.01 | |
| Phosphorylation of ULK-1 (Cortex) | Suppressed following this compound administration | p < 0.01 | ||
| Autophagy Levels (Cortex) | No significant change observed | Not significant | ||
| Oxidized LDL (ox-LDL) in Serum | Significantly decreased | p < 0.0001 | ||
| C-reactive protein (CRP) | Increased in high-dose group | p < 0.01 | ||
| Glucose Metabolism / Cognition | No significant improvement | Not significant | ||
| Inflammation / Fatty Liver | Increased after 1 month of treatment | Not specified |
Detailed Experimental Protocols
The following section details the methodologies used in key studies investigating this compound's neuroprotective effects.
In Vitro Model: PC12 Cells under Diabetic Conditions
-
Cell Line: Pheochromocytoma (PC12) cells, a common model for neuronal studies.
-
Culture Conditions: Cells are cultured under standard conditions and then exposed to a high-glucose medium to simulate a diabetic environment.
-
Treatment: PC12 cells are treated with synthesized this compound for a duration of 24 hours.
-
Analysis:
-
Autophagy: Assessed by measuring the ratio of LC3-II/LC3-I via Western Blot. An increased ratio indicates enhanced autophagy.
-
Signaling Proteins: Phosphorylation status of m-TOR and ULK1 is determined by Western Blot using phospho-specific antibodies.
-
Oxidative Stress: Intracellular ROS levels are quantified using fluorescent probes like DCFH-DA.
-
Apoptosis: Assessed through methods such as TUNEL staining or measurement of caspase activity, although studies found no significant change with this compound treatment.
-
In Vivo Model: db/db Mice
-
Animal Model: db/db mice, which are leptin receptor-deficient, are a widely used genetic model for severe T2DM, characterized by obesity and extreme hyperglycemia.
-
Treatment Protocol: Mice are administered this compound, typically via oral gavage, for a period of 30 days.
-
Analysis:
-
Metabolic Parameters: Blood glucose levels, insulin secretion, and glucose tolerance (via OGTT) are measured. Studies have generally found no significant improvement with this compound in this model.
-
Lipid Profile: Serum levels of lipids, including ox-LDL, are measured using ELISA kits.
-
Tissue Analysis (Cortex): Brain cortex is harvested to analyze the phosphorylation state of m-TOR and ULK1 by Western Blot.
-
Cognitive Function: Assessed using behavioral tests, which have not shown significant improvement following this compound treatment in db/db mice.
-
Discussion, Contradictions, and Future Directions
The evidence suggests that this compound exerts neuroprotective effects primarily by enhancing autophagy and reducing oxidative stress in neuronal cells under diabetic conditions. The inhibition of the m-TOR/ULK-1 pathway is a key molecular mechanism underlying its pro-autophagic activity. These findings, largely derived from in vitro models, are promising.
However, the translation of these effects to in vivo models has been challenging and has produced conflicting results. While the suppression of m-TOR phosphorylation was observed in the cortex of db/db mice, this did not translate to a significant increase in autophagy or an improvement in cognitive function. Furthermore, multiple studies have reported a lack of significant effect of this compound on improving glucose tolerance or insulin secretion in various diabetic mouse models. More concerning are reports that long-term this compound administration in the severely hyperglycemic db/db mouse model may exacerbate inflammation and promote fatty liver.
These discrepancies highlight several critical areas for future research:
-
Dose-Response and Chronicity: The optimal therapeutic window and duration of this compound treatment need to be established.
-
Model-Specific Effects: The neuroprotective and metabolic effects may differ depending on the specific diabetes model (e.g., diet-induced obesity vs. genetic models like db/db mice).
-
Role of Hyperglycemia: The severe hyperglycemic state in some models may impair or alter the biological activity of this compound, particularly its anti-inflammatory potential.
-
Target Engagement: Further studies are needed to confirm target engagement of GPR120 in the central nervous system and elucidate the downstream signaling in the context of diabetic neuropathy.
References
- 1. A novel palmitic acid hydroxy stearic acid (this compound) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S‐9‐PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-PAHSA Signaling Through GPR120
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the signaling mechanisms of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) through the G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). It details the primary signaling cascades, summarizes key quantitative data, and provides established experimental protocols for studying this pathway.
Introduction
Palmitic acid-hydroxy stearic acids (PAHSAs) are a class of endogenous mammalian lipids with significant anti-diabetic and anti-inflammatory properties.[1] Their discovery has opened new avenues for therapeutic interventions in metabolic diseases like type 2 diabetes.[1][2] Levels of PAHSAs have been found to be lower in the serum and adipose tissue of insulin-resistant humans, and these levels correlate strongly with insulin sensitivity.[1][3]
One of the key mechanisms through which PAHSAs exert their effects is by activating GPR120, a receptor for medium and long-chain free fatty acids. This compound, a specific isomer, has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation by signaling through GPR120. This guide elucidates the molecular pathways downstream of GPR120 activation by this compound.
Core Signaling Pathways of this compound through GPR120
Activation of GPR120 by this compound initiates two primary, distinct signaling cascades: a Gαq/11-mediated pathway that primarily influences metabolic processes and a β-arrestin-2-mediated pathway responsible for its potent anti-inflammatory effects.
Gαq/11-Mediated Metabolic Signaling
Upon this compound binding, GPR120 couples to the Gαq/11 protein. This interaction activates Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates Protein Kinase C (PKC). This cascade is crucial for metabolic regulation, including the potentiation of glucose-stimulated insulin secretion (GSIS) and the translocation of GLUT4 to the plasma membrane in adipocytes, thereby enhancing glucose uptake. The activation of the PI3K/Akt pathway is also a significant downstream event that contributes to insulin sensitivity.
β-Arrestin-2-Mediated Anti-Inflammatory Signaling
The anti-inflammatory effects of this compound are mediated by a G-protein-independent pathway involving β-arrestin-2. Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex is then internalized. In the cytosol, this complex interacts with TGF-β-activated kinase 1 (TAK1) binding protein 1 (TAB1). This interaction prevents the association of TAB1 with TAK1, thereby inhibiting the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways. This mechanism effectively blocks the production of inflammatory cytokines like TNF-α and IL-6.
Quantitative Data Summary
While extensive quantitative data for this compound is still emerging, studies on the closely related 9-PAHSA and other synthetic GPR120 agonists provide valuable benchmarks for its activity.
| Compound | Assay Type | Target | Cell Line | Potency (EC₅₀ / IC₅₀) | Reference |
| 9-PAHSA | GPR120 Agonism | Human GPR120 | - | IC₅₀: 19 µM | |
| Compound A | Calcium Mobilization | Human GPR120 | HEK293 | EC₅₀: ~30 nM | |
| Compound A | β-Arrestin-2 Recruitment | Human GPR120 | - | EC₅₀: ~50 nM | |
| TUG-891 | Calcium Flux | Human GPR120 | CHO | EC₅₀: < 0.2 µM | |
| Grifolic Acid | MAPK Activation | Human GPR120 | hTBCs | 20 µM (used concentration) | |
| 9-PAHSA | CXCL10 Secretion (LPS-induced) | - | Human PBMCs | Effective at 10 µM & 100 µM |
Key Experimental Protocols
Investigating the this compound/GPR120 signaling axis involves several key in vitro assays. Detailed methodologies for three core experimental procedures are provided below.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR120 activation via the Gαq/11 pathway.
Principle: Agonist binding to GPR120 activates the Gαq/11 pathway, leading to IP3 production and subsequent release of calcium from intracellular stores. This calcium flux is detected by a fluorescent indicator dye.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably transfected with human GPR120 are seeded into 96-well black-wall, clear-bottom plates at a density of 20,000-50,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is discarded, and cells are washed with Hank's Balanced Salt Solution (HBSS). A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a FLIPR Calcium Assay Kit reagent) is prepared in HBSS, often containing probenecid to prevent dye extrusion, and added to each well. The plate is incubated at 37°C for 30-60 minutes.
-
Compound Addition: The plate is placed into a fluorescence plate reader (e.g., FlexStation, SpectraMax). A baseline fluorescence reading is taken before the automated addition of this compound or control compounds at various concentrations.
-
Data Acquisition: Fluorescence intensity is measured kinetically immediately after compound addition, typically every 1-2 seconds for 2-3 minutes, to capture the transient calcium peak.
-
Analysis: The response is quantified by the peak fluorescence intensity over baseline. Dose-response curves are generated to calculate EC₅₀ values.
ERK Phosphorylation Assay (In-Cell Western)
This assay quantifies the activation of the Extracellular signal-Regulated Kinase (ERK), a downstream target in many GPCR signaling pathways, including GPR120.
Principle: GPR120 activation can lead to the phosphorylation of ERK1/2 at Thr202/Tyr204. This phosphorylated form (p-ERK) can be detected using specific antibodies in a high-throughput, plate-based format.
Methodology:
-
Cell Culture & Starvation: Cells expressing GPR120 (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages) are seeded in a 96-well plate (25,000 cells/well). After 24 hours, the growth medium is replaced with a serum-free medium, and cells are starved overnight to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of this compound or controls for a short period, typically 3-10 minutes at room temperature, which corresponds to the peak ERK phosphorylation time.
-
Fixation & Permeabilization: The stimulation medium is removed, and cells are immediately fixed with 4% paraformaldehyde for 20 minutes. After washing, cells are permeabilized with a buffer containing Triton X-100 to allow antibody entry.
-
Immunostaining: Cells are incubated with a blocking buffer to reduce non-specific binding. They are then co-incubated overnight with two primary antibodies: a rabbit anti-p-ERK antibody and a mouse anti-total-ERK (or other normalization protein like GAPDH) antibody.
-
Secondary Antibody Detection: After washing, cells are incubated with two species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
Imaging & Analysis: The plate is scanned on a near-infrared imaging system (e.g., LI-COR Odyssey). The fluorescence intensity for p-ERK is normalized to the intensity for total-ERK. Dose-response curves are plotted to determine EC₅₀ values.
β-Arrestin Recruitment Assay
This assay directly measures the recruitment of β-arrestin-2 to the activated GPR120 receptor, a key step in the anti-inflammatory signaling pathway.
Principle: Agonist-induced receptor activation and phosphorylation creates a binding site for β-arrestin. This interaction can be quantified using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (e.g., DiscoveRx PathHunter).
Methodology (PathHunter Assay Principle):
-
Cell Line: Use a commercially available cell line (e.g., from DiscoveRx) engineered to express GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells according to the manufacturer's protocol in white-walled assay plates.
-
Compound Addition: Add this compound or control compounds to the wells and incubate for 60-90 minutes at 37°C to allow for receptor binding and β-arrestin recruitment.
-
Detection: Add the detection reagent mixture, which contains the substrate for the complemented enzyme. The interaction between GPR120 and β-arrestin brings the two enzyme fragments together, forming an active enzyme that converts the substrate to a chemiluminescent product.
-
Measurement: After a further incubation period (e.g., 60 minutes) at room temperature, measure the luminescence signal using a plate reader.
-
Analysis: The intensity of the luminescent signal is directly proportional to the amount of β-arrestin recruited to the receptor. Calculate EC₅₀ values from dose-response curves.
Conclusion
This compound is an endogenous lipid that activates GPR120, initiating distinct Gαq/11 and β-arrestin-2 signaling pathways. These pathways collectively contribute to improved insulin sensitivity, enhanced glucose uptake, and potent anti-inflammatory effects. The study of this compound/GPR120 signaling holds significant promise for the development of novel therapeutics for metabolic and inflammatory disorders. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to investigate this important signaling axis further.
References
5-PAHSA: A Lipokine at the Crossroads of Metabolic Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Obesity and type 2 diabetes represent a growing global health crisis. In the intricate landscape of metabolic regulation, a novel class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) has emerged as a promising area of research. Among these, 5-palmitic acid-hydroxy stearic acid (5-PAHSA) has garnered significant attention for its role as a lipokine with potent anti-diabetic and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in metabolic regulation, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Discovery and Significance of this compound
FAHFAs were first identified in the adipose tissue of mice engineered to be insulin-sensitive, revealing their correlation with improved metabolic health.[1][2] Structurally, FAHFAs consist of a fatty acid ester-linked to a hydroxy fatty acid.[3] The position of the ester bond on the hydroxy fatty acid chain defines the specific isomer, such as this compound.[3] Levels of PAHSAs, including this compound, have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, suggesting their potential as biomarkers and therapeutic targets.[4]
Quantitative Effects of this compound on Metabolic Parameters
The following tables summarize the quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of this compound on key metabolic and inflammatory markers.
Table 1: In Vitro Effects of this compound on Glucose Metabolism and Insulin Signaling
| Cell Line | This compound Concentration | Outcome | Reference |
| 3T3-L1 Adipocytes | 20 µM | Increased insulin-stimulated glucose uptake | |
| 3T3-L1 Adipocytes | Not specified | Increased GLUT4 translocation to the plasma membrane | |
| HepG2 Cells | Not specified | Improved insulin signaling | |
| PC12 Cells | Not specified | Suppressed phosphorylation of m-TOR and ULK-1 |
Table 2: In Vivo Effects of this compound on Glucose Homeostasis and Lipid Metabolism
| Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| High-Fat Diet (HFD)-fed mice | 50 mg/kg (oral gavage) | Acute | Improved glucose tolerance | |
| db/db mice | 50 mg/kg and 150 mg/kg (oral gavage) | 30 days | No significant improvement in glucose metabolism; significantly decreased ox-LDL | |
| C57BL/6 mice | Not specified | 30 days | No significant improvements in glucose tolerance or insulin secretion |
Table 3: Anti-inflammatory Effects of this compound
| Model | This compound Concentration/Dosage | Key Findings | Reference |
| PC12 Cells | Not specified | Decreased levels of reactive oxygen species (ROS) | |
| HepG2 Cells (normal glucose) | Not specified | Inhibited phosphorylation of IκBα and NF-κB | |
| db/db mice (high-dose group) | Not specified | Increased levels of C-reactive protein (CRP) |
Signaling Pathways Modulated by this compound
This compound exerts its effects through a complex interplay of signaling pathways that govern glucose metabolism, insulin sensitivity, and inflammation.
Insulin Signaling Pathway
This compound has been shown to enhance insulin sensitivity by augmenting the insulin signaling cascade. In insulin-resistant cells, this compound treatment can restore the phosphorylation of key downstream targets of the insulin receptor, such as Akt, leading to increased translocation of the glucose transporter GLUT4 to the cell membrane and consequently, enhanced glucose uptake.
G-Protein Coupled Receptor (GPCR) Activation
PAHSAs, including the this compound isomer, have been identified as ligands for G-protein coupled receptors GPR120 and GPR40. Activation of these receptors is linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion and potentiation of glucose-stimulated insulin secretion (GSIS).
Anti-inflammatory Signaling Pathways
This compound exhibits anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines. Additionally, this compound can suppress the mTOR signaling pathway, which is involved in cell growth, proliferation, and inflammation.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments used to characterize the metabolic effects of this compound.
3T3-L1 Adipocyte Glucose Uptake Assay
This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes treated with this compound.
References
The Biosynthesis of 5-PAHSA in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 5-palmitic acid ester of hydroxy stearic acid (5-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous molecules have garnered significant attention for their anti-inflammatory and anti-diabetic properties, making them promising therapeutic targets. This document details the enzymatic pathways of this compound synthesis and degradation, presents quantitative data on its distribution, outlines key experimental protocols for its study, and illustrates the associated signaling cascades.
Introduction to this compound and FAHFAs
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of bioactive lipids first identified in mammals in 2014.[1] They are characterized by an ester bond between a fatty acid and a hydroxy fatty acid. Within this class, palmitic acid esters of hydroxy stearic acids (PAHSAs) are among the most studied, with various regioisomers existing based on the position of the ester linkage on the hydroxy stearic acid backbone.[2] this compound, along with 9-PAHSA, is one of the most well-characterized isomers, demonstrating potent anti-inflammatory and insulin-sensitizing effects.[3] Given their therapeutic potential, a thorough understanding of their biosynthesis is critical for the development of novel drugs targeting metabolic and inflammatory diseases.
The Biosynthetic Pathway of this compound
The primary enzyme responsible for the biosynthesis of this compound and other FAHFAs in mammals is Adipose Triglyceride Lipase (ATGL) , also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2).[4] While ATGL is well-known for its role as a hydrolase in breaking down triglycerides, its function in FAHFA synthesis involves a distinct transacylase activity .[5]
The biosynthesis of this compound via ATGL can be summarized in the following steps:
-
Substrate Provision : The synthesis requires two main substrates: a fatty acid donor and a hydroxy fatty acid acceptor. The fatty acid donors are primarily triglycerides (TGs) and, to a lesser extent, diglycerides (DGs) . The hydroxy fatty acid acceptor is 5-hydroxy stearic acid (5-HSA).
-
Enzymatic Reaction : ATGL catalyzes the transfer of a fatty acid (in this case, palmitic acid) from the glycerol backbone of a TG or DG directly to the hydroxyl group of 5-HSA. This transacylation reaction forms the ester bond that defines this compound.
-
Storage : Newly synthesized FAHFAs, including this compound, can be incorporated into triglycerides to form FAHFA-containing triacylglycerols (FAHFA-TGs) . These FAHFA-TGs act as a storage reservoir for FAHFAs within adipose tissue.
-
Release : The release of free FAHFAs from FAHFA-TGs is mediated by the hydrolytic activity of lipases, including ATGL and Hormone-Sensitive Lipase (HSL), during lipolysis.
This pathway highlights a novel function for ATGL beyond its canonical role in lipolysis and establishes a direct link between triglyceride metabolism and the production of these signaling lipids.
Visualization of the this compound Biosynthesis Pathway
References
- 1. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice [pubmed.ncbi.nlm.nih.gov]
- 4. The Potential Roles of Transacylation in Intracellular Lipolysis and Related Qssa Approximations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of ATGL activity using adiposomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Endogenous Mammalian Lipids with Anti-Diabetic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diabetes mellitus, a global metabolic pandemic, necessitates the exploration of novel therapeutic avenues. Endogenous mammalian lipids have emerged as a promising class of signaling molecules with potent anti-diabetic properties. This technical guide provides a comprehensive overview of key classes of these lipids, including fatty acid esters of hydroxy fatty acids (FAHFAs), select lipokines, and their derivatives. We delve into their mechanisms of action, detailing the intricate signaling pathways they modulate to improve glucose homeostasis. This guide presents quantitative data from seminal studies in clearly structured tables, offering a comparative analysis of their efficacy. Furthermore, detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research in this field. Mandatory visualizations of signaling pathways and experimental workflows are included to offer a clear and concise understanding of the core concepts.
Introduction
The landscape of diabetes research is continuously evolving, with a growing emphasis on understanding the endogenous molecules that regulate metabolic health. Among these, certain classes of lipids have been identified as key players in maintaining glucose homeostasis and insulin sensitivity. Unlike the traditional view of lipids as mere energy storage molecules, these bioactive lipids act as signaling molecules, orchestrating complex intercellular communication networks. This guide focuses on well-characterized endogenous mammalian lipids that have demonstrated significant anti-diabetic effects in preclinical and, in some cases, clinical studies. We will explore their discovery, physiological relevance, and therapeutic potential, providing the necessary technical details for researchers and drug development professionals to navigate this exciting field.
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)
FAHFAs are a recently discovered class of endogenous lipids with profound anti-diabetic and anti-inflammatory effects.[1] They are formed by the esterification of a fatty acid to a hydroxy fatty acid. The most studied sub-class of FAHFAs is the palmitic acid esters of hydroxy stearic acids (PAHSAs).
Physiological Relevance and Anti-Diabetic Effects
Levels of specific PAHSA isomers, such as 5-PAHSA and 9-PAHSA, are significantly reduced in the serum and adipose tissue of insulin-resistant humans and mice.[2] Chronic administration of a mixture of 5- and 9-PAHSA to mice on a high-fat diet has been shown to increase their serum and tissue levels by approximately 1.4 to 3-fold, leading to improved insulin sensitivity and glucose tolerance.[3][4] A single oral dose of PAHSAs has also been demonstrated to enhance glucose tolerance in mice.[5]
The anti-diabetic effects of PAHSAs are multifaceted. They have been shown to:
-
Enhance insulin-stimulated glucose uptake in adipocytes.
-
Augment glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.
-
Stimulate glucagon-like peptide-1 (GLP-1) secretion .
-
Reduce inflammation in adipose tissue.
Quantitative Data on PAHSA Effects
| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |
| Serum Levels | Human (Insulin-Resistant vs. Sensitive) | Total PAHSAs | Endogenous | ~40% reduction in insulin-resistant individuals | |
| Serum Levels | Human (Diabetic vs. Non-diabetic) | 9-PAHSA | Endogenous | Significantly lower in diabetic patients | |
| GPR120 Activation | In vitro | 9-PAHSA | 19 µM (IC50) | Agonist activity | |
| GPR40 Activation | In vitro (Human Islets) | 9-PAHSA | 20 µM | Augmentation of GSIS | |
| Glucose Tolerance | Mouse (High-Fat Diet) | 5- & 9-PAHSA | Chronic administration | Improved glucose tolerance | |
| Insulin Sensitivity | Mouse (High-Fat Diet) | 5- & 9-PAHSA | Chronic administration | Improved insulin sensitivity | |
| GLP-1 Secretion | Mouse (Chow-fed) | 5- & 9-PAHSA | Chronic administration | Augmented GLP-1 secretion |
Signaling Pathways
PAHSAs exert their effects through at least two distinct G protein-coupled receptors (GPCRs): GPR120 and GPR40.
-
In adipocytes , PAHSAs bind to GPR120, a receptor for long-chain fatty acids. This activation leads to downstream signaling that promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby enhancing glucose uptake. The anti-inflammatory effects of PAHSAs are also mediated, in part, through GPR120 by inhibiting the NF-κB pathway.
-
In pancreatic β-cells , PAHSAs activate GPR40 (also known as FFA1), another fatty acid receptor. This leads to an increase in intracellular calcium levels, which potentiates glucose-stimulated insulin secretion.
Experimental Protocols
Protocol:
-
Animal Preparation: House mice individually and fast them overnight (12-16 hours) with ad libitum access to water.
-
Baseline Measurement: On the day of the experiment, record the body weight of each mouse. Collect a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: Prepare a sterile glucose solution (e.g., 20% w/v in water). Administer the glucose solution orally via gavage at a dose of 1-2 g/kg body weight.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations immediately using a calibrated glucometer.
-
Data Analysis: Plot the mean blood glucose concentration at each time point. Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Pre-treatment: On day 8-10 of differentiation, pre-treat the mature adipocytes with the test lipid (e.g., 9-PAHSA at 20 µM) or vehicle control for 24 hours.
-
Serum Starvation: Serum-starve the cells for 3-4 hours in serum-free DMEM.
-
Insulin Stimulation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and then stimulate with a submaximal concentration of insulin (e.g., 1 nM) for 20-30 minutes at 37°C. Include a basal (no insulin) control.
-
Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose (or a non-radioactive fluorescent analog) and incubate for 5-10 minutes.
-
Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Quantification: Lyse the cells and measure the amount of incorporated radiolabeled glucose using a scintillation counter, or fluorescence using a plate reader. Normalize the results to protein concentration.
Protocol:
-
Cell Culture: Culture an enteroendocrine cell line, such as STC-1 or GLUTag cells, in appropriate media.
-
Seeding: Seed the cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
Stimulation: Wash the cells with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate with the test lipid (e.g., 9-PAHSA) in the presence of a secretagogue (e.g., glucose or a mixture of amino acids) for a defined period (e.g., 1-2 hours).
-
Supernatant Collection: Collect the supernatant, and to prevent GLP-1 degradation, add a DPP-4 inhibitor.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Data Normalization: Normalize the secreted GLP-1 levels to the total cellular protein content or cell number.
Lipokines
Lipokines are a class of lipids secreted from adipose tissue that act as endocrine signaling molecules to regulate systemic metabolism. This class includes the aforementioned FAHFAs, as well as other important lipids such as palmitoleate, 12,13-diHOME, and N-acyl amino acids.
Palmitoleate (16:1n7)
Palmitoleate is a monounsaturated fatty acid that has been proposed to function as a lipokine with anti-diabetic and anti-inflammatory properties.
Studies in animal models have shown that palmitoleate can improve insulin sensitivity in muscle and liver and suppress inflammation in adipose tissue. Chronic administration of palmitoleic acid to diabetic KK-Ay mice improved insulin sensitivity and reduced hyperglycemia and hypertriglyceridemia. The proposed mechanisms for its anti-diabetic effects include:
-
Increased insulin-stimulated glucose uptake in skeletal muscle, partly through the upregulation of GLUT1 and GLUT4 transporters.
-
Suppression of hepatic lipogenesis by downregulating the expression of key lipogenic genes like SREBP-1c, FAS, and SCD-1.
-
Modulation of insulin signaling , with some studies suggesting an involvement of the ERK1/2 pathway in pancreatic β-cells.
-
Anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as TNF-α and resistin in adipose tissue.
It is important to note that the role of palmitoleate in human metabolic health is still under investigation, with some studies showing positive correlations with insulin sensitivity, while others have not found a significant association in obese individuals.
| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |
| Insulin Sensitivity | Human (Non-diabetic) | Palmitoleate | Endogenous | Positive correlation with insulin sensitivity | |
| Insulin Sensitivity | Mouse (KK-Ay) | Palmitoleic Acid | 300 mg/kg/day (4 weeks) | Improved insulin sensitivity | |
| Plasma Glucose | Mouse (KK-Ay) | Palmitoleic Acid | 300 mg/kg/day (4 weeks) | Lowered plasma glucose at 60 min in ITT | |
| Plasma Triglycerides | Mouse (KK-Ay) | Palmitoleic Acid | 300 mg/kg/day (4 weeks) | Significantly decreased plasma triglycerides | |
| Insulin Secretion | Rat (INS-1 cells) | Palmitoleate | 0.2 mM (24 hours) | Maximum induction of insulin secretion |
The precise signaling pathway for palmitoleate is not fully elucidated but is thought to involve the potentiation of the insulin signaling cascade and modulation of inflammatory pathways. In pancreatic β-cells, palmitoleate has been shown to activate the ERK1/2 pathway, which is linked to its effects on insulin secretion.
12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME)
12,13-diHOME is a lipokine derived from linoleic acid that is released from brown adipose tissue (BAT) in response to cold exposure and exercise.
Circulating levels of 12,13-diHOME are negatively correlated with body mass index and insulin resistance in humans. Its primary metabolic role appears to be the stimulation of fatty acid uptake and utilization, rather than directly impacting glucose uptake. The key actions of 12,13-diHOME include:
-
Increased fatty acid uptake into brown adipocytes and skeletal muscle cells. This is achieved by promoting the translocation of fatty acid transporters, such as FATP1 and CD36, to the cell membrane.
-
Enhanced cold tolerance in mice through the activation of BAT fuel uptake.
-
Reduction of circulating triglycerides .
While not directly a glucose-lowering agent, by improving fatty acid metabolism and BAT function, 12,13-diHOME contributes to overall metabolic health and may indirectly improve insulin sensitivity.
| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |
| Circulating Levels | Human | 12,13-diHOME | Endogenous | Negatively correlated with BMI and insulin resistance | |
| Fatty Acid Uptake | Mouse (in vivo) | 12,13-diHOME | Acute injection | Increased fatty acid uptake in skeletal muscle | |
| Fatty Acid Uptake | Mouse (in vivo) | 12,13-diHOME | Acute injection | Increased fatty acid uptake in BAT | |
| Circulating Triglycerides | Mouse (Diet-induced obesity) | 12,13-diHOME | 10 µg/kg/day (2 weeks) | Decreased circulating triglycerides | |
| Glucose Uptake | Mouse (in vivo) | 12,13-diHOME | Acute injection | No effect on skeletal muscle glucose uptake |
The signaling mechanism of 12,13-diHOME involves the regulation of fatty acid transporter trafficking. By promoting the movement of FATP1 and CD36 to the cell surface, it facilitates the entry of fatty acids into metabolically active tissues like BAT and skeletal muscle.
N-Acyl Amino Acids
N-acyl amino acids are a large and diverse family of signaling lipids formed by the conjugation of a fatty acid to an amino acid. Their roles in metabolism are an active area of research.
Certain N-acyl amino acids have been shown to have beneficial effects on metabolism. For example, administration of thermogenic N-acyl amino acids to mice with diet-induced obesity led to increased energy expenditure, reduced adiposity, and improved glucose clearance. The proposed mechanisms include:
-
Mitochondrial uncoupling: Some N-acyl amino acids can directly stimulate mitochondrial respiration, leading to increased energy expenditure.
-
Modulation of GPCRs: N-acyl amino acids are structurally related to endocannabinoids and can interact with various GPCRs, although specific receptors for many of their metabolic effects are yet to be fully identified.
-
Stimulation of GLP-1 secretion: While the direct effects of N-acyl amino acids on GLP-1 secretion are still being investigated, their constituent amino acids (e.g., glutamine, glycine) are known to be potent stimulators of GLP-1 release.
Quantitative data for the anti-diabetic effects of specific N-acyl amino acids are still emerging.
| Parameter | Species/Model | Lipid | Concentration/Dose | Effect | Reference |
| Energy Expenditure | Mouse (Diet-induced obesity) | Thermogenic N-acyl amino acids | Pharmacological administration | Increased whole-body energy expenditure | |
| Glucose Clearance | Mouse (Diet-induced obesity) | Thermogenic N-acyl amino acids | Pharmacological administration | Improved glucose clearance | |
| GLP-1 Secretion | Human/Rat | Amino acids (e.g., glutamine, glycine) | Oral/luminal administration | Potent stimulation of GLP-1 secretion |
Conclusion
Endogenous mammalian lipids with anti-diabetic effects represent a paradigm shift in our understanding of metabolic regulation. FAHFAs, and other lipokines like palmitoleate, 12,13-diHOME, and N-acyl amino acids, are not merely passive molecules but active participants in a complex signaling network that governs glucose homeostasis, insulin sensitivity, and inflammation. The detailed quantitative data, signaling pathways, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of these fascinating molecules. Further research into the biosynthesis, regulation, and receptor pharmacology of these lipids will undoubtedly pave the way for novel and effective treatments for type 2 diabetes and other metabolic disorders. However, it is also crucial to acknowledge the existing conflicting data in the field and the need for further rigorous investigation to fully elucidate the physiological roles and therapeutic utility of these endogenous lipids.
References
An In-depth Technical Guide to Palmitic Acid Hydroxy Stearic Acid (PAHSA) Isomers for Researchers and Drug Development Professionals
Abstract
Palmitic acid hydroxy stearic acids (PAHSAs) represent a novel class of endogenous lipids with significant therapeutic potential, demonstrating potent anti-inflammatory and insulin-sensitizing properties. As a subfamily of fatty acid esters of hydroxy fatty acids (FAHFAs), PAHSAs exist in various isomeric forms, including regioisomers (e.g., 5-PAHSA and 9-PAHSA) and stereoisomers (e.g., 9(R)-PAHSA and 9(S)-PAHSA), each exhibiting distinct biological activities. This technical guide provides a comprehensive overview of PAHSA isomers for researchers, scientists, and drug development professionals. It details their synthesis, biological functions, and the critical signaling pathways they modulate. Furthermore, this document offers a compilation of quantitative data, detailed experimental protocols for their analysis, and visual representations of key pathways and workflows to facilitate further investigation and therapeutic development in the fields of metabolic disease and inflammation.
Introduction to PAHSA Isomers
PAHSAs are composed of palmitic acid ester-linked to a hydroxyl group on a stearic acid backbone. The position of this ester linkage defines the regioisomer, with this compound and 9-PAHSA being among the most studied.[1] Levels of these lipids are found to be diminished in the serum and adipose tissue of insulin-resistant humans and mice, and their concentrations correlate strongly with insulin sensitivity.[2] Administration of specific PAHSA isomers has been shown to improve glucose tolerance, enhance insulin secretion, and reduce inflammation in various preclinical models.[2][3] The chirality of the hydroxylated carbon on the stearic acid introduces stereoisomerism, with the R and S enantiomers of 9-PAHSA displaying differential biological effects.[4]
Quantitative Data on the Biological Activities of PAHSA Isomers
The biological efficacy of PAHSA isomers varies significantly depending on their specific structure. The following tables summarize key quantitative findings from the literature, highlighting the differential effects of various isomers on metabolic and inflammatory parameters.
Table 1: Comparative Effects of 9-PAHSA Stereoisomers on Glucose Metabolism and Inflammation
| Parameter | 9(R)-PAHSA Effect | 9(S)-PAHSA Effect | Key Findings | Reference(s) |
| Glucose-Stimulated Insulin Secretion (GSIS) | No significant potentiation | Potentiates GSIS | S-9-PAHSA is more effective at enhancing insulin secretion from pancreatic β-cells. | |
| Insulin-Stimulated Glucose Uptake | No significant potentiation | Potentiates glucose uptake | S-9-PAHSA demonstrates a greater ability to enhance glucose uptake in adipocytes. | |
| GPR40 Activation | Lower affinity | Higher affinity | S-9-PAHSA shows a higher affinity for the GPR40 receptor, which is involved in augmenting GSIS. | |
| LPS-induced Chemokine/Cytokine Expression | Attenuates expression | Attenuates expression | Both stereoisomers exhibit anti-inflammatory properties by reducing the expression of inflammatory mediators. |
Table 2: Comparative Effects of this compound and 9-PAHSA Regioisomers on Metabolic and Inflammatory Responses
| Parameter | This compound Effect | 9-PAHSA Effect | Key Findings | Reference(s) |
| Glucose Tolerance | Improves glucose tolerance in aged, glucose-intolerant chow-fed and HFD-fed mice. | Improves glucose tolerance in aged, glucose-intolerant chow-fed and HFD-fed mice. | Both isomers demonstrate beneficial effects on glucose homeostasis in vivo. | |
| Insulin Sensitivity | Chronic treatment improves insulin sensitivity. | Chronic treatment improves insulin sensitivity. | Both isomers enhance systemic insulin sensitivity with prolonged administration. | |
| GLP-1 Secretion | Stimulates GLP-1 secretion. | Stimulates GLP-1 secretion. | Both isomers can enhance the secretion of the incretin hormone GLP-1. | |
| Anti-inflammatory Effects | Attenuates LPS-induced CXCL10 secretion. | More potent attenuation of LPS-induced CXCL10 secretion compared to this compound. | 9-PAHSA shows stronger anti-inflammatory activity in certain contexts. |
Key Signaling Pathways Modulated by PAHSA Isomers
PAHSAs exert their biological effects primarily through the activation of G-protein coupled receptors (GPCRs), most notably GPR120 (also known as FFAR4) and GPR40 (FFAR1).
GPR120-Mediated Anti-inflammatory Signaling
Activation of GPR120 by PAHSAs in immune cells, such as macrophages, initiates a signaling cascade that leads to the attenuation of inflammatory responses. This pathway is crucial for the anti-inflammatory effects of these lipids.
Caption: GPR120-mediated anti-inflammatory signaling pathway activated by PAHSAs.
GPR40-Mediated Insulin Secretion
PAHSAs, particularly the 9-S-PAHSA isomer, can activate GPR40 in pancreatic β-cells. This activation leads to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion (GSIS).
Caption: GPR40-mediated signaling cascade for enhanced insulin secretion.
Experimental Protocols
Accurate and reproducible methodologies are paramount for the study of PAHSA isomers. This section provides detailed protocols for key experimental procedures.
Extraction of PAHSA Isomers from Adipose Tissue
This protocol describes a liquid-liquid extraction followed by solid-phase extraction (SPE) for the enrichment of PAHSAs from adipose tissue.
Materials:
-
Adipose tissue (~100-150 mg)
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal standard (e.g., ¹³C-labeled 9-PAHSA)
-
Dounce homogenizer
-
Centrifuge
-
Silica SPE cartridges
-
Ethyl acetate
-
Hexane
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 100-150 mg of frozen adipose tissue and place it in a Dounce homogenizer on ice.
-
Add 1.5 mL of PBS, 1.5 mL of methanol, and 3.0 mL of chloroform. Spike the chloroform with an appropriate amount of internal standard.
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Load the collected organic phase onto a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with hexane to remove nonpolar lipids.
-
Elute the FAHFA fraction, including PAHSAs, with ethyl acetate.
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Quantification of PAHSA Isomers by LC-MS/MS
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of PAHSA isomers.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions for Regioisomer Separation:
-
Column: C18 reversed-phase column (e.g., Luna C18(2), 3 µm, 250 × 2.0 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the different PAHSA regioisomers.
-
Flow Rate: ~0.2 mL/min.
-
Column Temperature: 25°C.
Chromatographic Conditions for Enantiomer Separation:
-
Column: Chiral column (e.g., Lux 5 µm Cellulose-3).
-
Mobile Phase: Isocratic mixture of methanol/water/formic acid (e.g., 96:4:0.1, v/v/v).
-
Flow Rate: ~0.2 mL/min.
-
Column Temperature: 25°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the precursor ion (m/z 537) to a characteristic product ion (e.g., m/z 255 for the palmitate fragment).
In Vivo Administration of PAHSAs and Metabolic Assessment in Mice
This protocol describes the preparation and administration of PAHSAs to mice for metabolic studies, followed by an oral glucose tolerance test (OGTT).
Materials:
-
PAHSA isomer(s)
-
Vehicle (e.g., 50% PEG400, 0.5% Tween-80, and 49.5% sterile water)
-
Oral gavage needles
-
Glucose solution (e.g., 20% in water)
-
Glucometer and test strips
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle solution.
-
Dissolve the required amount of PAHSA in the vehicle to achieve the desired dose (e.g., 50 mg/kg). Gentle warming and vortexing can aid dissolution.
-
-
Administration:
-
Administer the PAHSA solution or vehicle to mice via oral gavage.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice for 6 hours.
-
Measure baseline blood glucose (time 0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of PAHSA isomers from biological samples, from extraction to data analysis.
Caption: A typical experimental workflow for the analysis of PAHSA isomers.
Conclusion
The study of PAHSA isomers is a rapidly evolving field with significant implications for the development of novel therapeutics for metabolic and inflammatory diseases. The distinct biological activities of different regio- and stereoisomers underscore the importance of precise analytical methods and well-defined experimental protocols. This technical guide provides a foundational resource for researchers to explore the complex biology of PAHSAs and to advance their potential translation into clinical applications. Further research into the enzymes responsible for their biosynthesis and degradation, as well as the identification of additional receptor targets, will continue to unravel the full therapeutic promise of this fascinating class of lipids.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S‐9‐PAHSA Protects Against High‐Fat Diet‐Induced Diabetes‐Associated Cognitive Impairment via Gut Microbiota Regulation - PMC [pmc.ncbi.nlm.nih.gov]
5-PAHSA as a human metabolite and its significance
An In-depth Technical Guide to 5-PAHSA as a Human Metabolite and Its Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-palmitic acid-9-hydroxy-stearic acid (this compound), a recently discovered endogenous lipid molecule with significant implications for human health. As a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, this compound has emerged as a key regulator of metabolic and inflammatory processes. This document details its discovery, its physiological and pathological significance, with a particular focus on its role in insulin sensitivity and anti-inflammatory responses. Furthermore, this guide presents quantitative data on this compound levels in human tissues, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development.
Introduction: Discovery and Endogenous Presence
FAHFAs were first identified as a novel class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory properties.[1] Among the various isomers, this compound is a consistently downregulated isomer in the serum and adipose tissue of insulin-resistant humans and mice.[2][3] Structurally, FAHFAs consist of a fatty acid esterified to a hydroxy fatty acid.[4] The position of the ester bond on the hydroxy fatty acid defines the specific isomer, such as this compound.[4]
These lipokines are synthesized in vivo and their levels are regulated by nutritional status, such as fasting and high-fat feeding. Notably, levels of this compound and other PAHSAs in human serum and subcutaneous adipose tissue are significantly correlated with insulin sensitivity.
Physiological and Pathological Significance
Metabolic Regulation and Anti-Diabetic Effects
This compound has demonstrated promising effects on glucose homeostasis. Administration of this compound has been shown to improve glucose tolerance and increase insulin sensitivity in animal models. It enhances glucose uptake in adipocytes and muscle cells and has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and insulin. The anti-diabetic effects of this compound are mediated through various signaling pathways, including the activation of G-protein coupled receptors GPR120 and GPR40.
However, it is important to note that some studies have reported conflicting results, with no significant improvement in glucose control in certain mouse models of diet-induced obesity. The efficacy of this compound may be influenced by the specific animal model, diet, and the duration of treatment. Furthermore, high glucose concentrations have been shown to impair the beneficial effects of this compound, potentially by inhibiting the AMPK signaling pathway.
Anti-inflammatory Properties
Beyond its metabolic role, this compound exhibits potent anti-inflammatory properties. It has been shown to reduce adipose tissue inflammation, a key factor in the development of insulin resistance. In mouse models of colitis, oral administration of PAHSAs, including this compound, protected against disease progression by modulating both innate and adaptive immune responses.
Neuroprotective Effects
Recent research has also highlighted a potential neuroprotective role for this compound. In cellular models of diabetic conditions, this compound was found to enhance autophagy by inhibiting the mTOR-ULK1 signaling pathway and to suppress oxidative stress. These findings suggest that this compound could have therapeutic potential for neurological complications associated with type 2 diabetes.
Quantitative Data on this compound Levels
The concentration of this compound in human biological samples is a critical parameter for understanding its physiological role and its potential as a biomarker. The following tables summarize the reported levels of this compound in various human tissues and fluids under different physiological and pathological conditions.
| Biological Matrix | Condition | This compound Concentration | Reference |
| Serum | Insulin-Resistant Humans | Reduced levels compared to insulin-sensitive individuals | |
| Insulin-Sensitive Humans | Correlates highly with insulin sensitivity | ||
| Adipose Tissue (Subcutaneous) | Insulin-Resistant Humans | Reduced levels compared to insulin-sensitive individuals | |
| Breast Milk | Lean Mothers | Higher levels compared to obese mothers | |
| Obese Mothers | Significantly lower levels of this compound |
Note: Absolute concentrations can vary between studies due to different analytical methodologies and cohort characteristics. The data presented here reflects relative changes and correlations.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological functions of this compound.
Extraction and Quantification of this compound from Biological Samples
Objective: To extract and quantify this compound from tissues (e.g., adipose tissue) and biofluids (e.g., plasma, milk).
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for the accurate quantification of this compound and its isomers.
Protocol:
-
Sample Preparation:
-
Tissue: Homogenize a known weight of tissue (e.g., 50-100 mg) in a suitable solvent, such as a mixture of isopropanol and water.
-
Plasma/Serum: Thaw frozen samples on ice.
-
Milk: Use a specific protocol for lipid extraction from the complex matrix of milk.
-
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system like methyl-tert-butyl ether (MTBE), methanol, and water.
-
Include an internal standard (e.g., a deuterated or 13C-labeled this compound) at the beginning of the extraction process for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
Enrich the FAHFA fraction from the total lipid extract using a silica-based SPE cartridge. This step helps to remove interfering substances.
-
-
LC-MS Analysis:
-
Resuspend the dried extract in a suitable solvent for injection into the LC-MS system.
-
Use a reverse-phase C18 or a specialized column for optimal separation of PAHSA isomers.
-
Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the precursor and product ions of this compound.
-
In Vitro Cell Culture Experiments
Objective: To investigate the effects of this compound on cellular processes such as insulin signaling, glucose uptake, and inflammation in relevant cell lines.
Cell Lines:
-
3T3-L1 adipocytes: A widely used model for studying adipocyte biology and insulin action.
-
HepG2 hepatocytes: A human liver cell line used to study hepatic glucose and lipid metabolism.
-
PC12 cells: A cell line used in neuroscience research, for example, to study neuroprotective effects under diabetic conditions.
General Protocol for this compound Treatment:
-
Culture cells to the desired confluency or differentiation state.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the cell culture medium.
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 24 hours).
-
After treatment, harvest the cells for downstream analysis (e.g., Western blotting, gene expression analysis, or functional assays).
Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the effect of this compound on insulin-stimulated glucose uptake.
Protocol:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum-starve the differentiated adipocytes for 2-4 hours in a low-glucose medium.
-
Pre-incubate the cells with this compound or vehicle control for a specified period.
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes to induce glucose transporter (GLUT4) translocation.
-
Add a labeled glucose analog, such as 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), and incubate for a short period (e.g., 5-10 minutes).
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter or a fluorescence plate reader.
Western Blotting for Signaling Proteins
Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins, such as AMPK and Akt.
Protocol:
-
Treat cells with this compound as described in section 4.2.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPKα (Thr172)) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein.
In Vivo Administration of this compound in Mice
Objective: To evaluate the systemic effects of this compound on glucose metabolism and inflammation in animal models.
Animal Models:
-
Diet-induced obese (DIO) mice: A common model for studying insulin resistance and type 2 diabetes.
-
db/db mice: A genetic model of obesity, diabetes, and dyslipidemia.
Protocol for Oral Gavage:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., a mixture of PEG400 and Tween-80 in water).
-
Administer the this compound solution or vehicle control to the mice daily via oral gavage at a specified dose (e.g., 50 or 150 mg/kg body weight).
-
Monitor the mice for changes in body weight, food intake, and blood glucose levels.
-
Perform metabolic tests such as oral glucose tolerance tests (OGTTs) and insulin tolerance tests (ITTs) to assess glucose homeostasis.
-
At the end of the study, collect blood and tissues for analysis of this compound levels, inflammatory markers, and gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
This compound Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for this compound Research
Caption: A typical experimental workflow for investigating this compound.
Conclusion and Future Directions
This compound is a fascinating endogenous metabolite with significant potential as a therapeutic target for metabolic and inflammatory diseases. Its role in improving insulin sensitivity, reducing inflammation, and potentially offering neuroprotection warrants further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to delve into the study of this promising lipokine.
Future research should focus on elucidating the precise molecular mechanisms of this compound action, identifying all of its receptors and downstream signaling targets, and exploring its therapeutic efficacy and safety in human clinical trials. A deeper understanding of the regulation of endogenous this compound biosynthesis and metabolism will also be crucial for developing novel strategies to modulate its levels for therapeutic benefit. The continued development of robust and high-throughput analytical methods will be essential to support these future endeavors.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipokine this compound Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-PAHSA Synthesis and Biological Analysis
Introduction
5-Palmitic acid-hydroxy stearic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid family. These endogenous lipids have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and insulin-sensitizing effects. As a lipokine, this compound is involved in intricate signaling pathways that modulate metabolic processes. This document provides detailed protocols for the chemical synthesis and purification of this compound, as well as its application in cell-based assays to investigate its effects on key signaling pathways.
Chemical Synthesis and Purification of this compound
The synthesis of this compound can be achieved through a multi-step chemical process, followed by purification to obtain a high-purity product suitable for biological research.
Experimental Protocol: Synthesis of this compound
This protocol is based on a general synthetic scheme for FAHFAs and may require optimization.
Step 1: Synthesis of 5-Hydroxystearic Acid
-
This step involves the synthesis of the hydroxy fatty acid backbone. A common starting material can be oleic acid, which is commercially available. The synthesis typically involves epoxidation of the double bond followed by regioselective ring-opening to introduce the hydroxyl group at the desired position. Due to the complexity and potential for multiple isomers, for the synthesis of 5-hydroxystearic acid specifically, a more controlled multi-step synthesis starting from a different precursor might be employed. For the purpose of this protocol, we will assume the availability of 5-hydroxystearic acid.
Step 2: Esterification of 5-Hydroxystearic Acid with Palmitic Acid [1]
-
Activation of Palmitic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palmitic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Esterification Reaction: To the activated palmitic acid solution, add 5-hydroxystearic acid (1 equivalent) dissolved in the same dry solvent.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1 v/v) and visualizing with a potassium permanganate stain. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC or EDC was used). Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Experimental Protocol: Purification of this compound
Method 1: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (particle size 40-63 µm) in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or DCM) and load it onto the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound. Combine the pure fractions and evaporate the solvent to yield the purified product.
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System Setup: Use a preparative HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: A common mobile phase for lipid purification is a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.
-
Sample Injection: Dissolve the partially purified this compound in a suitable solvent (e.g., isopropanol or methanol) and inject it onto the column.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on UV detection (typically at a low wavelength like 205-215 nm for fatty acids) or by mass spectrometry if available.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the highly purified this compound.
Quantitative Data
| Parameter | Representative Value | Source |
| Synthesis Yield | 55-61% | [2] (for a similar compound, R-9-PAHSA) |
| Purity (Post-Purification) | ≥95% | [3] (Commercial Source) |
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects through various signaling pathways, including the G-protein coupled receptor 40 (GPR40), the mTOR-ULK1 pathway involved in autophagy, and the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.
Experimental Workflow: Investigating this compound's Effect on Cellular Signaling
Caption: Workflow for studying the effects of this compound on PC12 cell signaling.
Experimental Protocol: Western Blot Analysis of this compound-Treated PC12 Cells
This protocol details the investigation of this compound's impact on the phosphorylation status of key proteins in the GPR40, mTOR-ULK1, and AMPK signaling pathways in PC12 cells.
-
Cell Culture and Treatment:
-
Culture PC12 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with this compound (e.g., 10 µM dissolved in DMSO) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for electrophoresis by adding Laemmli buffer and heating.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-ULK1, ULK1, p-AMPK, AMPK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Signaling Pathway Diagrams
GPR40 Signaling Pathway
Caption: this compound activates GPR40, leading to downstream signaling.
mTOR-ULK1 Autophagy Initiation Pathway
Caption: this compound can promote autophagy by inhibiting the mTORC1 complex.[4][5]
AMPK Signaling in Lipid Metabolism
Caption: this compound can influence lipid metabolism via the AMPK signaling pathway.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers interested in the synthesis, purification, and biological investigation of this compound. The detailed methodologies for chemical synthesis and purification will enable the production of high-quality this compound for experimental use. Furthermore, the outlined cell-based assays and signaling pathway diagrams provide a framework for elucidating the molecular mechanisms underlying the diverse biological effects of this important lipid mediator. Further research into this compound and other FAHFAs holds promise for the development of novel therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. pjoes.com [pjoes.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. biocompare.com [biocompare.com]
- 4. A novel palmitic acid hydroxy stearic acid (this compound) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of 5-PAHSA in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a comprehensive overview of the in vivo administration of 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA), a recently identified endogenous lipid with potential therapeutic applications. These guidelines are based on published studies in various mouse models and are intended to assist researchers in designing and executing their own experiments.
Introduction
This compound belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Research has suggested its involvement in metabolic regulation and inflammatory processes, making it a molecule of interest for conditions such as type 2 diabetes and inflammatory diseases. However, the in vivo effects of this compound in mouse models have yielded some conflicting results, underscoring the importance of carefully controlled experimental design. This document aims to summarize the current state of knowledge, providing detailed protocols and highlighting key experimental variables.
Quantitative Data Summary
The in vivo effects of this compound administration on key metabolic and inflammatory parameters are summarized below. It is crucial to note the variability in outcomes, which may be attributable to differences in mouse models, diet, dosage, and administration vehicle.
Table 1: Effects of this compound on Glucose Metabolism in Mouse Models
| Mouse Model | Diet | This compound Dose & Route | Duration | Key Findings | Reference |
| Diet-Induced Obese (DIO) C57BL/6J | High-Fat Diet (HFD) | 15 mg/kg/day (each of 5- and 9-PAHSA), oral gavage | 21 days | Improved insulin sensitivity. | [1] |
| Aged, Glucose-Intolerant C57BL/6J | Chow | Single dose, oral gavage | Acute | Improved glucose tolerance. | [2][3] |
| HFD-fed C57BL/6J | HFD | Single dose, oral gavage | Acute | Improved glucose tolerance. | [2][3] |
| DIO C57BL/6J | HFD | Not specified | Acute & Subchronic | No significant improvement in metabolic status. | |
| db/db | Standard | 50 mg/kg/day & 150 mg/kg/day, oral | 30 days | No significant improvement in glucose metabolism. | |
| HFD-fed | HFD | 50 mg/kg, oral | Acute | Improved glucose tolerance. | |
| db/db | Standard | 50 mg/kg/day & 150 mg/kg/day, oral | 30 days | Did not reduce blood glucose levels. |
Table 2: Effects of this compound on Inflammatory and Other Markers in Mouse Models
| Mouse Model | Diet | This compound Dose & Route | Duration | Key Findings | Reference |
| db/db | Standard | 50 mg/kg/day & 150 mg/kg/day, oral | 30 days | Significantly decreased serum oxidized LDL (ox-LDL). | |
| db/db | Standard | 150 mg/kg/day, oral | 30 days | Increased C-reactive protein (CRP) levels. | |
| db/db | Standard | 50 mg/kg/day & 150 mg/kg/day, oral | 30 days | Increased inflammation and promoted fatty liver. | |
| Adipose Tissue Macrophages | N/A | In vitro | N/A | Reduced inflammation. |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound (synthetic)
-
Vehicle:
-
Option A: 50% PEG400, 0.5% Tween-80, 49.5% sterile water
-
Option B: Sodium carboxymethyl cellulose
-
Option C: Olive oil (Note: Olive oil itself can impact glucose metabolism and may mask the effects of this compound)
-
-
Oral gavage needles
-
Syringes
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in the chosen vehicle. Sonication or gentle warming may be required to achieve complete dissolution. Prepare a fresh solution daily.
-
-
Animal Handling:
-
Acclimatize mice to handling and the oral gavage procedure for several days prior to the experiment to minimize stress.
-
-
Administration:
-
Administer the this compound solution or vehicle control to the mice via oral gavage. The volume administered should be appropriate for the mouse's body weight (typically 5-10 µL/g).
-
For chronic studies, administer at the same time each day to maintain consistent circadian timing.
-
Oral Glucose Tolerance Test (OGTT)
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., tail-snip method, lancets)
Protocol:
-
Fasting: Fast the mice for a predetermined period (e.g., 4.5-6 hours). Ensure access to water is maintained.
-
Baseline Glucose: At time 0, obtain a baseline blood glucose reading from a tail snip.
-
Glucose Administration: Immediately after the baseline reading, administer a bolus of glucose via oral gavage (typically 1-2 g/kg body weight).
-
Blood Glucose Monitoring: Collect blood and measure glucose levels at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
Materials:
-
Insulin solution (e.g., diluted in sterile saline)
-
Handheld glucometer and test strips
-
Blood collection supplies
Protocol:
-
Fasting: Fast the mice for a short period (e.g., 4-6 hours).
-
Baseline Glucose: At time 0, obtain a baseline blood glucose reading.
-
Insulin Administration: Administer insulin via intraperitoneal (IP) injection (typically 0.75-1.0 U/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at specified time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. The rate of glucose clearance reflects insulin sensitivity.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound
The following diagrams illustrate the proposed signaling pathways through which this compound may exert its biological effects.
Caption: Proposed GPR120-mediated signaling of this compound.
Caption: this compound's role in the m-TOR-ULK1 neuroprotective pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo effects of this compound in a mouse model of diet-induced obesity.
Caption: Workflow for in vivo this compound studies in DIO mice.
Considerations and Future Directions
The conflicting data in the literature highlight the need for standardized protocols for studying the in vivo effects of this compound. Key areas for consideration include:
-
Vehicle Selection: The choice of vehicle for this compound administration is critical, as some vehicles, like olive oil, have independent metabolic effects.
-
Mouse Model and Diet: The metabolic state of the mouse model (e.g., diet-induced obesity vs. genetic models like db/db) and the specific composition of the high-fat diet can significantly influence outcomes.
-
Gut Microbiota: Emerging evidence suggests that the gut microbiota may be essential for the beneficial metabolic effects of PAHSAs in the context of a high-fat diet. Future studies should consider the role of the microbiome.
-
Dose-Response and Chronicity: Further studies are needed to establish clear dose-response relationships and to understand the differential effects of acute versus chronic administration.
By carefully considering these factors and utilizing standardized protocols, researchers can contribute to a clearer understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols for 5-PAHSA in Diet-Induced Obesity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA) in preclinical studies of diet-induced obesity (DIO). This document includes recommended dosages, detailed experimental protocols for in vivo studies, and an overview of the key signaling pathways involved in the therapeutic effects of this compound.
Introduction
Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with potent anti-diabetic and anti-inflammatory properties. Among these, this compound has emerged as a promising therapeutic candidate for metabolic disorders. Studies have shown that this compound can improve glucose homeostasis, enhance insulin sensitivity, and reduce adipose tissue inflammation in models of obesity and type 2 diabetes. These effects are primarily mediated through the activation of G protein-coupled receptor 120 (GPR120).
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the dosages of this compound used in published studies on diet-induced obesity and related metabolic disorders. Oral gavage is the most common route of administration.
| Animal Model | Diet | This compound Dosage | Treatment Duration | Key Findings |
| C57BL/6J Mice | High-Fat Diet (HFD) | 45 mg/kg | Chronic | Improved glucose tolerance and insulin sensitivity. |
| db/db Mice | Standard Chow | 50 mg/kg (low dose) | 30 days | No significant improvement in glucose metabolism.[1] |
| db/db Mice | Standard Chow | 150 mg/kg (high dose) | 30 days | No significant improvement in glucose metabolism.[1] |
| C57BL/6J Mice | Cold Exposure | 45 mg/kg | 4 days | Modulated lipogenesis and lipolysis in white adipose tissue.[2] |
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-Fat Diet (HFD), typically 45-60% kcal from fat
-
Standard chow diet (control)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimate male C57BL/6J mice to the animal facility for at least one week upon arrival, providing standard chow and water ad libitum.
-
At 7 weeks of age, randomize mice into two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
House mice individually or in small groups and maintain them on their respective diets for a period of 8-16 weeks to induce a stable obese phenotype.
-
Monitor body weight and food intake weekly throughout the study period. Mice on the HFD are expected to show a significant increase in body weight compared to the control group.[3]
-
At the end of the diet-induced obesity period, mice are ready for treatment with this compound and subsequent metabolic testing.
Protocol 2: Administration of this compound by Oral Gavage
This protocol details the preparation and administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of PEG400, Tween 80, and sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Vortex mixer
-
Warming plate or water bath
Procedure:
-
Preparation of this compound Formulation:
-
Prepare the vehicle solution. A common vehicle consists of 50% PEG400, 0.5% Tween 80, and 49.5% sterile water.
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice.
-
Dissolve the this compound in the vehicle. Gentle warming and vortexing can aid in complete dissolution. Ensure the final solution is clear and homogenous before administration.
-
-
Oral Gavage Administration:
-
Accurately weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer this compound or vehicle daily for the duration of the study.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity in vivo.[4]
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and glucose test strips
-
Blood collection supplies (e.g., tail-snip lancets, micro-hematocrit tubes)
-
Timer
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the OGTT, with free access to water.
-
Baseline Blood Glucose (Time 0):
-
Gently restrain the mouse and perform a small snip at the tip of the tail to obtain a drop of blood.
-
Measure the baseline blood glucose level using a glucometer.
-
-
Glucose Administration:
-
Administer a bolus of glucose solution (typically 1-2 g/kg body weight) via oral gavage.
-
Start the timer immediately after glucose administration.
-
-
Blood Glucose Monitoring:
-
Collect blood from the tail at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each mouse.
-
Calculate the area under the curve (AUC) to quantify the glucose tolerance. A lower AUC indicates better glucose tolerance.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipocytes
This compound exerts its beneficial metabolic effects primarily through the activation of GPR120 on the surface of adipocytes. This initiates a signaling cascade that enhances insulin sensitivity and reduces inflammation.
Caption: GPR120 signaling cascade in adipocytes.
Anti-Inflammatory Pathway of this compound
In addition to its effects on glucose metabolism, this compound also exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway in adipose tissue.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for a Diet-Induced Obesity Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 4. Development of high fat diet-induced obesity and leptin resistance in C57Bl/6J mice | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating the Effects of 5-PAHSA in 3T3-L1 Adipocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-hydroxyeicosapentaenoic acid (5-PAHSA) is an endogenous lipid molecule, belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs), that has garnered significant attention for its anti-inflammatory and anti-diabetic properties.[1][2][3][4] As a lipokine, it acts as a signaling molecule connecting glucose and lipid metabolism.[1] The 3T3-L1 cell line, a well-established murine preadipocyte model, provides a robust and reproducible in vitro system to dissect the molecular mechanisms underlying the beneficial effects of this compound on adipocyte function. These application notes provide detailed protocols for utilizing 3T3-L1 adipocytes to study the effects of this compound, including its impact on adipogenesis, glucose uptake, and key signaling pathways.
Key Effects of this compound on 3T3-L1 Adipocytes
This compound has been shown to exert several beneficial effects on 3T3-L1 adipocytes, primarily through its interaction with the G-protein coupled receptor 120 (GPR120).
Metabolic Effects:
-
Enhanced Insulin Sensitivity: this compound improves insulin signaling in 3T3-L1 adipocytes, leading to increased insulin-stimulated glucose uptake.
-
Increased Glucose Uptake: By promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, this compound facilitates the uptake of glucose into adipocytes.
-
Modulation of Lipogenesis and Lipolysis: this compound primes adipocytes for de novo lipogenesis and influences the release of glycerol and fatty acids.
Anti-inflammatory Effects:
-
While the primary focus of these notes is on metabolic effects, it is noteworthy that PAHSAs, including this compound, have demonstrated anti-inflammatory properties in various models, which can also be investigated in 3T3-L1 adipocytes.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
A critical first step is the successful differentiation of 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes. The most common method involves a chemically defined differentiation cocktail.
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere of 5% CO2.
-
Reaching Confluence: Grow cells until they are 100% confluent. Maintain them in a confluent state for an additional 48 hours (Day 0).
-
Initiation of Differentiation (Day 0): Replace the medium with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish the medium every 2 days. Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.
Figure 1: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Oil Red O Staining for Lipid Accumulation
Oil Red O is a lipid-soluble dye used to visualize and quantify the accumulation of neutral lipids within differentiated adipocytes.
Protocol:
-
Wash: Gently wash the differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash: Wash the cells twice with distilled water.
-
Dehydration: Wash with 60% isopropanol for 5 minutes.
-
Staining: Remove the isopropanol and add Oil Red O working solution (0.21% Oil Red O in 60% isopropanol) for 10 minutes.
-
Wash: Wash the cells repeatedly with distilled water until the wash water is clear.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at 490-520 nm.
Glucose Uptake Assay
This assay measures the ability of adipocytes to take up glucose from the culture medium, a key indicator of insulin sensitivity. Both radioactive and non-radioactive methods are available.
Protocol (Non-Radioactive using 2-NBDG):
-
Serum Starvation: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours in Krebs-Ringer phosphate buffer (KRP) or serum-free DMEM.
-
Treatment: Treat the cells with this compound at the desired concentration for the specified time. Include appropriate controls (e.g., vehicle, insulin).
-
Glucose Uptake Initiation: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as Akt, GLUT4, and adiponectin.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-GLUT4) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin, GAPDH).
Quantitative Real-Time PCR (qPCR) for Gene Expression
qPCR is employed to measure the mRNA expression levels of genes involved in adipogenesis and glucose metabolism, such as Adipoq (adiponectin) and Slc2a4 (GLUT4).
Protocol:
-
RNA Extraction: Extract total RNA from treated and control 3T3-L1 adipocytes using a commercial RNA isolation kit.
-
RNA Quality and Quantity: Assess the purity and integrity of the RNA using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes and a reference gene (e.g., Actb, Gapdh).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Oil Red O Absorbance (OD 520 nm) | Fold Change vs. Control |
| Control (Vehicle) | - | 0.85 ± 0.05 | 1.0 |
| This compound | 10 | 1.15 ± 0.08 | 1.35 |
| This compound | 25 | 1.42 ± 0.11 | 1.67 |
| Rosiglitazone (Positive Control) | 1 | 1.98 ± 0.15 | 2.33 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | 2-NBDG Fluorescence (RFU) | Fold Change vs. Control |
| Control (Vehicle) | - | 5230 ± 310 | 1.0 |
| This compound | 10 | 7850 ± 450 | 1.5 |
| This compound | 25 | 9410 ± 520 | 1.8 |
| Insulin (Positive Control) | 0.1 | 12550 ± 780 | 2.4 |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Effect of this compound on Gene Expression in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Relative Adipoq mRNA Expression | Relative Slc2a4 (GLUT4) mRNA Expression |
| Control (Vehicle) | - | 1.0 ± 0.12 | 1.0 ± 0.09 |
| This compound | 10 | 1.8 ± 0.21 | 1.6 ± 0.15 |
| This compound | 25 | 2.5 ± 0.30 | 2.1 ± 0.18 |
Data are presented as mean ± SEM from three independent experiments, normalized to a reference gene.
Signaling Pathway and Experimental Workflow Diagrams
Figure 2: Proposed signaling pathway of this compound in adipocytes leading to enhanced glucose uptake.
Figure 3: General experimental workflow for investigating the effects of this compound in 3T3-L1 adipocytes.
References
- 1. Lipokine this compound Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipokine this compound Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Lipokine this compound is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for de novo Lipogenesis in Mice - FGU [fgu.cas.cz]
PC12 cell culture model for 5-PAHSA neuroprotection studies
Application Notes & Protocols
Topic: PC12 Cell Culture Model for 5-PAHSA Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely utilized in vitro model in neurobiological research.[1][2] When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into sympathetic-like neurons, extending neurites and exhibiting characteristics of mature neurons.[2][3][4] This property makes them an invaluable tool for studying neuronal differentiation, neurosecretion, neurotoxicity, and for screening potential neuroprotective compounds. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with diverse biological activities. A specific FAHFA, 5-palmitic acid hydroxy stearic acid (this compound), has emerged as a molecule of interest for its potential neuroprotective effects. Studies have indicated that this compound can play a neuroprotective role by modulating cellular pathways related to autophagy and oxidative stress. This document provides detailed protocols for utilizing the PC12 cell model to investigate and quantify the neuroprotective capabilities of this compound against induced cellular stress.
This compound Neuroprotective Signaling Pathway
Preliminary research suggests that this compound exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the regulation of autophagy through the inhibition of the mTOR-ULK1 signaling cascade. Additionally, this compound has been shown to mitigate oxidative stress by reducing the levels of intracellular Reactive Oxygen Species (ROS). These actions collectively contribute to enhanced cell survival and protection against neurotoxic insults.
Caption: Proposed signaling pathway for this compound neuroprotection.
Experimental Workflow
The overall workflow for assessing the neuroprotective effects of this compound using PC12 cells involves several key stages: initial cell culture and differentiation, induction of a neurotoxic insult, treatment with this compound, and subsequent evaluation of cell health and survival through various biochemical assays.
Caption: Workflow for this compound neuroprotection studies in PC12 cells.
Detailed Experimental Protocols
Materials and Reagents
-
PC12 Cell Line (ATCC CRL-1721)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin Solution (100x)
-
Nerve Growth Factor (NGF)
-
Poly-D-Lysine (PDL) or Collagen Type I
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Neurotoxic agent (e.g., Hydrogen Peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Dimethyl Sulfoxide (DMSO)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Sterile cell culture plates (6-well, 24-well, 96-well), flasks, and consumables.
Protocol 1: PC12 Cell Culture and Differentiation
-
Vessel Coating: Coat culture vessels (flasks or plates) with Poly-D-Lysine or Collagen I to promote cell adherence. Incubate with the coating solution for at least 1 hour at room temperature, then wash three times with sterile PBS before use.
-
Growth Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% Horse Serum, 5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture PC12 cells in coated flasks at 37°C in a humidified atmosphere of 5% CO₂. The typical doubling time is 24-48 hours.
-
Passaging: When cells reach 80-90% confluency, detach them by gentle pipetting or brief trypsinization. Centrifuge the cell suspension, resuspend the pellet in fresh growth medium, and seed into new coated flasks.
-
Differentiation: For experiments, seed PC12 cells onto coated plates at a density of 1 x 10⁴ cells/cm². After 24 hours, replace the growth medium with a differentiation medium.
-
Differentiation Medium: Prepare differentiation medium consisting of RPMI-1640 with reduced serum (e.g., 1% Horse Serum) and 50-100 ng/mL of NGF.
-
Incubation: Culture the cells in the differentiation medium for 3-7 days, replacing the medium every 2-3 days. Successful differentiation is characterized by the cessation of cell division and the extension of long neurites.
Protocol 2: Induction of Neurotoxicity
This protocol uses H₂O₂ as an example neurotoxin.
-
After successful differentiation (Protocol 1), gently remove the differentiation medium.
-
Prepare fresh, serum-free medium containing the desired concentration of the neurotoxin. A concentration-response curve should be performed to determine the optimal toxicant concentration that induces approximately 50% cell death (IC50). For H₂O₂, concentrations typically range from 100 to 400 µmol/L for a 24-hour exposure.
-
Add the neurotoxin-containing medium to the cells.
Protocol 3: this compound Treatment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final desired concentrations in the appropriate cell culture medium.
-
Treatment Application: this compound can be applied in two primary ways:
-
Pre-treatment: Add this compound-containing medium to the differentiated cells for a set period (e.g., 2-24 hours) before inducing neurotoxicity (Protocol 2).
-
Co-treatment: Add this compound at the same time as the neurotoxin.
-
-
Controls: Always include a vehicle control (medium with the same concentration of solvent used for this compound) to account for any effects of the solvent itself.
Protocol 4: Assessment of Neuroprotection
This assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage or lysis.
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 10-30 minutes.
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3 is a key executioner caspase that is activated during apoptosis. This assay measures its activity by detecting the cleavage of a labeled substrate.
-
Cell Lysis: At the end of the treatment, collect the cells and lyse them using the chilled lysis buffer provided in the assay kit. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute to pellet cellular debris.
-
Assay: Transfer the supernatant (cytosolic extract) to a new plate (a black plate for fluorometric assays).
-
Add the 2X Reaction Buffer (containing DTT) to each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to start the reaction.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the signal using a microplate reader at 400-405 nm for the colorimetric assay or with excitation/emission wavelengths of ~380nm/~460nm for the fluorometric assay.
This assay uses the cell-permeable probe H2DCFDA, which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
At the end of the treatment period, remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10-20 µM H2DCFDA in serum-free medium or PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells twice with PBS to remove any excess probe.
-
Add PBS or medium to the wells.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between experimental groups. Results are typically expressed as a percentage of the control group.
Table 1: Effect of this compound on PC12 Cell Viability (MTT Assay)
| Group | Treatment | Concentration | Absorbance (570 nm) (Mean ± SD) | % Viability vs. Control |
| 1 | Control | - | 1.25 ± 0.08 | 100% |
| 2 | H₂O₂ | 200 µM | 0.61 ± 0.05 | 48.8% |
| 3 | H₂O₂ + this compound | 200 µM + 10 µM | 0.98 ± 0.07 | 78.4% |
| 4 | H₂O₂ + this compound | 200 µM + 25 µM | 1.15 ± 0.09 | 92.0% |
Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay)
| Group | Treatment | Concentration | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 1 | Control | - | 0.15 ± 0.02 | 5.1% |
| 2 | H₂O₂ | 200 µM | 0.88 ± 0.06 | 52.4% |
| 3 | H₂O₂ + this compound | 200 µM + 10 µM | 0.45 ± 0.04 | 20.3% |
| 4 | H₂O₂ + this compound | 200 µM + 25 µM | 0.28 ± 0.03 | 8.8% |
| 5 | Max LDH Release | Lysis Buffer | 1.54 ± 0.11 | 100% |
Table 3: Effect of this compound on Apoptosis and Oxidative Stress
| Group | Treatment | Relative Caspase-3 Activity (Fold Change vs. Control) | Relative ROS Levels (Fold Change vs. Control) |
| 1 | Control | 1.00 ± 0.10 | 1.00 ± 0.12 |
| 2 | H₂O₂ | 4.52 ± 0.35 | 3.89 ± 0.28 |
| 3 | H₂O₂ + this compound (25 µM) | 1.87 ± 0.21 | 1.55 ± 0.19 |
References
- 1. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 2. PC12 cell line - Wikipedia [en.wikipedia.org]
- 3. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Islet-on-a-Chip Platform for High-Throughput Screening of 5-PAHSA and its Effects on Pancreatic Islet Function
For Research Use Only.
Abstract
This application note describes a detailed protocol for utilizing an islet-on-a-chip platform to screen the effects of 5-phenylacetyl-L-glutamic acid-L-serine amide (5-PAHSA), a novel lipid molecule, on pancreatic islet function. This microfluidic system provides a more physiologically relevant microenvironment for maintaining islet health and function in vitro compared to static culture methods.[1][2] The platform allows for precise, real-time monitoring of glucose-stimulated insulin secretion (GSIS) and assessment of cell viability.[1] This high-throughput screening model is ideal for researchers in diabetes, endocrinology, and drug discovery to investigate the therapeutic potential of compounds like this compound.
Introduction
The global incidence of diabetes mellitus is on the rise, creating an urgent need for novel therapeutic agents that can improve pancreatic islet function and glucose homeostasis.[3] Pancreatic islets, the micro-organs responsible for producing insulin and other hormones, are central to the pathophysiology of diabetes.[2] Traditional in vitro islet studies are often limited by the static nature of the culture systems, which do not mimic the dynamic in vivo microenvironment, leading to a decline in islet viability and function over time.
Islet-on-a-chip technology has emerged as a powerful tool to overcome these limitations. These microfluidic devices provide continuous perfusion of nutrients and removal of waste products, better mimicking the vascular perfusion of islets in vivo. This dynamic culture environment helps to preserve islet morphology and function, making them a more reliable model for drug screening and physiological studies.
Fatty acid esters of hydroxy fatty acids (FAHFAs), including this compound, are a class of endogenous lipids that have been investigated for their potential metabolic benefits. While some studies have suggested that PAHSAs can augment glucose-stimulated insulin secretion (GSIS) and improve glucose tolerance, other reports have not observed these effects, indicating a need for more robust and physiologically relevant screening platforms. The islet-on-a-chip model offers a sensitive and controlled environment to dissect the precise effects of this compound on islet function.
This application note provides a comprehensive protocol for the use of an islet-on-a-chip system for screening this compound. It covers islet handling and culture within the microfluidic device, performing dynamic GSIS assays, assessing cell viability, and analyzing key signaling pathways.
Materials and Methods
Islet-on-a-Chip Device Fabrication
A polydimethylsiloxane (PDMS)-based microfluidic device is utilized for these studies. The device consists of multiple parallel channels, each containing micro-wells or traps for islet capture and culture.
Protocol 1: PDMS Islet-on-a-Chip Fabrication
-
Mold Preparation: Design the microfluidic chip layout using CAD software and fabricate a master mold using standard photolithography techniques with SU-8 photoresist.
-
PDMS Preparation: Mix PDMS elastomer base and curing agent (e.g., Sylgard 184) at a 10:1 ratio by weight.
-
Degassing: Place the PDMS mixture in a vacuum desiccator for 1-2 hours to remove all air bubbles.
-
Casting: Pour the degassed PDMS over the master mold and cure in an oven at 70°C for at least 3 hours.
-
Device Assembly: Carefully peel the cured PDMS from the master mold. Punch inlet and outlet ports using a biopsy punch. Bond the PDMS device to a glass coverslip using oxygen plasma treatment to create sealed microchannels.
-
Sterilization: Sterilize the assembled devices by autoclaving or UV irradiation before cell culture.
Human Islet Culture and Loading
Human islets are obtained from deceased organ donors with appropriate consent and ethical approval.
Protocol 2: Human Islet Handling and Loading into the Microfluidic Device
-
Islet Reception and Culture: Upon receipt, culture human islets in a humidified incubator at 37°C and 5% CO2 in a specialized islet culture medium.
-
Device Preparation: Prime the microfluidic channels with the islet culture medium to remove any air bubbles.
-
Islet Loading: Carefully hand-pick islets of similar size (e.g., 100-150 µm in diameter) and load them into the inlet port of the microfluidic device.
-
Islet Trapping: Apply gentle flow to guide the islets into the micro-wells or traps within the channels.
-
Device Incubation: Place the loaded device in a humidified incubator and connect the inlet ports to a syringe pump to provide a continuous slow perfusion of culture medium (e.g., 2-8 µL/hour).
This compound Treatment
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO) and dilute to the final working concentrations in the culture medium.
Protocol 3: this compound Screening
-
Acclimatization: Allow the islets to acclimatize in the microfluidic device for 24 hours with continuous perfusion of standard culture medium.
-
This compound Treatment: Prepare different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control in the culture medium.
-
Perfusion: Perfuse the islets with the respective this compound concentrations or vehicle control for a predetermined duration (e.g., 24-48 hours) using a multi-channel syringe pump.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
The GSIS assay is performed to assess the functional responsiveness of the islets to glucose challenges.
Protocol 4: Dynamic GSIS Assay in the Islet-on-a-Chip
-
Pre-incubation: Perfuse the islets with a low glucose Krebs-Ringer Bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for 1 hour at a constant flow rate (e.g., 20 µL/min).
-
Basal Secretion: Collect the effluent from the outlet ports for a defined period (e.g., 30 minutes) to measure basal insulin secretion.
-
Glucose Stimulation: Switch the perfusion to a high glucose KRB buffer (e.g., 16.7 mM glucose) and continue to collect the effluent in fractions (e.g., every 5-10 minutes) for 1 hour.
-
Return to Basal: Perfuse again with the low glucose KRB buffer and collect the effluent for 30 minutes.
-
Sample Analysis: Measure the insulin concentration in the collected fractions using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar sensitive immunoassay.
-
Data Normalization: Normalize the insulin secretion data to the number of islets or total insulin content.
Cell Viability Assay
A live/dead cell viability assay is performed to assess the impact of this compound on islet health.
Protocol 5: On-Chip Live/Dead Viability Assay
-
Staining Solution Preparation: Prepare a staining solution containing Calcein-AM (for live cells, green fluorescence) and Propidium Iodide (for dead cells, red fluorescence) in a suitable buffer.
-
Staining: Perfuse the islets with the staining solution for 30-60 minutes at 37°C.
-
Washing: Wash the islets by perfusing with fresh buffer to remove excess dyes.
-
Imaging: Acquire fluorescence images of the islets using a confocal or fluorescence microscope.
-
Quantification: Quantify the percentage of live and dead cells using image analysis software (e.g., ImageJ).
Expected Results
The islet-on-a-chip platform allows for the quantitative assessment of this compound's effects on islet function and viability. The following tables present hypothetical data for illustrative purposes.
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Basal Insulin Secretion (ng/islet/hour at 2.8 mM Glucose) | Stimulated Insulin Secretion (ng/islet/hour at 16.7 mM Glucose) | Stimulation Index (Stimulated/Basal) |
| Vehicle Control | 0.5 ± 0.1 | 2.5 ± 0.3 | 5.0 |
| 1 µM this compound | 0.6 ± 0.1 | 3.0 ± 0.4 | 5.0 |
| 10 µM this compound | 0.7 ± 0.2 | 4.2 ± 0.5 | 6.0 |
| 50 µM this compound | 0.8 ± 0.2 | 4.5 ± 0.6 | 5.6 |
*Data are presented as mean ± standard deviation. *p < 0.05 compared to vehicle control.
Table 2: Effect of this compound on Islet Viability
| Treatment Group | Percentage of Live Cells | Percentage of Dead Cells |
| Vehicle Control | 95 ± 3% | 5 ± 3% |
| 1 µM this compound | 94 ± 4% | 6 ± 4% |
| 10 µM this compound | 93 ± 3% | 7 ± 3% |
| 50 µM this compound | 92 ± 5% | 8 ± 5% |
*Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for this compound screening using the islet-on-a-chip model.
Caption: Putative signaling pathways of this compound in pancreatic beta-cells.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Islet Viability | High shear stress during loading | Reduce the flow rate during islet loading. |
| Contamination | Ensure sterile technique throughout the protocol. | |
| Inadequate nutrient supply | Confirm continuous perfusion and check for blockages in the microchannels. | |
| High Basal Insulin Secretion | Islet stress or death | Check islet viability. Allow for a longer acclimatization period. |
| Contaminants in reagents | Use fresh, high-quality reagents. | |
| Inconsistent GSIS Results | Variation in islet size | Hand-pick islets of a consistent size for each experiment. |
| Air bubbles in the channels | Thoroughly prime the device and ensure all connections are secure. | |
| Inaccurate flow rates | Calibrate the syringe pump regularly. |
Conclusion
The islet-on-a-chip platform provides a robust and physiologically relevant model for screening the effects of novel compounds like this compound on pancreatic islet function. The detailed protocols in this application note offer a comprehensive guide for researchers to implement this technology, enabling more accurate and reproducible data for diabetes research and drug discovery. The ability to perform dynamic, real-time measurements of islet function in a controlled microenvironment will facilitate a deeper understanding of the therapeutic potential of this compound and other metabolic drug candidates.
References
Application Notes and Protocols for Metabolomic Analysis of 5-PAHSA Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-hydroxyeicosapentaenoic acid (5-PAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) lipid class, which has emerged as a crucial endogenous signaling molecule with significant anti-inflammatory and anti-diabetic properties. As a lipokine, this compound plays a pivotal role in modulating key metabolic pathways, making it a molecule of high interest for therapeutic development. Understanding the precise metabolic alterations induced by this compound at a cellular level is critical for elucidating its mechanism of action and identifying potential biomarkers for its activity. This document provides detailed application notes and protocols for conducting metabolomic analysis of cells treated with this compound, offering a comprehensive guide for researchers in this field.
Key Signaling Pathways Affected by this compound
This compound has been shown to exert its effects through the modulation of several key signaling pathways that are central to cellular metabolism and homeostasis. The two primary pathways identified are the mTOR-ULK1 and the AMP-activated protein kinase (AMPK) pathways.
mTOR-ULK1 Signaling Pathway
The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. In nutrient-rich conditions, mTOR complex 1 (mTORC1) is active and promotes anabolic processes while inhibiting catabolic processes like autophagy. This compound has been demonstrated to inhibit the phosphorylation of mTOR and its downstream target, Unc-51 like autophagy activating kinase 1 (ULK1).[1] This inhibition of the mTOR-ULK1 pathway leads to the induction of autophagy, a cellular recycling process that is crucial for cellular health and is often dysregulated in metabolic diseases.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. It is activated under conditions of low energy (high AMP/ATP ratio) and works to restore energy balance by stimulating catabolic processes like fatty acid oxidation and inhibiting anabolic processes such as lipogenesis. This compound has been shown to activate AMPK, leading to downstream effects on lipid metabolism.[2] This activation is crucial for its beneficial effects on glucose uptake and insulin sensitivity. However, the positive effects of this compound via the AMPK pathway can be impaired under conditions of high glucose.[2]
Data Presentation: Quantitative Metabolomic Analysis
A key aspect of understanding the effects of this compound is the quantitative analysis of changes in the cellular metabolome. Below are illustrative tables summarizing potential changes in key metabolite classes in 3T3-L1 adipocytes treated with this compound. Note: The following data is representative and intended to illustrate the expected format of results from a metabolomic study. Actual results may vary based on experimental conditions.
Table 1: Changes in Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| Glucose-6-phosphate | 1.00 ± 0.12 | 1.35 ± 0.15 | 1.35 | < 0.05 |
| Fructose-6-phosphate | 1.00 ± 0.10 | 1.28 ± 0.13 | 1.28 | < 0.05 |
| Pyruvate | 1.00 ± 0.09 | 0.85 ± 0.11 | -1.18 | < 0.05 |
| Lactate | 1.00 ± 0.15 | 0.75 ± 0.10 | -1.33 | < 0.01 |
| Citrate | 1.00 ± 0.08 | 1.15 ± 0.09 | 1.15 | n.s. |
| Succinate | 1.00 ± 0.11 | 1.20 ± 0.14 | 1.20 | < 0.05 |
| Malate | 1.00 ± 0.13 | 1.25 ± 0.16 | 1.25 | < 0.05 |
Table 2: Alterations in Lipid Metabolism
| Metabolite Class | Sub-Class | Control (Relative Abundance) | This compound Treated (Relative Abundance) | Fold Change | p-value |
| Fatty Acyls | Palmitate (16:0) | 1.00 ± 0.18 | 0.82 ± 0.15 | -1.22 | < 0.05 |
| Oleate (18:1) | 1.00 ± 0.21 | 0.88 ± 0.19 | -1.14 | n.s. | |
| Glycerolipids | Triglyceride (52:2) | 1.00 ± 0.25 | 0.75 ± 0.20 | -1.33 | < 0.01 |
| Diglyceride (34:1) | 1.00 ± 0.19 | 0.85 ± 0.17 | -1.18 | < 0.05 | |
| Glycerophospholipids | Phosphatidylcholine (34:1) | 1.00 ± 0.15 | 0.95 ± 0.13 | -1.05 | n.s. |
| Phosphatidylethanolamine (36:2) | 1.00 ± 0.17 | 0.92 ± 0.16 | -1.09 | n.s. |
Experimental Protocols
Experimental Workflow for Metabolomic Analysis
The following diagram outlines the general workflow for conducting a metabolomic analysis of this compound treated cells.
Protocol 1: Cell Culture and this compound Treatment
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Insulin, Dexamethasone, and IBMX for differentiation
-
This compound (synthesized or commercially available)
-
Vehicle control (e.g., DMSO or ethanol)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation: Once cells reach confluence, induce differentiation by treating with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days.
-
Maturation: For the next 2 days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin. Afterwards, maintain the differentiated adipocytes in DMEM with 10% FBS for another 4-6 days until they are fully mature.
-
This compound Treatment: On the day of the experiment, replace the medium with serum-free DMEM containing the desired concentration of this compound (e.g., 10-50 µM) or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours).
Protocol 2: Metabolite Extraction
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 50% Methanol in water
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching: After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching: Immediately add 1 mL of ice-cold 50% methanol to each well to quench metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled centrifuge tube.
-
Biphasic Extraction:
-
To the 1 mL of cell lysate in 50% methanol, add 2 mL of MTBE and 0.5 mL of methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Add 1 mL of water (LC-MS grade) and vortex again for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Phase Collection:
-
Carefully collect the upper organic phase (containing lipids) into a new tube.
-
Collect the lower aqueous phase (containing polar metabolites) into a separate new tube.
-
-
Drying: Dry down both the organic and aqueous phases using a vacuum concentrator or a stream of nitrogen.
-
Storage: Store the dried extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS/MS Based Metabolomic Analysis
Materials:
-
Dried metabolite extracts
-
Reconstitution solvent (e.g., 50% methanol for aqueous phase, isopropanol for organic phase)
-
LC-MS system (e.g., Q-Exactive Orbitrap or similar high-resolution mass spectrometer)
-
C18 reversed-phase column for lipidomics
-
HILIC column for polar metabolomics
Procedure:
-
Reconstitution: Reconstitute the dried aqueous extracts in 50-100 µL of 50% methanol and the dried organic extracts in 50-100 µL of isopropanol. Vortex and centrifuge to pellet any debris.
-
LC Separation (Lipidomics - Organic Phase):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% Formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium formate and 0.1% Formic acid.
-
Gradient: A suitable gradient from high A to high B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
LC Separation (Polar Metabolomics - Aqueous Phase):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% Formic acid.
-
Mobile Phase B: Water with 0.1% Formic acid.
-
Gradient: A suitable gradient from high A to high B over 10-15 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs.
-
Scan Range: m/z 70-1000.
-
Resolution: 70,000.
-
Data Acquisition: Data-dependent MS/MS for fragmentation and identification.
-
-
Data Analysis:
-
Use software such as Compound Discoverer, XCMS, or similar for peak picking, alignment, and integration.
-
Identify metabolites by matching accurate mass and fragmentation patterns to databases like KEGG, HMDB, and LIPID MAPS.
-
Perform statistical analysis (t-test, ANOVA) to identify significantly altered metabolites.
-
Use pathway analysis tools (e.g., MetaboAnalyst) to identify affected metabolic pathways.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the metabolic consequences of this compound treatment in a cellular context. By employing these detailed methodologies, researchers can gain valuable insights into the mechanisms of action of this promising lipokine, identify novel biomarkers of its activity, and accelerate the development of this compound-based therapeutics for metabolic diseases. The combination of targeted signaling pathway analysis and comprehensive metabolomic profiling will provide a multi-faceted understanding of the cellular response to this compound.
References
Application Notes and Protocols for Oral Gavage of 5-PAHSA in Mice
These application notes provide detailed protocols for the oral administration of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) to mice via gavage. This document is intended for researchers, scientists, and drug development professionals investigating the in vivo effects of this compound.
Introduction
This compound is a bioactive lipid that has been studied for its potential therapeutic effects, including neuroprotection and modulation of metabolic pathways.[1] In vivo studies in mice are crucial for understanding its physiological roles and therapeutic potential. Oral gavage is a common and effective method for precise dose administration in rodent models.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a representative study using oral gavage of this compound in mice.[2]
| Parameter | Details | Reference |
| Animal Model | Male db/db mice (model for type 2 diabetes) and C57BL/6J mice (control) | [3][4] |
| Dosage | Low dose: 50 mg/kg; High dose: 150 mg/kg | [2] |
| Vehicle | Sodium carboxymethyl cellulose (CMC) | |
| Administration Route | Oral gavage | |
| Frequency | Once daily | |
| Duration | 30 days |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a this compound suspension for oral administration to mice.
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC), low viscosity
-
Sterile, purified water
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes or beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation (0.5% CMC Solution):
-
In a sterile beaker, add 99.5 mL of sterile, purified water.
-
While stirring with a magnetic stir bar, slowly add 0.5 g of sodium carboxymethyl cellulose to the water to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear. This may take several hours. It is recommended to prepare the vehicle solution in advance.
-
-
This compound Suspension Preparation:
-
Calculate the total amount of this compound required based on the number of mice, their average weight, the desired dose, and the total volume to be administered.
-
Weigh the calculated amount of this compound powder.
-
In a sterile conical tube, add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or stirring to ensure a homogenous suspension.
-
The final concentration of the suspension should be calculated to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
-
Note: It is recommended to prepare the this compound suspension fresh daily. If storage is necessary, it should be stored at 4°C for a short period and vortexed thoroughly before each use.
Protocol 2: Oral Gavage Administration
This protocol outlines the procedure for administering the this compound suspension to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach delivery.
-
Attach the gavage needle to a syringe filled with the calculated dose of the this compound suspension.
-
-
Gavage Administration:
-
With the mouse securely restrained, gently insert the gavage needle into the esophagus. The needle should pass easily without resistance.
-
Once the needle is in the correct position, slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound administration. This compound has been shown to inhibit the phosphorylation of the mTOR-ULK1 pathway, which is involved in the regulation of autophagy.
Experimental Workflow
The diagram below outlines a typical experimental workflow for an in vivo study investigating the effects of this compound in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(palmitoyloxy)octadecanoic acid (5-PAHSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and use of 5-PAHSA in experimental settings. The information is compiled from various research articles and supplier data sheets to ensure accuracy and reliability.
Introduction
5-(palmitoyloxy)octadecanoic acid (this compound) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of endogenous lipids. It has garnered significant interest in the scientific community for its potential therapeutic effects, including anti-diabetic and anti-inflammatory properties.[1][2] Research has shown that this compound can improve glucose homeostasis and insulin sensitivity.[1][2] It plays a role in regulating various signaling pathways involved in metabolism and inflammation.[3] Proper handling and storage of this compound are crucial for maintaining its stability and ensuring the validity of experimental results.
Handling and Storage Conditions
Proper storage and handling of this compound are critical to prevent degradation and maintain its biological activity. Below is a summary of recommended conditions.
2.1. Storage
It is recommended to store this compound as a solid or in a suitable solvent at low temperatures.
| Storage Condition | Recommended Duration | Notes |
| Solid Form (-20°C) | ≥ 2 years | Keep in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO/Ethanol (-20°C) | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO/Ethanol (-80°C) | Up to 6 months | Preferred for long-term storage of solutions. |
2.2. Solubility and Preparation of Stock Solutions
This compound is a lipid and has limited solubility in aqueous solutions. Organic solvents are necessary to prepare stock solutions.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 15 mg/mL | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Ethanol | 20 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound (solid) to room temperature before opening.
-
Calculate the required volume of DMSO. The molecular weight of this compound is 538.9 g/mol . To make a 10 mM stock, you would dissolve 5.39 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial.
-
To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
2.3. Safety Precautions
While this compound itself is not classified as a hazardous substance, it is often supplied in a flammable organic solvent like methyl acetate. Standard laboratory safety practices should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood, especially when working with organic solvents.
-
Fire Safety: Keep away from open flames and sources of ignition, as the solvents are flammable.
-
Disposal: Dispose of waste according to institutional and local regulations.
Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental systems.
3.1. In Vitro Treatment of Cells
Objective: To assess the effect of this compound on cellular pathways, such as autophagy, insulin signaling, or inflammation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., PC12, HepG2, 3T3-L1)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution in a fresh cell culture medium to the final desired concentration (e.g., 20 µM or 30 µM). It is important to ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or functional assays (e.g., glucose uptake, ROS measurement).
3.2. In Vivo Administration in Mice
Objective: To investigate the systemic effects of this compound on metabolism, inflammation, or other physiological parameters in a mouse model.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., sodium carboxymethyl cellulose or a mixture of polyethylene glycol 400 and Tween 80)
-
Animal model (e.g., DB/DB mice, C57BL/6J mice on a high-fat diet)
-
Oral gavage needles
Protocol:
-
Preparation of Dosing Solution:
-
For a vehicle of sodium carboxymethyl cellulose, suspend this compound in the solution to the desired concentration (e.g., for a 50 mg/kg dose).
-
Alternatively, prepare a vehicle of 50% polyethylene glycol (PEG) 400, 0.5% Tween-80, and 49.5% H2O. Suspend the this compound in this vehicle. The solution may require sonication or vortexing to achieve a uniform suspension.
-
-
Dosing:
-
Administer the this compound suspension or vehicle control to the mice via oral gavage. The volume administered should be based on the mouse's body weight.
-
Commonly used doses range from 45 mg/kg to 150 mg/kg per day.
-
-
Treatment Period: The duration of treatment can vary from a single acute dose to chronic administration over several weeks (e.g., 30 days).
-
Monitoring and Sample Collection: Monitor the animals for any adverse effects throughout the study. At the end of the treatment period, collect blood and tissues for analysis (e.g., measurement of blood glucose, insulin, lipids, and gene or protein expression in tissues).
Signaling Pathways and Visualization
This compound has been shown to modulate several key signaling pathways. The diagrams below illustrate some of these interactions.
4.1. Regulation of Autophagy via the mTOR-ULK1 Pathway
This compound can enhance autophagy by inhibiting the phosphorylation of mTOR and ULK1, which is particularly relevant in the context of diabetic-related neurodegeneration.
Caption: this compound promotes autophagy by inhibiting the mTOR-ULK1 pathway.
4.2. General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for studying the effects of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro experiments using this compound.
4.3. Role in Glucose Homeostasis and Insulin Signaling
This compound can improve glucose uptake and insulin signaling, in part through the activation of GPR40 and potentially by influencing the AMPK pathway. However, its effects can be impaired under conditions of high glucose.
Caption: this compound enhances insulin signaling and glucose uptake.
References
Application Notes and Protocols for 5-PAHSA In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of 5-palmitic acid-hydroxy stearic acid (5-PAHSA), a recently identified endogenous lipid with potential therapeutic effects in metabolic and inflammatory diseases. This document summarizes key findings from various studies, detailing treatment durations, animal models, and observed outcomes. Furthermore, it provides standardized protocols for conducting in vivo experiments with this compound and visual representations of the associated signaling pathways.
Data Summary of In Vivo this compound Treatment
The following table summarizes quantitative data from various in vivo studies investigating the effects of this compound.
| Treatment Duration | Animal Model | Strain | Age | Dose | Administration Route | Key Outcomes |
| Acute (single dose) | Diet-induced obese mice | C57BL/6 | Not specified | Not specified | Oral gavage | Lowered basal glycemia and improved glucose tolerance.[1][2][3] |
| 21 days | Conventional and Germ-Free Mice | C57BL/6J | 6-8 weeks and 20 weeks | 15 mg/kg BW (chow) or 45 mg/kg BW (HFD) of 5- and 9-PAHSAs | Oral gavage | Improved insulin sensitivity; effects on glucose homeostasis are dependent on the gut microbiota in HFD-fed mice.[4][5] |
| 30 days | Diabetic mice | db/db | 40 weeks | 50 mg/kg or 150 mg/kg | Oral gavage | Significantly decreased serum ox-LDL; suppressed phosphorylation of m-TOR and ULK-1 in the cerebral cortex. No significant improvement in glucose metabolism or cognition. |
| 1 month | Diabetic mice | db/db | Not specified | 50 mg/kg or 150 mg/kg | Oral gavage | Did not reduce blood glucose levels; increased inflammation and promoted fatty liver. |
| Up to 18 weeks | Diet-induced obese mice | C57BL/6 | Not specified | Not specified | Subcutaneous mini-pumps | Improved glucose tolerance and insulin sensitivity. |
| 5 months | Chow-fed mice | C57BL/6 | Not specified | Not specified | Subcutaneous mini-pumps | Sustained improvements in glucose tolerance and insulin sensitivity. |
Experimental Protocols
This section details a generalized protocol for an in vivo study of this compound in a diabetic mouse model, based on methodologies reported in the literature.
Objective: To evaluate the effects of chronic this compound administration on metabolic and neurological parameters in a type 2 diabetes mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sodium carboxymethyl cellulose)
-
Diabetic mice (e.g., male db/db mice, 40 weeks of age)
-
Control mice (e.g., male C57BL/6 mice of the same age)
-
Standard laboratory animal housing and care facilities
-
Oral gavage needles
-
Blood collection supplies
-
Equipment for biochemical assays (e.g., glucose meter, ELISA reader)
-
Tissue collection and processing reagents and equipment
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week with free access to food and water on a 12-hour light/dark cycle.
-
Randomly divide both diabetic and control mice into three subgroups (n=6-8 per group):
-
Vehicle control group
-
Low-dose this compound group (e.g., 50 mg/kg)
-
High-dose this compound group (e.g., 150 mg/kg)
-
-
-
This compound Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer the assigned treatment (vehicle, low-dose this compound, or high-dose this compound) once daily via oral gavage.
-
The treatment duration is typically 30 days.
-
-
Monitoring and Data Collection:
-
Measure fasting blood glucose levels at baseline (day 0) and at regular intervals during the study (e.g., day 10 and day 30).
-
Monitor body weight and food intake throughout the experiment.
-
At the end of the treatment period, perform relevant functional tests, such as an oral glucose tolerance test (OGTT).
-
-
Sample Collection and Analysis:
-
At the end of the 30-day treatment period, sacrifice the animals.
-
Collect blood samples for analysis of serum markers such as ox-LDL, insulin, and inflammatory cytokines.
-
Harvest tissues of interest (e.g., brain, liver, adipose tissue) for further analysis, such as Western blotting to determine the phosphorylation status of signaling proteins (e.g., mTOR, ULK1).
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to modulate key cellular signaling pathways involved in metabolism and autophagy.
Caption: this compound mTOR-ULK1 Signaling Pathway.
High glucose conditions have been reported to impair the beneficial effects of this compound by inhibiting the AMPK signaling pathway.
Caption: this compound and AMPK Signaling under High Glucose.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo this compound study.
Caption: General In Vivo this compound Experimental Workflow.
References
- 1. scienceopen.com [scienceopen.com]
- 2. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
Application Note: Investigating 5-PAHSA Targets Using Lentiviral shRNA Knockdown
Introduction
Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1][2] Specifically, the 5-PAHSA isomer has been shown to improve glucose tolerance, augment insulin secretion, and modulate key metabolic signaling pathways such as mTOR.[1][3] However, the precise molecular targets that mediate these beneficial effects remain an active area of investigation. Identifying these targets is crucial for understanding the therapeutic potential of PAHSAs and for developing novel drugs for metabolic diseases.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for stably silencing gene expression in a variety of mammalian cells, including both dividing and non-dividing types.[4] This system offers long-term, heritable gene suppression, making it an ideal tool for creating stable cell lines to study the functional consequences of target protein depletion.
This application note provides a comprehensive workflow and detailed protocols for utilizing a lentiviral shRNA approach to identify and validate molecular targets of this compound. The workflow covers experimental design, lentivirus production, stable cell line generation, knockdown validation at both the mRNA and protein levels, and functional assays to assess the impact of target gene silencing on this compound-mediated cellular responses, such as glucose uptake.
Experimental Workflow & Logical Relationships
The overall experimental strategy involves silencing a putative target gene and then assessing whether this knockdown abrogates the known cellular effects of this compound treatment.
References
- 1. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel palmitic acid hydroxy stearic acid (this compound) plays a neuroprotective role by inhibiting phosphorylation of the m-TOR-ULK1 pathway and regulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of 5-PAHSA Signaling Pathways
Introduction
Palmitic acid hydroxy stearic acids (PAHSAs) are a novel class of endogenous lipids with significant anti-diabetic and anti-inflammatory properties.[1] Specifically, the 5-PAHSA isomer has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation.[1][2][3] These beneficial effects are mediated through the modulation of several key intracellular signaling pathways. Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound action by quantifying changes in the expression and phosphorylation status of key signaling proteins. These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot to investigate the downstream signaling pathways of this compound.
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects primarily by interacting with the G-protein coupled receptor 120 (GPR120).[1] Activation of GPR120 initiates a cascade of downstream signaling events, including the modulation of the PI3K/Akt, AMPK, and NF-κB pathways. Additionally, this compound has been found to influence the mTOR pathway, which is critically involved in cellular processes like autophagy.
-
GPR120-Mediated Signaling: As a receptor for fatty acids, GPR120 activation is the primary step in this compound signaling, leading to downstream effects that regulate metabolism and inflammation.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and metabolism. This compound has been shown to increase the phosphorylation of Akt at Serine 473, a key activation event that correlates with increased glucose uptake. It also inhibits the phosphorylation of the mTOR-ULK1 complex, suggesting a role in regulating autophagy.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status. Under normal glucose conditions, this compound can activate AMPK signaling, leading to reduced lipogenesis and increased lipid oxidation. However, this effect is impaired under high-glucose conditions.
-
NF-κB Pathway: The NF-κB pathway is a master regulator of inflammation. This compound exerts potent anti-inflammatory effects by inhibiting the activation of NF-κB. This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Signaling Pathway Diagrams
Data Presentation: Effects of this compound on Key Signaling Proteins
The following tables summarize quantitative data from Western blot analyses in published research, demonstrating the effects of this compound on key signaling proteins in HepG2 cells. Data is presented as relative changes in protein phosphorylation or expression.
Table 1: Effect of this compound on Insulin and Lipid Metabolism Signaling in HepG2 Cells Data derived from studies on HepG2 cells under normal glucose conditions unless otherwise noted.
| Target Protein | Treatment | Observed Change | Pathway | Reference |
| p-Akt (Ser473) | This compound | Increased | Insulin Signaling | |
| p-AMPKα (Thr172) | This compound | Increased | Lipid Metabolism | |
| p-ACC (Ser79) | This compound | Increased | Lipid Metabolism | |
| SREBP1c | This compound | Decreased | Lipogenesis | |
| FAS | This compound | Decreased | Lipogenesis | |
| p-Akt (Ser473) | This compound (High Glucose) | No significant change | Insulin Signaling | |
| p-AMPKα (Thr172) | This compound (High Glucose) | Decreased | Lipid Metabolism |
Table 2: Effect of this compound on Inflammatory Signaling in HepG2 Cells Data derived from studies on HepG2 cells under normal glucose conditions.
| Target Protein | Treatment | Observed Change | Pathway | Reference |
| p-IκBα (Ser36) | This compound | Decreased | NF-κB Inflammation | |
| p-NF-κB p65 (Ser536) | This compound | Decreased | NF-κB Inflammation |
Table 3: Effect of this compound on Autophagy Signaling in PC12 Cells Data derived from studies on PC12 cells under diabetic conditions.
| Target Protein | Treatment | Observed Change | Pathway | Reference |
| p-mTOR | This compound | Suppressed | Autophagy | |
| p-ULK1 | This compound | Suppressed | Autophagy |
Experimental Protocols
General Western Blot Workflow
A typical Western blot experiment to analyze this compound signaling involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection of the target proteins.
Protocol 1: General Western Blotting for Phosphorylated Proteins
This protocol provides a comprehensive procedure for detecting phosphorylated signaling proteins following cell treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., HepG2, 3T3-L1, PC12) in 6-well plates to achieve 70-80% confluency at the time of treatment. b. To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium before treatment. c. Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for the specified duration (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression changes).
2. Protein Extraction (Whole-Cell Lysate): a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant, which contains the protein extract. Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes. b. Load samples onto an SDS-polyacrylamide gel and run at 100-120 V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Note: BSA is preferred over milk for phosphoprotein detection to avoid background from casein, a phosphoprotein. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-AMPK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Typical dilutions range from 1:1000 to 1:2000. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a ChemiDoc imaging system or X-ray film. c. For quantitative analysis, perform densitometry on the bands using image analysis software. Normalize the phosphorylated protein signal to a loading control (e.g., β-actin, GAPDH).
6. Stripping and Re-probing for Total Protein: a. To accurately determine the change in phosphorylation, it is crucial to measure the total protein level on the same membrane. b. After detecting the phosphoprotein, incubate the membrane in a stripping buffer (e.g., Glycine pH 2.2 based) for 15-30 minutes. c. Wash extensively with TBST and re-block the membrane for 1 hour. d. Incubate with the primary antibody for the total protein (e.g., anti-Akt, anti-AMPK) overnight at 4°C. e. Repeat the secondary antibody, washing, and detection steps as described above. f. Normalize the phosphoprotein signal to the total protein signal for each sample.
Protocol 2: Analysis of NF-κB Activation by Nuclear Fractionation
To specifically measure the activation of NF-κB, its translocation from the cytoplasm to the nucleus must be assessed.
1. Cell Culture and Treatment: a. Follow the cell culture and treatment steps as described in Protocol 1. A typical stimulation to induce NF-κB activation is with Lipopolysaccharide (LPS) at 100 ng/mL for 30-60 minutes.
2. Nuclear and Cytoplasmic Fractionation: a. Instead of whole-cell lysis, use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions. This process typically involves: i. Lysing the cell membrane with a cytoplasmic extraction buffer to release the cytoplasmic fraction. ii. Centrifuging to pellet the nuclei. The supernatant is the cytoplasmic extract. iii. Washing the nuclear pellet and then lysing it with a nuclear extraction buffer to release nuclear proteins. b. Determine the protein concentration for both cytoplasmic and nuclear fractions.
3. Western Blotting for NF-κB p65: a. Perform SDS-PAGE, transfer, and immunoblotting as described in Protocol 1 for both cytoplasmic and nuclear fractions. b. Probe the membranes with a primary antibody against the NF-κB p65 subunit. c. To ensure the purity of the fractions and for use as loading controls, probe the blots with antibodies for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1). d. A decrease of p65 in the cytoplasm and a corresponding increase in the nucleus indicates NF-κB activation. This compound treatment is expected to prevent this translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation [frontiersin.org]
Application Note: ELISA-Based Quantification of Insulin Secretion Stimulated by 5-PAHSA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Palmitic acid hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties. A notable member of this family, 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA), has garnered significant interest for its potential therapeutic applications in metabolic diseases. Research indicates that PAHSAs can improve glucose homeostasis and enhance insulin sensitivity.[1][2] One of the key mechanisms underlying these beneficial effects is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][3]
This application note provides a detailed protocol for an in vitro assay to quantify the effect of this compound on insulin secretion from pancreatic islets and MIN6 cells using an Enzyme-Linked Immunosorbent Assay (ELISA). The primary mechanism of action for PAHSAs in potentiating insulin secretion involves the activation of the G protein-coupled receptor 40 (GPR40) on pancreatic β-cells, leading to an increase in intracellular calcium levels and subsequent exocytosis of insulin granules.[3] It is important to note that while several studies have demonstrated the efficacy of PAHSAs in enhancing GSIS, some reports indicate no significant effect on insulin secretion, suggesting that the experimental conditions and model systems can influence the outcome.
This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for type 2 diabetes and other metabolic disorders.
Principle of the Method
The experimental workflow involves the treatment of pancreatic islets or insulin-secreting cell lines with this compound in the presence of varying glucose concentrations. The secreted insulin in the cell culture supernatant is then quantified using a sandwich ELISA. In this assay, an antibody specific to insulin is pre-coated onto a microplate. Insulin in the samples binds to this antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on the insulin molecule is then added, forming a "sandwich". After a washing step, a substrate solution is added, and the enzyme catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the amount of insulin present in the sample and is measured using a microplate reader.
Data Presentation
The following tables summarize quantitative data from representative studies on the effect of PAHSAs on glucose-stimulated insulin secretion.
Table 1: Effect of 9-PAHSA on Glucose-Stimulated Insulin Secretion (GSIS) in Human Islets
| Condition (45 min incubation) | Glucose Concentration | Insulin Secretion (Fold Change vs. 2.5 mM Glucose with DMSO) |
| DMSO (Vehicle) | 2.5 mM | 1.0 |
| DMSO (Vehicle) | 20 mM | ~2.5 |
| 9-PAHSA (20 µM) | 2.5 mM | ~1.0 |
| 9-PAHSA (20 µM) | 20 mM | ~3.5 |
| 9-PAHSA (20 µM) + GW1100 (10 µM) | 20 mM | ~2.5 |
Note: GW1100 is a GPR40 antagonist. Data is estimated from graphical representation in the source publication.
Table 2: Effect of Chronic PAHSA Treatment on In Vivo GSIS in Mice
| Treatment Group | Outcome | Result |
| Vehicle | Glucose-stimulated insulin secretion | Baseline |
| 5- and 9-PAHSA | Glucose-stimulated insulin secretion | 40% increase over vehicle |
Mandatory Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound-mediated potentiation of insulin secretion via GPR40.
Experimental Workflow
Caption: Workflow for this compound stimulated insulin secretion assay.
Experimental Protocols
Materials and Reagents
-
Pancreatic islets (e.g., human, mouse) or MIN6 cell line
-
This compound (stock solution prepared in DMSO or ethanol)
-
Cell culture medium (e.g., RPMI-1640 for islets, DMEM for MIN6 cells) supplemented with fetal bovine serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions (prepared in KRBH buffer)
-
Insulin ELISA kit
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, incubator, centrifuge, etc.)
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) from Pancreatic Islets
This protocol is adapted from standard GSIS procedures.
-
Islet Preparation:
-
Following isolation, culture islets overnight in a humidified incubator at 37°C and 5% CO₂ to allow for recovery.
-
On the day of the experiment, hand-pick islets of similar size to ensure consistency across experimental groups. A typical experiment uses 10-15 size-matched islets per replicate.
-
-
Pre-incubation:
-
Place the selected islets in a low-glucose KRBH buffer (e.g., 2.8 mM glucose) and incubate for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Prepare stimulation buffers with varying concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for high glucose) and the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be included.
-
A suggested starting concentration for this compound is in the range of 10-100 µM. A dose-response curve can be generated by testing a range of concentrations.
-
Remove the pre-incubation buffer and add the stimulation buffers to the islets.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any cellular debris and transfer the clear supernatant to a new tube.
-
Store the samples at -20°C or -80°C until the insulin ELISA is performed.
-
-
Insulin Quantification:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Insulin Secretion from MIN6 Cells
-
Cell Culture:
-
Culture MIN6 cells in DMEM supplemented with 15% FBS, penicillin/streptomycin, and L-glutamine.
-
Plate the cells in 24-well plates and grow to 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with a low-glucose KRBH buffer (2.8 mM glucose).
-
Add fresh low-glucose KRBH buffer and incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare stimulation buffers as described in Protocol 1, Step 3. A this compound concentration of 20 µM has been shown to be effective in MIN6 cells.
-
Aspirate the pre-incubation buffer and add the stimulation buffers to the cells.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Insulin Quantification:
-
Follow the procedures outlined in Protocol 1, Steps 4 and 5.
-
Protocol 3: Insulin ELISA
This is a general protocol; always refer to the specific instructions provided with your ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer and other reagents as instructed in the kit manual.
-
Prepare a standard curve by serially diluting the insulin standard provided in the kit.
-
-
Assay Procedure:
-
Add standards, controls, and samples (supernatants from the GSIS assay) to the appropriate wells of the insulin antibody-coated microplate.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate the plate for the time specified in the kit manual (typically 1-2 hours) at room temperature, often with gentle shaking.
-
Wash the wells multiple times with the wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (usually 15-30 minutes) in the dark to allow for color development.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the insulin concentration of the samples by interpolating their absorbance values on the standard curve.
-
Normalize the secreted insulin values to the total insulin content or total protein content of the islets/cells for more accurate comparisons between experimental groups.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in ELISA | Inadequate washing, contaminated reagents | Ensure thorough washing between steps. Use fresh, properly stored reagents. |
| Low signal in ELISA | Inactive enzyme or substrate, insufficient incubation time | Check the expiration dates of the kit components. Ensure incubation times and temperatures are as per the protocol. |
| High variability between replicates | Inconsistent islet size, pipetting errors | Use size-matched islets. Ensure accurate and consistent pipetting. |
| No effect of this compound | Inactive compound, inappropriate concentration, suboptimal cell health | Verify the activity of the this compound stock. Perform a dose-response experiment. Ensure islets/cells are healthy and responsive to glucose. |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to investigate the effects of this compound on insulin secretion. By utilizing a static incubation assay coupled with a sensitive insulin ELISA, it is possible to quantify the dose-dependent potentiation of glucose-stimulated insulin secretion by this novel lipid molecule. The provided diagrams of the signaling pathway and experimental workflow serve to clarify the underlying mechanisms and the practical steps involved. This assay is a valuable tool for the screening and characterization of potential new therapeutic agents for type 2 diabetes.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Palmitic Acid Hydroxystearic Acids Activate GPR40, Which Is Involved in Their Beneficial Effects on Glucose Homeostasis [escholarship.org]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Solubility of 5-PAHSA In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 5-PAHSA in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (5-palmitic acid-hydroxy stearic acid) is a bioactive lipid molecule belonging to the class of fatty acid esters of hydroxy fatty acids (FAHFAs).[1][2] It has demonstrated anti-inflammatory and insulin-sensitizing effects, making it a compound of interest in metabolic disease research.[3][4] Like many lipids, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inconsistent experimental results, and reduced bioavailability to cells in vitro.
Q2: What is the recommended solvent for dissolving this compound for in vitro studies?
A2: Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for preparing this compound stock solutions for in vitro applications.[5] It is crucial to use high-purity, anhydrous (hygroscopic) DMSO, as water content can significantly impact the solubility of lipophilic compounds.
Q3: How can I prepare a stock solution of this compound in DMSO?
A3: A general procedure for preparing a this compound stock solution involves dissolving it in DMSO to a concentration of 10-90 mmol/L. To aid dissolution, gentle warming (e.g., to 37°C or even 80°C for short periods) and sonication in an ultrasonic bath are often necessary. Always ensure the solution is clear before making further dilutions.
Q4: What is a typical working concentration of this compound in cell culture?
A4: The effective working concentration of this compound can vary depending on the cell type and the specific assay. Published studies have used concentrations ranging from 20 µM to 100 µM. For instance, a concentration of 30 µM has been used in PC12 cells to study its effects on autophagy. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: My this compound is precipitating in the cell culture medium. What can I do?
A5: Precipitation in the medium is a common issue. Here are some troubleshooting steps:
-
Ensure the final DMSO concentration is low: The final concentration of DMSO in your cell culture medium should typically be less than 0.5% (v/v) to avoid solvent toxicity.
-
Use a carrier protein: For some applications, especially in serum-free media, conjugating this compound to a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve its stability and delivery to cells.
-
Pre-warm the medium: Adding the this compound stock solution to pre-warmed (37°C) culture medium while vortexing gently can help prevent precipitation.
-
Consider alternative formulation strategies: For challenging situations, exploring lipid-based formulation techniques such as creating microemulsions or solid lipid nanoparticles may be beneficial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent, low temperature, or presence of moisture in DMSO. | Use a freshly opened bottle of anhydrous, high-purity DMSO. Increase the solvent volume. Gently warm the solution (e.g., 37°C) and use an ultrasonic bath to aid dissolution. |
| Stock solution appears cloudy or has visible precipitate. | The solution is supersaturated or has cooled down too quickly. | Gently warm the stock solution and sonicate until it becomes clear. Consider preparing a slightly lower concentration stock solution. |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | Poor mixing, high final concentration of this compound, or incompatibility with medium components. | Add the stock solution dropwise to the pre-warmed medium while gently vortexing. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Prepare a serial dilution of the stock solution in the medium to reach the final desired concentration. |
| Inconsistent or no biological effect observed. | Degradation of this compound, low bioavailability due to poor solubility, or incorrect dosage. | Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Confirm the solubility of this compound in your final working solution. Perform a dose-response curve to identify the optimal working concentration for your cell type and endpoint. |
| Cell toxicity observed at the desired working concentration. | High concentration of DMSO in the final medium or cytotoxic effects of this compound at high doses. | Prepare a negative control with the same final concentration of DMSO to assess solvent toxicity. Reduce the working concentration of this compound and/or the final DMSO concentration. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol is a general guideline and may require optimization for your specific needs.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Water bath or heat block
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-90 mM).
-
Gently warm the mixture to 37°C.
-
Place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solid is completely dissolved and the solution is clear.
-
Visually inspect the solution for any remaining precipitate. If necessary, repeat the warming and sonication steps.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium
-
Pre-warmed (37°C) serum-free or complete medium
-
This compound stock solution (in DMSO)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature or in a 37°C water bath.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium if a large dilution is required. This helps to avoid precipitation.
-
Aspirate the old medium from the cells.
-
Add the fresh medium containing the desired final concentration of this compound to the cells. Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%).
-
Include a vehicle control group of cells treated with the same final concentration of DMSO.
-
Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions.
-
Proceed with your downstream analysis.
Signaling Pathways and Workflows
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation.
Caption: Key signaling pathways modulated by this compound.
General Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: A generalized experimental workflow for in vitro studies with this compound.
References
- 1. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lipokine this compound Is Regulated by Adipose Triglyceride Lipase and Primes Adipocytes for De Novo Lipogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-PAHSA Glucose Uptake Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in 5-PAHSA (5-palmitic acid-hydroxy stearic acid) glucose uptake assays.
Troubleshooting Guide
This guide addresses common issues observed during this compound glucose uptake experiments.
Issue 1: High variability or inconsistent results between experiments.
| Potential Cause | Troubleshooting & Optimization |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to maintain a consistent number of cells in each well. Verify cell density and even distribution after seeding.[1] |
| Edge Effects in Multi-well Plates | "Edge effects" can arise from temperature and humidity gradients. To minimize this, avoid using the outer wells of the plate for experimental samples and fill them with sterile PBS or media instead.[1] |
| Inconsistent Incubation Times | Stagger the addition of reagents to ensure all wells have the same incubation time, particularly for time-sensitive steps like glucose analog uptake.[1] |
| This compound Stability and Preparation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure proper storage and handling, as some compounds are sensitive to light or temperature.[1] |
| High Glucose Concentration in Media | High glucose concentrations in cell media can abolish the positive effects of this compound treatment.[2] Consider using media with normal glucose levels for your experiments. |
Issue 2: High background signal in glucose uptake assay.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Washing | Incomplete washing is a major source of high background. Ensure complete removal of the wash buffer (e.g., ice-cold PBS) after each wash step. |
| High Basal Glucose Uptake | Serum starvation is a critical step to lower basal glucose uptake and sensitize cells to stimulation (e.g., by insulin). The optimal starvation period can vary, but overnight is common. For sensitive cell lines, shorter periods (2-4 hours) or low-serum media may be necessary. |
| Non-specific Binding of Fluorescent Probes (e.g., 2-NBDG) | Some studies report a disconnect between 2-NBDG uptake and actual glucose transport. Consider validating results with a different method, such as a radiolabeled 2-deoxyglucose (2-DG) assay. |
| Autofluorescence | Cellular autofluorescence can contribute to background noise. While typically not severe at the excitation/emission wavelengths for NBDG (465/540 nm), it's a factor to be aware of. |
Issue 3: No significant effect of this compound on glucose uptake.
| Potential Cause | Troubleshooting & Optimization |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and experimental conditions. The effective concentration can vary significantly. |
| Cell Line Insensitivity | The target glucose transporter (e.g., GLUT4) may not be the primary transporter in your cell line, or its expression level might be too low. This compound has been shown to improve glucose uptake in 3T3-L1 and HepG2 cells. |
| Contradictory In Vivo vs. In Vitro Effects | Be aware that the effects of this compound can differ between in vitro and in vivo models. While this compound improved glucose uptake in cell lines, one study found it did not reduce blood glucose levels in db/db mice after one month of treatment. Another study also reported no improvement in glucose control in mice with acute or repeated treatment. |
| Experimental Model | The metabolic state of the experimental model can influence the outcome. For instance, high glucose conditions have been shown to impair this compound's beneficial effects. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in stimulating glucose uptake?
A1: this compound is thought to improve insulin sensitivity and stimulate glucose uptake through several mechanisms. In 3T3-L1 adipocytes and HepG2 cells, this compound treatment has been shown to increase insulin-stimulated glucose uptake. This is associated with increased phosphorylation of IRS1 and Akt, key proteins in the insulin signaling pathway, and enhanced translocation of the glucose transporter GLUT4 to the cell membrane. Some studies suggest these effects may be mediated through the activation of GPR40. Additionally, this compound may influence the AMPK signaling pathway, although high glucose conditions can impair this effect.
Q2: What are appropriate positive and negative controls for a this compound glucose uptake assay?
A2:
-
Positive Control (for stimulated uptake): Insulin is a widely used positive control as it stimulates glucose uptake in responsive cell types like adipocytes and muscle cells by promoting GLUT4 translocation.
-
Negative Control (for inhibition): Well-characterized glucose transporter inhibitors can be used. Common choices include Cytochalasin B (a potent inhibitor of GLUT1, GLUT2, and GLUT4) and Phloretin (a broad-spectrum GLUT inhibitor).
-
Vehicle Control: It is essential to include cells treated with the same solvent (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent itself.
Q3: What are the different methods to measure glucose uptake, and what are their pros and cons?
A3:
-
Radiolabeled Glucose Analogs (e.g., ³H-2-deoxyglucose): This is considered the gold standard for its sensitivity. However, it requires handling and disposal of radioactive materials.
-
Fluorescent Glucose Analogs (e.g., 2-NBDG): This method allows for analysis by fluorescence microscopy and flow cytometry. However, there are concerns that 2-NBDG, being much larger than glucose, may not be transported in the same way, and its uptake may not accurately reflect glucose transporter activity.
-
Enzymatic Assays (non-radioactive): These assays use non-radiolabeled 2-deoxyglucose (2-DG) and measure the accumulation of its phosphorylated form (2-DG6P) through enzymatic reactions that generate a colorimetric, fluorescent, or luminescent signal. These methods are safer than radioactive assays and can be adapted for multi-well plate formats.
Experimental Protocols
General Protocol for 2-NBDG Glucose Uptake Assay
This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding and Starvation:
-
Seed cells in a multi-well plate at a consistent density.
-
Allow cells to adhere and grow.
-
Before the assay, serum-starve the cells (e.g., in serum-free or low-serum media) for a predetermined period (e.g., 2-4 hours or overnight) to reduce basal glucose uptake.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog 2-NBDG to a final concentration of 100-200 µM.
-
Incubate for 15-60 minutes.
-
-
Stop and Wash:
-
Remove the 2-NBDG solution.
-
Wash the cells twice with ice-cold wash buffer (e.g., PBS) to remove extracellular 2-NBDG.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer.
-
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-mediated glucose uptake.
Caption: General experimental workflow for a cell-based glucose uptake assay.
Caption: A logical workflow for troubleshooting inconsistent glucose uptake assay results.
References
Methodological differences affecting 5-PAHSA studies
Technical Support Center: 5-PAHSA Methodologies
Welcome to the technical support center for researchers working with this compound (5-palmitic acid-hydroxy stearic acid) and other fatty acid esters of hydroxy fatty acids (FAHFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common methodological challenges that can affect experimental outcomes.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and why is it a subject of research?
A1: this compound is a member of a class of endogenous lipids called fatty acid esters of hydroxy fatty acids (FAHFAs).[1] It is specifically a palmitic acid ester of hydroxy stearic acid.[2] These lipids have been identified as having anti-diabetic and anti-inflammatory properties, making them a significant area of interest for drug development and metabolic research.[3][4] Studies have shown that levels of PAHSAs are often reduced in the serum and adipose tissue of insulin-resistant humans and mice.[2] this compound is known to act as an agonist for the G protein-coupled receptor 120 (GPR120), which is a key mechanism for its therapeutic effects.
Q2: What is the primary mechanism of action for this compound?
A2: The most well-documented mechanism for this compound is the activation of G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). Upon binding, this compound stimulates downstream signaling pathways that can lead to improved glucose uptake, enhanced insulin sensitivity, and a reduction in inflammation. Additionally, some studies suggest that this compound may play a neuroprotective role by enhancing autophagy through the inhibition of the mTOR-ULK1 signaling pathway.
Diagram: this compound Signaling via GPR120
Caption: GPR120 signaling cascade initiated by this compound.
In VivoExperimental Design
Q3: My in vivo results with this compound are inconsistent with published findings. What could be the cause?
A3: Discrepancies in in vivo findings are a known issue in this compound research and are often attributed to key methodological differences between studies. Factors that can significantly influence outcomes include the choice of animal model, the vehicle used for administration, dosage, and diet. For example, using olive oil as a vehicle is not recommended as it is not inert and contains other bioactive lipids that can mask the specific effects of this compound. Similarly, administering supraphysiological doses can saturate receptors or cause off-target effects, confounding the results.
Q4: What is the recommended vehicle for administering this compound to mice?
A4: The vehicle choice is critical. Some studies that failed to replicate positive metabolic effects used olive oil, which contains its own bioactive molecules, including other FAHFAs. A more inert vehicle, such as a solution of 2% ethanol and 5% Tween 80 in saline, is often used in studies that report beneficial effects. It is crucial to run a vehicle-only control group to isolate the effects of this compound.
Q5: How do different mouse models affect this compound study outcomes?
A5: The choice of mouse model and even the supplier can lead to different results. For instance, the metabolic response to this compound has been shown to differ between diet-induced obese (HFD) mice and genetic models like db/db mice. One study reported that while this compound improved glucose tolerance in HFD-fed mice, it did not have the same effect in db/db mice and, with chronic treatment, even increased inflammation. The genetic background of the mouse strain can also influence the severity of insulin resistance and the observed effects of this compound.
In VitroExperimental Design
Q6: Why am I not observing the expected insulin-sensitizing effects of this compound in my cell culture experiments?
A6: The conditions of your in vitro assay can dramatically alter the effects of this compound. A critical factor is the glucose concentration in the cell culture media. Studies have shown that under normal glucose conditions, this compound improves insulin signaling and reduces lipogenesis in HepG2 cells. However, under high-glucose conditions, these positive effects are abolished and can even be reversed, leading to increased fatty acid accumulation. Ensure your media conditions, cell line, and insulin concentrations match those of established protocols.
Troubleshooting Guides
Guide 1: Inconsistent In Vivo Metabolic Effects
If you are observing no metabolic improvement or conflicting results after this compound administration, consult the following decision tree and data table.
Diagram: Troubleshooting Inconsistent In Vivo Results
Caption: Decision tree for troubleshooting conflicting in vivo data.
Table 1: Comparison of Methodological Differences in Key In Vivo this compound Studies
| Parameter | Study Reporting Positive Effects (Yore et al., Syed et al.) | Study Reporting No Effects (Pflimlin et al.) | Potential Impact of Difference |
| Vehicle | 2% ethanol, 5% Tween 80 in saline | Olive Oil | Olive oil is not inert and contains other bioactive lipids that can mask or confound this compound's effects. |
| Dosage Goal | Restore levels in HFD mice (1.5-3x elevation) | Massive elevation (>80-fold) | Supraphysiological doses can saturate receptors or cause off-target effects, preventing normal biological responses. |
| Mouse Supplier | Jackson Laboratory | Charles River | Different suppliers can result in mice with varying severities of insulin resistance, even within the same strain. |
| Treatment Duration | Chronic: 4.5-5 months | Chronic: 6 days | A 6-day treatment may be insufficient to observe significant improvements in chronic metabolic conditions. |
| Glucose Dose (OGTT) | 1 g/kg | 2 g/kg | Higher glucose doses can create a more severe metabolic challenge, potentially masking subtle improvements. |
Guide 2: Analytical & Quantification Issues
Q7: I'm having trouble detecting and quantifying this compound. What are the common pitfalls?
A7: The analysis of this compound is challenging due to its low endogenous concentrations, the presence of numerous isomers, and potential interference from other molecules. Key issues include:
-
Isomer Co-elution: this compound has many regioisomers (e.g., 9-PAHSA) and stereoisomers (R/S enantiomers) that may not be separated by standard LC methods but can have different biological activities.
-
Matrix Interference: Biological samples contain contaminants that can suppress the this compound signal. A solid-phase extraction (SPE) step is often necessary to enrich the sample for FAHFAs.
-
Contaminating Signals: Other lipids, such as C16:0 ceramide, can share the same mass-to-charge ratio and fragmentation patterns (MRM transitions) as PAHSAs, leading to false positives. Chromatographic separation is essential to distinguish these.
-
Low Abundance: FAHFAs are present at low nanomolar levels, requiring highly sensitive LC-MS/MS instrumentation and optimized methods.
Diagram: General Workflow for this compound Quantification
Caption: Standard workflow for this compound extraction and analysis.
Experimental Protocols
Protocol 1: FAHFA Extraction and Enrichment from Tissue
This protocol is a generalized summary based on established methods for enriching FAHFAs from biological samples for LC-MS/MS analysis.
Materials:
-
Tissue sample (e.g., ~150 mg adipose tissue)
-
Internal standards (e.g., ¹³C-labeled PAHSAs)
-
Solvents: PBS, Methanol, Chloroform (LC-MS grade)
-
Silica solid-phase extraction (SPE) cartridges (e.g., 100 mg)
-
Elution solvents: Hexane, Ethyl Acetate
Procedure:
-
Homogenization: On ice, Dounce-homogenize the tissue sample in a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.
-
Internal Standard Spiking: Prior to extraction, add a known amount of isotopically labeled internal standard (e.g., 5 pmol of ¹³C₄-9-PAHSA) to the chloroform. This is crucial for accurate quantification.
-
Phase Separation: Centrifuge the mixture at ~2,200 x g for 5 minutes at 4°C. This will separate the sample into an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase into a new glass vial.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas. Store at -80°C until ready for the next step.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge by washing it sequentially with hexane. Do not let the cartridge run dry.
-
Sample Loading: Re-dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to elute neutral lipids and other contaminants.
-
FAHFA Elution: Elute the FAHFA fraction from the cartridge using a more polar solvent mixture, such as 10-20% ethyl acetate in hexane. The exact percentage should be optimized for your specific setup.
-
Final Preparation: Dry the eluted FAHFA fraction under nitrogen and reconstitute it in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
References
- 1. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in reproducing 5-PAHSA research findings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in reproducing research findings related to 5-palmitic acid-hydroxy stearic acid (5-PAHSA). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why are there conflicting results regarding the anti-diabetic effects of this compound?
A1: The reproducibility of this compound's anti-diabetic effects has been a subject of debate. Several studies have reported improved glucose tolerance and insulin sensitivity with this compound administration, while others have found no significant metabolic benefits.[1][2][3][4] These discrepancies can often be attributed to significant methodological differences between studies.[1]
Q2: What are the key methodological factors that can influence the outcome of this compound experiments?
A2: Several critical experimental parameters can lead to variability in this compound research findings. These include the choice of animal model, the dose and duration of this compound treatment, the vehicle used for administration, and the composition of the diet used to induce metabolic disease. For instance, the use of olive oil as a vehicle may mask the effects of this compound due to its own bioactive properties.
Q3: Can the analytical method used to measure this compound levels affect the results?
A3: Yes, the accuracy of liquid chromatography-mass spectrometry (LC-MS) protocols is crucial for reliable quantification of this compound. Concerns have been raised about the lack of validation in some LC-MS methods and the potential for co-eluting compounds, such as ceramides, to interfere with the measurement, leading to artificially inflated this compound levels. Untargeted metabolomics approaches may also incorrectly identify certain signals as fatty acid esters of hydroxy fatty acids (FAHFAs).
Q4: How does the cellular environment, such as high glucose, impact this compound's mechanism of action?
A4: The cellular context, particularly high glucose concentrations, can significantly alter the signaling pathways modulated by this compound. For example, under hyperglycemic conditions, the beneficial effects of this compound on lipid metabolism may be abolished. High glucose can impair this compound's activity by inhibiting the AMPKα signaling pathway and promoting NF-κB-mediated inflammation.
Troubleshooting Guides
Issue 1: Inconsistent in vivo results for glucose metabolism.
-
Problem: Your in vivo study with this compound does not show the expected improvements in glucose tolerance or insulin sensitivity.
-
Troubleshooting Steps:
-
Animal Model Selection: The choice of mouse model is critical. While some studies have shown positive effects in high-fat diet (HFD)-fed mice, others have reported a lack of efficacy or even adverse effects in db/db mice, which exhibit more severe hyperglycemia. The strain and supplier of the mice can also contribute to variability in insulin resistance.
-
Dosage and Administration Route: The administered dose of this compound and the route of administration should be carefully considered. Extremely high serum levels of PAHSAs (e.g., 477-fold increases) may trigger off-target effects or saturate receptors, leading to unexpected outcomes. Modest elevations (1.5- to 3-fold) in serum levels have been suggested to be more physiologically relevant.
-
Vehicle Control: The vehicle used to dissolve and administer this compound can have independent biological effects. For example, olive oil, a commonly used vehicle, has been shown to improve glucose tolerance, which could mask the specific effects of this compound. Consider using a more inert vehicle if possible.
-
Diet Composition: The specific composition of the high-fat diet used to induce obesity and insulin resistance can influence the metabolic phenotype of the animals and their responsiveness to this compound treatment.
-
Treatment Duration: The duration of this compound treatment can impact the observed effects. Chronic treatment over several months may be required to observe significant improvements in metabolic parameters.
-
Issue 2: Discrepancies in in vitro findings.
-
Problem: Your in vitro experiments with this compound are not replicating published results on insulin signaling or inflammation.
-
Troubleshooting Steps:
-
Cell Line and Culture Conditions: The choice of cell line is important, as different cell types may have varying expression levels of receptors and signaling molecules that interact with this compound. The glucose concentration in the cell culture medium is a critical factor; high glucose levels can impair the beneficial effects of this compound.
-
Islet Experiments: When working with pancreatic islets, the number of islets per experimental condition can influence the results. Some studies have used as many as 100 human islets per incubation, while others have used as few as 3, which could affect the statistical power and robustness of the findings. The presence or absence of glucose in the preincubation buffer can also impact the subsequent glucose-stimulated insulin secretion (GSIS) response.
-
Data Presentation
Table 1: Comparison of in vivo this compound Study Methodologies and Outcomes
| Study Reference | Animal Model | This compound Dose & Administration | Treatment Duration | Vehicle | Key Metabolic Outcomes |
| Yore et al., 2014 | HFD-fed mice | Single oral dose | Acute | Not specified | Improved glucose tolerance |
| Syed et al., 2018 | Chow-fed and HFD-fed mice | Chronic subcutaneous | 4.5-5 months | Not specified | Improved insulin sensitivity and glucose tolerance |
| Pflimlin et al., 2018 | DIO mice on various LFDs and HFDs | Acute and subchronic | 6 days | Olive oil | No significant improvement in metabolic status |
| Li et al., 2019 | db/db mice | Oral administration for 1 month | 1 month | Not specified | No reduction in blood glucose; increased inflammation and fatty liver |
| Liu et al., 2021 | DB/DB and C57BL/6 mice | Intervention for 10 and 30 days | 30 days | Not specified | No significant effect on glucose metabolism and insulin secretion |
Experimental Protocols
General Protocol for in vivo this compound Administration in Mice
This is a generalized protocol based on methodologies cited in the literature. Researchers should adapt it based on their specific experimental design.
-
Animal Model: Select an appropriate mouse model (e.g., C57BL/6J mice on a high-fat diet for diet-induced obesity).
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Diet: Provide a high-fat diet (e.g., 60% kcal from fat) to induce insulin resistance. The duration of the diet will depend on the desired level of metabolic dysfunction.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., olive oil, carboxymethylcellulose). Ensure the solution is homogenous.
-
Administration: Administer this compound via the desired route (e.g., oral gavage, subcutaneous injection). The dosage and frequency will depend on the study design (acute vs. chronic).
-
Monitoring: Monitor body weight, food intake, and blood glucose levels regularly.
-
Metabolic Testing: Perform metabolic tests such as oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at baseline and after the treatment period.
-
Tissue Collection: At the end of the study, collect blood and tissues for analysis of this compound levels, gene expression, and protein analysis.
Visualizations
Caption: this compound signaling under normal glucose conditions.
Caption: Impaired this compound signaling under high glucose.
Caption: this compound mediated inhibition of the m-TOR-ULK1 pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of high-dose 5-PAHSA administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose 5-PAHSA administration.
Frequently Asked Questions (FAQs)
Q1: We are observing pro-inflammatory effects, specifically an increase in C-reactive protein (CRP), after high-dose this compound administration in our db/db mouse model. Is this a known off-target effect?
A1: Yes, an increase in CRP has been reported as a potential off-target effect of high-dose this compound administration, particularly in hyperglycemic db/db mice.[1][2] One study noted that a 150 mg/kg dose of this compound for 30 days induced a mild inflammatory response, evidenced by increased CRP in db/db mice, while other inflammatory markers like TNF-α and IL-1α remained unchanged.[1] It's important to note that high glucose conditions may impair the anti-inflammatory effects of this compound and even promote inflammation via the NF-κB pathway.[2][3]
Q2: Our in vivo experiments with this compound in diet-induced obese (DIO) mice are not showing the expected improvements in glucose tolerance. What could be the issue?
A2: Conflicting results regarding the effects of this compound on glucose metabolism have been reported in the literature. Several factors could contribute to this discrepancy:
-
Vehicle Control: The choice of vehicle for this compound administration is critical. Some studies have used olive oil, which contains bioactive molecules that can independently affect metabolism, potentially masking the effects of this compound.
-
Dose and Duration: The dose and duration of treatment can significantly impact the outcome. Massive elevations in serum this compound levels (e.g., 477-fold increase) might engage off-target signaling pathways.
-
Mouse Model and Diet: The metabolic state of the animal model is crucial. The effects of this compound can differ between high-fat diet (HFD)-fed mice and genetically diabetic models like db/db mice, which exhibit extreme hyperglycemia.
-
Gut Microbiota: The beneficial effects of PAHSAs on glucose metabolism in HFD-fed mice have been shown to be dependent on the gut microbiota.
Q3: We are having trouble with the solubility and stability of this compound in our cell culture medium. What are the recommended procedures?
A3: this compound is a lipid, and as such, has poor solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted into the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, gentle warming and sonication can aid in dissolution. For in vivo studies, this compound has been administered via oral gavage, dissolved in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween-80, and saline.
Q4: What are the known signaling pathways affected by this compound that could lead to off-target effects at high doses?
A4: At high concentrations, this compound may modulate several signaling pathways, leading to off-target effects:
-
mTOR-ULK1 Pathway: this compound has been shown to inhibit the phosphorylation of mTOR and ULK1, which is involved in autophagy. While this can be a desired on-target effect, dysregulation of autophagy can have broad cellular consequences.
-
AMPK Pathway: In normal glucose conditions, this compound can activate AMPK, leading to beneficial effects on lipid metabolism. However, under high glucose conditions, this effect can be abolished, potentially contributing to lipid accumulation.
-
NF-κB Pathway: High glucose levels can impair the anti-inflammatory effects of this compound and promote NF-κB-mediated inflammation.
-
GPR40: this compound is an agonist for GPR40, a G-protein coupled receptor involved in glucose-stimulated insulin secretion. While this is a key mechanism for its anti-diabetic effects, overstimulation or modulation of this receptor at high doses could have unintended consequences.
-
Peroxisome Proliferator-Activated Receptors (PPARs): While not definitively established as a direct high-affinity target, the structural similarity of this compound to other lipid signaling molecules suggests potential interactions with nuclear receptors like PPARs, which are master regulators of metabolism and inflammation. Off-target activation of different PPAR isoforms could lead to a range of metabolic and cellular changes.
Troubleshooting Guides
Issue 1: Inconsistent or Contradictory In Vivo Results
| Potential Cause | Troubleshooting Step |
| Inappropriate Vehicle | Use an inert vehicle such as corn oil. Avoid vehicles with known biological activity like olive oil. |
| Suboptimal Dosing | Titrate the dose of this compound to achieve a 1.5- to 3-fold elevation in serum levels, which is within the physiological range of change. |
| Animal Model Variability | Carefully consider the metabolic characteristics of your animal model. The effects of this compound can be context-dependent (e.g., HFD vs. db/db mice). |
| Gut Microbiome Influence | Consider the role of the gut microbiota in mediating the effects of this compound, especially in diet-induced obesity models. |
| LC-MS/MS Quantification Issues | Ensure your LC-MS/MS protocol is optimized for the separation and quantification of this compound isomers to avoid overestimation due to co-eluting lipids like ceramides. |
Issue 2: Pro-inflammatory Effects Observed In Vitro or In Vivo
| Potential Cause | Troubleshooting Step |
| High Glucose Environment | If working with diabetic models or high-glucose cell culture conditions, be aware that this can switch this compound from anti-inflammatory to pro-inflammatory. |
| Excessive Dose | High concentrations of this compound may lead to off-target inflammatory responses. Perform a dose-response study to identify the optimal therapeutic window. |
| Cell Line Specificity | The response to this compound can be cell-type specific. |
Issue 3: Lack of Expected Autophagy Induction In Vivo
| Potential Cause | Troubleshooting Step |
| Insufficient Treatment Duration | The activation of autophagy is a chronic process. A 30-day intervention may not be sufficient to observe significant changes in autophagic flux in vivo. |
| Small Sample Size | In vivo studies often have greater variability. Ensure an adequate sample size to detect statistically significant changes in autophagy markers. |
| Tissue-Specific Effects | Autophagy regulation can be tissue-specific. Analyze autophagy markers in the specific tissues of interest. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Effects of this compound
| Animal Model | Dose | Administration Route | Duration | Key Off-Target/Context-Dependent Effects | Reference |
| db/db mice | 50 and 150 mg/kg/day | Oral gavage | 30 days | Increased serum CRP at 150 mg/kg. No significant change in TNF-α or IL-1α. | |
| db/db mice | 50 and 150 mg/kg/day | Oral gavage | 30 days | Promoted fatty liver and increased inflammation. Did not reduce blood glucose. | |
| HFD-fed mice | Not specified | Oral gavage | 6 days | Massive (477-fold) elevation in serum this compound levels with potential for off-target effects. | |
| Chow-fed mice | Not specified | Chronic subcutaneous infusion | 5 months | Improved insulin sensitivity and glucose tolerance. |
Table 2: In Vitro Concentrations and Observed Effects of this compound
| Cell Line | Concentration | Duration | Key Effects | Reference |
| PC12 cells | 30 µmol/L | 24 hours | Enhanced autophagy, suppressed mTOR phosphorylation, reduced ROS. | |
| HepG2 cells | Not specified | Not specified | Reduced lipogenesis in normal glucose; promoted fatty acid accumulation in high glucose. | |
| 3T3-L1 cells | Not specified | Not specified | Improved glucose uptake and insulin signaling. |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage
-
Preparation of this compound Solution:
-
For a corn oil vehicle, dissolve the desired amount of this compound directly in corn oil. Gentle warming and sonication may be required to achieve complete dissolution.
-
For a DMSO/PEG300/Tween-80/Saline vehicle, first dissolve this compound in DMSO. Then, add PEG300, Tween-80, and saline in the specified ratios (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Ensure the solution is clear and homogenous before administration.
-
-
Animal Handling: Acclimatize animals to handling and the gavage procedure for several days before the start of the experiment to minimize stress-induced variability.
-
Administration: Administer the this compound solution or vehicle control to the mice using an appropriate gauge gavage needle. The volume administered should be based on the animal's body weight.
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Sample Collection: At the end of the study period, collect blood and tissues for analysis of this compound levels, inflammatory markers, and other relevant endpoints.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 90 mmol/L). Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. Ensure that the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Endpoint Analysis: After incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., Western blotting, qPCR, ELISA, metabolic assays).
Visualizations
Caption: Potential off-target signaling pathways of high-dose this compound.
Caption: Troubleshooting workflow for in vivo this compound experiments.
References
- 1. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
5-PAHSA Quantification by Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for the quantification of 5-palmitic acid hydroxy stearic acid (5-PAHSA) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound by mass spectrometry?
A1: The primary challenges in this compound quantification include its low abundance in biological samples, the presence of structurally similar isomers (like 9-PAHSA) that require efficient chromatographic separation, and the poor ionization efficiency of its carboxylic acid group in negative ion mode electrospray ionization (ESI)[1][2][3].
Q2: How can I improve the sensitivity of my this compound measurement?
A2: To enhance sensitivity, consider the following approaches:
-
Chemical Derivatization: Derivatizing the carboxylic acid group can significantly improve ionization efficiency in positive ion mode[1][4]. For example, derivatization with dimethyl-ethylenediamine (DMED) has been shown to increase detection sensitivities, with limits of detection (LODs) in the picogram range.
-
Optimized Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted and highly sensitive quantification.
-
Sample Preparation: Implement a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte before LC-MS analysis.
Q3: What is the best type of internal standard to use for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C₁₆-9-PAHSA. Using a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.
Q4: How can I ensure the stability of this compound in my samples during storage and processing?
A4: To maintain the integrity of this compound in your samples, follow these guidelines:
-
Storage: Store biological samples and lipid extracts at -20°C or lower in an airtight container, protected from light and oxygen.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade lipids. It is advisable to aliquot samples before freezing.
-
Sample Preparation: Consider adding antioxidants and enzyme inhibitors, such as 5 mM phenylmethanesulfonyl fluoride (PMSF), to your samples during preparation to prevent enzymatic degradation and oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound quantification experiments.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Column degradation or contamination.
-
Solution:
-
If using a guard column, replace it first.
-
If the problem persists, replace the analytical column.
-
To extend column life, ensure adequate sample cleanup and consider using a guard column.
-
-
Possible Cause: Blockage in the column inlet frit.
-
Solution:
-
Reverse the column and flush it with an appropriate solvent, disconnected from the detector.
-
If this doesn't resolve the issue, the column may need to be replaced.
-
Filter all samples and mobile phases to prevent particulate matter from reaching the column.
-
-
Possible Cause: Incompatibility between the injection solvent and the mobile phase.
-
Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions.
Problem 2: Inconsistent Retention Times
-
Possible Cause: Fluctuations in mobile phase composition or flow rate.
-
Solution:
-
Ensure your mobile phase is properly degassed and mixed. For gradient elution, it is often better to use pre-mixed mobile phases.
-
Check for leaks in the pump and fittings.
-
Prime the pump to remove any air bubbles.
-
-
Possible Cause: Column temperature variations.
-
Solution: Use a column oven to maintain a stable temperature throughout your analytical run. A change of 1°C can alter retention times by 1-2%.
Problem 3: Low Signal Intensity or No Peak Detected
-
Possible Cause: Poor ionization of this compound.
-
Solution:
-
As fatty acids can have low ionization efficiency in negative mode, consider chemical derivatization to enhance signal in positive mode.
-
Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
-
-
Possible Cause: Analyte degradation.
-
Solution: Review your sample storage and handling procedures. Ensure samples are kept cold and protected from degradation.
-
Possible Cause: Sample matrix effects causing ion suppression.
-
Solution:
-
Improve sample cleanup using techniques like SPE.
-
Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Problem 4: Inaccurate Quantification
-
Possible Cause: Non-optimal internal standard.
-
Solution: Use a stable isotope-labeled internal standard that is structurally identical to your analyte for the most accurate results. If an identical one is not available, choose one that is structurally very similar.
-
Possible Cause: Sample overloading on the SPE or LC column.
-
Solution: Optimize the amount of sample and internal standard for your specific sample type to avoid saturating the columns. For adipose tissue, it is recommended not to exceed 150 mg, and for liver, 80 mg.
-
Possible Cause: Carryover from previous injections.
-
Solution: Run blank injections between samples to check for and mitigate carryover. Optimize the autosampler wash method.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Isopropanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) or Positive ESI with derivatization |
| MS System | Triple Quadrupole |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [Insert specific m/z for underivatized this compound] |
| Product Ion (m/z) | [Insert specific m/z for underivatized this compound] |
| Collision Energy (eV) | [Insert optimized value] |
Note: Specific m/z values and collision energies need to be optimized for your instrument and method.
Table 2: Example Quantitative Data for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (pg) | LOQ (pg) |
| This compound | Value | Value | Value | Value | Value |
| ¹³C₁₆-9-PAHSA (IS) | Value | Value | Value | N/A | N/A |
This table should be populated with data from your validated method.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for this compound quantification.
This compound Signaling Pathway
Caption: this compound's role in the mTOR-ULK1 signaling pathway and autophagy.
References
- 1. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
Animal model selection for studying 5-PAHSA efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers selecting animal models to study the efficacy of 5-PAHSA.
Frequently Asked Questions (FAQs)
Q1: Which animal models are most commonly used to study the efficacy of this compound?
A1: The most frequently used animal models for this compound efficacy studies are mouse models of obesity, insulin resistance, and diabetes. These include:
-
Diet-Induced Obesity (DIO) Mice: These models are useful for studying the effects of this compound in the context of obesity and insulin resistance caused by a high-fat diet. C57BL/6J mice are a commonly used strain for developing DIO.[1][2][3][4][5]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a valuable model for investigating the effects of this compound on severe hyperglycemia and related complications.
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic beta cells, and its administration can induce a model of type 1 diabetes. This model can be used to assess the effects of this compound on glucose metabolism in a state of insulin deficiency.
Q2: I am observing conflicting results regarding the effect of this compound on glucose metabolism in my animal model. Is this a known issue?
A2: Yes, conflicting results on the efficacy of this compound, particularly concerning glucose control, have been reported in the literature. Several factors can contribute to this variability:
-
Animal Model: The specific animal model used can significantly impact the observed effects. For instance, some studies have shown improved glucose tolerance in high-fat diet (HFD)-fed mice, while no significant effect was observed in db/db mice.
-
Diet Composition: The composition of the diet, especially the fat content, can influence the outcomes of this compound treatment.
-
Gut Microbiota: The gut microbiota is emerging as a critical factor in mediating the metabolic benefits of PAHSAs, particularly in the context of a high-fat diet. Dysbiosis in your animal colony could affect the results.
-
Dosage and Administration Route: The dose and route of administration (e.g., oral gavage, subcutaneous injection) can influence the bioavailability and efficacy of this compound.
-
Duration of Treatment: The length of the treatment period (acute vs. chronic) can lead to different outcomes.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in metabolism and inflammation:
-
GPR120 Activation: this compound is an agonist for G protein-coupled receptor 120 (GPR120), which is involved in glucose uptake, anti-inflammatory responses, and insulin sensitization.
-
mTOR-ULK1 Pathway: In some contexts, this compound has been found to inhibit the phosphorylation of the mTOR-ULK1 pathway, which is involved in the regulation of autophagy.
Troubleshooting Guides
Issue: No significant improvement in glucose tolerance observed in DIO mice.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosage | Review the literature for effective dose ranges in DIO mice. Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Inappropriate Diet | Ensure the high-fat diet used is appropriate for inducing a stable and consistent obese and insulin-resistant phenotype. The percentage of fat in the diet can influence the outcome. |
| Gut Microbiota Dysbiosis | The beneficial effects of PAHSAs in HFD-fed mice may be dependent on the gut microbiota. Consider co-housing with animals from a colony where positive effects have been observed or performing fecal microbiota transplantation (FMT). |
| Short Treatment Duration | Some effects of this compound may only be apparent after chronic administration. Consider extending the treatment period. |
| Mouse Strain Variability | Different mouse strains can exhibit varying responses to high-fat diets and therapeutic interventions. Ensure you are using a well-characterized strain like C57BL/6J. |
Issue: Unexpected inflammatory response or fatty liver in db/db mice.
| Possible Cause | Troubleshooting Step |
| Hyperglycemic Environment | Severe hyperglycemia in db/db mice might impair the beneficial effects of this compound and could potentially lead to adverse effects like increased inflammation and fatty liver. |
| Dosage | High doses of this compound in a severely diabetic model might lead to unexpected outcomes. Consider testing a lower dose range. |
| Model Specificity | The db/db model represents a state of severe, long-standing type 2 diabetes. The effects of this compound may differ in models with a less severe phenotype. |
Quantitative Data Summary
Table 1: Effects of this compound on Metabolic Parameters in Different Mouse Models
| Animal Model | Treatment Details | Key Findings | Reference |
| DIO Mice | Acute and subchronic treatment | No significant improvement in metabolic status. | |
| DIO Mice | Single oral dose | Improved glucose tolerance. | |
| db/db Mice | 30 days administration | No significant improvement in glucose metabolism; significant decrease in ox-LDL. | |
| db/db Mice | 1 month of treatment | No reduction in blood glucose; increased inflammation and fatty liver. | |
| HFD-fed Mice | Oral administration | Improved glucose tolerance. | |
| Chow-fed Mice | Chronic subcutaneous treatment | Improved insulin sensitivity and glucose tolerance. |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animal Selection: Use male C57BL/6J mice, 4-5 weeks of age.
-
Acclimation: Acclimate mice for at least one week upon arrival.
-
Diet:
-
Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).
-
DIO Group: Feed a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity and insulin resistance.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., olive oil).
-
Administer this compound via oral gavage or subcutaneous injection at the desired dose and frequency.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose metabolism.
-
Collect blood samples for analysis of serum parameters (e.g., glucose, insulin, lipids).
-
At the end of the study, collect tissues for further analysis (e.g., liver, adipose tissue).
-
Oral Glucose Tolerance Test (OGTT) Protocol
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Visualizations
Caption: GPR120 signaling pathway activated by this compound.
Caption: this compound's inhibitory effect on the mTOR-ULK1 pathway.
Caption: General experimental workflow for this compound efficacy studies.
References
- 1. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice. | Broad Institute [broadinstitute.org]
- 5. Beneficial metabolic effects of PAHSAs depend on the gut microbiota in diet-induced obese mice but not in chow-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Gut Microbiota on 5-PAHSA Treatment Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the interplay between gut microbiota and the therapeutic effects of 5-PAHSA (5-palmitic acid-hydroxy stearic acid).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported therapeutic effects?
A1: this compound is a member of a class of newly discovered lipids called Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). It has been identified as a bioactive lipid with potential anti-diabetic and anti-inflammatory properties. Studies have reported that this compound can improve glucose tolerance, enhance insulin sensitivity, and reduce inflammation in preclinical models.[1][2][3] However, it's important to note that some studies have reported no significant improvement in glucose control, suggesting that the therapeutic effects can be highly dependent on the experimental conditions.[4][5]
Q2: What is the role of the gut microbiota in mediating the effects of this compound?
A2: Current research strongly indicates that the gut microbiota is essential for the beneficial metabolic effects of this compound, particularly in the context of diet-induced obesity. The gut microbiota can be modulated by PAHSA treatment, and in turn, appears to produce metabolites that are crucial for the insulin-sensitizing effects of the treatment. Evidence for this includes:
-
Germ-Free (GF) Mice: The insulin-sensitizing effects of PAHSAs are lost in GF mice fed a high-fat diet, suggesting the microbiota is necessary for this action.
-
Fecal Microbiota Transplant (FMT): The beneficial metabolic traits can be transferred from PAHSA-treated donor mice to recipient mice via FMT.
-
Microbial Composition Changes: PAHSA treatment has been shown to alter the gut microbiota composition, with species like Bacteroides thetaiotaomicron being associated with improved insulin sensitivity.
Q3: Are the effects of this compound sex-dependent?
A3: Yes, there is evidence suggesting that the metabolic benefits of this compound, and the subsequent changes in the gut microbiota, can be sex-dependent. For instance, supplementation with Bacteroides thetaiotaomicron, a bacterium linked to PAHSA's effects, improved glucose tolerance and reduced adiposity in female mice on a high-fat diet, but these effects were not observed in males. This highlights the importance of including both sexes in experimental designs.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No improvement in glucose tolerance or insulin sensitivity after this compound treatment in High-Fat Diet (HFD) mice. | 1. Inappropriate Vehicle: The vehicle used to dissolve and administer this compound can have its own biological effects, masking the effects of the compound. Olive oil, for example, contains bioactive molecules that can improve metabolic parameters on their own. 2. Suboptimal Dosage: Extremely high doses of PAHSAs might lead to off-target effects or receptor saturation, while too low a dose may be ineffective. 3. Hyperglycemic Conditions: Severe hyperglycemia, as seen in models like db/db mice, may impair the metabolic benefits of this compound. 4. Gut Microbiota Composition: The baseline gut microbiota of the experimental animals may not be responsive to this compound modulation. This can be influenced by the animal supplier and housing conditions. | 1. Vehicle Selection: Use a more inert vehicle, such as a mixture of PEG400 and Tween80, to avoid confounding metabolic effects. Always run a vehicle-only control group. 2. Dose-Response Study: Perform a dose-response study to identify the optimal therapeutic window. Aim for serum PAHSA level increases that are within a physiological range (e.g., 1.5- to 3-fold elevation). 3. Model Selection: Consider using a diet-induced obesity model rather than a genetic model of severe diabetes to test for insulin-sensitizing effects. 4. Microbiota Characterization: Characterize the baseline gut microbiota of your animal colony. Consider co-housing or normalizing the microbiota across experimental groups before starting the treatment. |
| High variability in results between animals in the same treatment group. | 1. Inconsistent Oral Gavage Technique: Stress from oral gavage can significantly impact blood glucose levels and introduce variability. 2. Cage Effects: The microbiota can vary from cage to cage, leading to different responses to treatment. 3. Fasting Duration: The length of fasting prior to a glucose tolerance test can affect the outcome and variability. | 1. Refine Gavage Technique: Ensure all personnel are proficient in low-stress oral gavage. Alternatively, consider voluntary oral administration methods. 2. Animal Husbandry: Co-house animals for a period before the experiment or mix bedding between cages to help normalize the cage microbiota. 3. Standardize Fasting: Use a consistent and appropriate fasting duration (e.g., 6 hours) for all animals before metabolic tests. |
| Difficulty confirming this compound levels in serum/tissue via LC-MS. | 1. Analytical Contamination: Co-eluting compounds, such as ceramides, can interfere with the accurate quantification of this compound. 2. Isomer Differentiation: Different PAHSA isomers (e.g., this compound vs. 9-PAHSA) may be absorbed or metabolized differently, leading to unexpected serum levels. | 1. Refine LC-MS Protocol: Implement a validated liquid chromatography-mass spectrometry (LC-MS) protocol with high specificity for PAHSAs to avoid overestimation due to contaminants. 2. Administer Single Isomers: When studying a specific isomer, ensure its purity and monitor for its specific signal in analyses. Be aware that equivalent doses of different isomers may not result in equivalent serum concentrations. |
| Fecal Microbiota Transplant (FMT) does not transmit the this compound-induced phenotype. | 1. Poor Engraftment: The recipient mice's existing microbiota may be resistant to colonization by the donor microbiota. 2. Oxygen Exposure: Many gut microbes are strict anaerobes. Exposure to oxygen during fecal slurry preparation can reduce the viability of key species. 3. Insufficient Donor Material: The volume or frequency of the transplant may not be sufficient to establish the donor community. | 1. Recipient Preparation: Deplete the recipient's gut microbiota using an antibiotic cocktail prior to FMT to create a niche for the donor microbiota to colonize. 2. Anaerobic/Microaerophilic Processing: Prepare all fecal material for transplantation under anaerobic or microaerophilic conditions to preserve the viability of oxygen-sensitive bacteria. 3. Optimize FMT Protocol: Administer a sufficient volume of fecal slurry (e.g., ~0.2 mL) and consider multiple administrations over several days or weeks to ensure successful engraftment. |
Quantitative Data Summary
Table 1: Effect of this compound on Glucose Metabolism in High-Fat Diet (HFD) vs. db/db Mice
| Parameter | Mouse Model | Treatment Group | Outcome | Reference(s) |
|---|---|---|---|---|
| Glucose Tolerance (OGTT) | HFD-fed Mice | This compound | Improved (Reduced area under the glucose excursion curve) | |
| db/db Mice | This compound (50 mg/kg & 150 mg/kg) | No improvement | ||
| Serum Insulin | db/db Mice | This compound (30 days) | No significant change |
| Blood Glucose | db/db Mice | this compound (30 days) | No significant change | |
Table 2: Effect of this compound on Inflammatory Markers in db/db Mice
| Parameter | Treatment Group (30 days) | Outcome in Liver Tissue | Reference(s) |
|---|---|---|---|
| TNF-α | This compound (50 mg/kg) | Increased | |
| This compound (150 mg/kg) | Increased | ||
| CRP | This compound (50 mg/kg) | No significant change |
| | this compound (150 mg/kg) | Increased | |
Experimental Protocols & Methodologies
1. Germ-Free and Gnotobiotic Mouse Model
-
Objective: To determine if the gut microbiota is necessary for the therapeutic effects of this compound.
-
Methodology:
-
Housing: Germ-free (GF) mice are maintained in sterile isolators to prevent any microbial contamination. All food, water, and bedding must be autoclaved.
-
Experimental Groups:
-
Group 1: Germ-Free (GF) mice receiving this compound.
-
Group 2: Germ-Free (GF) mice receiving vehicle control.
-
Group 3: Conventional (CONV) or Specific-Pathogen-Free (SPF) mice receiving this compound.
-
Group 4: Conventional (CONV) or Specific-Pathogen-Free (SPF) mice receiving vehicle control.
-
-
Diet: Mice are typically fed a high-fat diet (HFD) to induce a metabolic disease phenotype.
-
Treatment: Administer this compound or vehicle via oral gavage for the duration of the study.
-
Outcome Measures: Assess metabolic parameters such as body weight, glucose tolerance (OGTT), and insulin sensitivity at baseline and at the end of the study.
-
Verification: The germ-free status of the mice should be regularly monitored by culturing fecal samples under aerobic and anaerobic conditions.
-
2. Fecal Microbiota Transplant (FMT)
-
Objective: To determine if the this compound-induced metabolic phenotype is transmissible through the gut microbiota.
-
Methodology:
-
Donor Preparation: Collect fresh fecal pellets from donor mice that have been treated with either this compound or a vehicle control.
-
Slurry Preparation: Immediately process the fecal pellets under anaerobic or microaerophilic conditions. Homogenize the stool in a sterile phosphate-buffered saline (PBS) solution (e.g., 0.1 g/mL). Filter the mixture through a cell strainer (e.g., 100 µm) to remove large particulates. The slurry can be stored at -80°C in PBS with 15% glycerol.
-
Recipient Preparation: Use germ-free mice or conventional mice that have been pre-treated with a broad-spectrum antibiotic cocktail (e.g., ampicillin, vancomycin, neomycin, metronidazole in drinking water for 1-3 weeks) to deplete their native gut microbiota.
-
Transplantation: Administer ~0.2 mL of the fecal slurry to recipient mice via oral gavage. This may be done once or repeated weekly for several weeks.
-
Outcome Measures: Monitor the recipient mice for changes in metabolic parameters as described above. Analyze fecal samples using 16S rRNA sequencing to confirm the engraftment of the donor microbiota.
-
3. Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the ability of a mouse to clear a glucose load from the blood, a measure of glucose homeostasis.
-
Methodology:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: At t=0, measure baseline blood glucose from a tail vein sample using a calibrated glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail vein at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration against time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates better glucose tolerance.
-
Visualizations
Caption: Experimental workflow for a germ-free mouse study.
References
- 1. Integrating multiple analytical datasets to compare metabolite profiles of mouse colonic-cecal contents and feces [agris.fao.org]
- 2. Bacteroides thetaiotaomicron ameliorates mouse hepatic steatosis through regulating gut microbial composition, gut-liver folate and unsaturated fatty acids metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Germ-Free Mice for Microbiome Research and Drug Development_GemPharmatech [en.gempharmatech.com]
- 5. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High Glucose Impairment of 5-PAHSA Activity In Vitro
Welcome to the technical support center for researchers investigating the effects of high glucose on 5-((9-hydroxystearoyl)oxy)palmitic acid (5-PAHSA) activity in vitro. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cells in a normal glucose environment?
A1: Under normal glucose conditions, this compound has been shown to have beneficial effects on various cell types, including HepG2 and 3T3-L1 cells. These effects include increased insulin sensitivity, improved glucose uptake, reduced lipogenesis (fat production), and increased lipid oxidation (fat burning).[1][2][3] this compound has also been observed to have anti-inflammatory properties in these conditions.[1][2]
Q2: How does a high glucose environment alter the effects of this compound?
A2: A high glucose environment has been demonstrated to impair or even abolish the positive effects of this compound. In HepG2 cells, for instance, high glucose conditions have been shown to prevent this compound from reducing fat accumulation and promoting fat oxidation. Furthermore, the anti-inflammatory effects of this compound are also diminished in the presence of high glucose.
Q3: What is the underlying mechanism for the impairment of this compound activity by high glucose?
A3: Research suggests that high glucose concentrations interfere with the signaling pathways through which this compound exerts its effects. Specifically, high glucose has been found to inhibit the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy metabolism. Concurrently, high glucose promotes the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation. This dual effect on these pathways appears to be the primary mechanism behind the blunted efficacy of this compound in hyperglycemic conditions.
Q4: Are there conflicting reports on the efficacy of this compound?
A4: Yes, it is important to be aware of conflicting findings in the literature. While some studies report significant anti-diabetic and anti-inflammatory effects of this compound, others have not observed these benefits. For example, some studies have reported that this compound did not improve glucose uptake in vitro. These discrepancies may be attributable to differences in experimental methodologies, including the specific cell lines used, culture conditions, and the concentrations of this compound and glucose.
Q5: What is the role of the GPR120 receptor in this compound signaling, and how is it affected by high glucose?
A5: G protein-coupled receptor 120 (GPR120), also known as FFAR4, is a receptor for fatty acids, including this compound. The activation of GPR120 is believed to mediate many of the beneficial effects of this compound, such as enhancing insulin-stimulated glucose uptake. Interestingly, studies have shown that the expression of GPR120 can be reduced in pancreatic islets from diabetic individuals and in cell lines treated with high glucose. This downregulation of GPR120 in high glucose conditions could be a contributing factor to the diminished activity of this compound.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in my in vitro experiments.
-
Possible Cause 1: High Glucose Concentration.
-
Troubleshooting: Verify the glucose concentration in your cell culture medium. As detailed in the FAQs, high glucose levels can inhibit this compound activity. Consider performing a dose-response experiment with varying glucose concentrations to determine the optimal range for observing this compound effects in your specific cell line.
-
-
Possible Cause 2: Cell Line Variability.
-
Troubleshooting: The expression of key signaling molecules and receptors like GPR120 can vary between different cell lines. Ensure that the cell line you are using is appropriate for studying the intended effects of this compound. It may be beneficial to consult the literature to see which cell lines have been successfully used in similar studies.
-
-
Possible Cause 3: this compound Preparation and Delivery.
-
Troubleshooting: this compound is a lipophilic compound, which can make it challenging to work with in aqueous cell culture media. Ensure that it is properly dissolved and delivered to the cells. The use of a suitable vehicle, such as DMSO, is common, but it is crucial to include a vehicle-only control in your experiments to account for any effects of the solvent itself.
-
-
Possible Cause 4: Sub-optimal Assay Conditions.
-
Troubleshooting: The timing of treatment, cell density, and the specific assay used to measure the outcome can all influence the results. Optimize these parameters for your specific experimental setup. For example, when assessing glucose uptake, ensure that the insulin stimulation step is performed under conditions that allow for a detectable response.
-
Issue 2: High background or variability in my assay results.
-
Possible Cause 1: Pipetting Errors and Uneven Cell Plating.
-
Troubleshooting: Ensure that your pipettes are properly calibrated and that you are using appropriate techniques to minimize variability. When plating cells, especially in multi-well plates, ensure an even distribution of cells in each well to avoid "edge effects."
-
-
Possible Cause 2: Cell Health and Viability.
-
Troubleshooting: Only use healthy, viable cells for your experiments. Avoid using cells that have been passaged too many times or have become over-confluent. Regularly check the morphology of your cells to ensure they appear healthy.
-
-
Possible Cause 3: Inappropriate Plate Selection.
-
Troubleshooting: The type of microplate used can affect assay performance, especially for fluorescence- and luminescence-based assays. Black plates with clear bottoms are generally recommended for cell-based fluorescence assays to minimize background and crosstalk.
-
Quantitative Data Summary
The following table summarizes key quantitative findings from a study investigating the effects of this compound under normal and high glucose conditions in HepG2 cells.
| Parameter | Condition | Control | This compound (20 µM) | % Change with this compound |
| Lipid Accumulation | Normal Glucose (5.5 mM) | 100% | Reduced | ▼ |
| High Glucose (30 mM) | Increased | No significant reduction | ~ | |
| Fatty Acid Oxidation | Normal Glucose (5.5 mM) | 100% | Increased | ▲ |
| High Glucose (30 mM) | Reduced | No significant increase | ~ | |
| AMPK Phosphorylation | Normal Glucose (5.5 mM) | Baseline | Increased | ▲ |
| High Glucose (30 mM) | Reduced | No significant increase | ~ | |
| NF-κB Activation | Normal Glucose (5.5 mM) | Baseline | Decreased | ▼ |
| High Glucose (30 mM) | Increased | No significant decrease | ~ |
Data synthesized from Wang et al., 2019. ▲ indicates an increase, ▼ indicates a decrease, and ~ indicates no significant change.
Experimental Protocols
Cell Culture and Treatment (based on Wang et al., 2019)
-
Cell Line: HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM).
-
Glucose Conditions:
-
Normal Glucose: 5.5 mM D-glucose.
-
High Glucose: 30 mM D-glucose.
-
-
Insulin Resistance Induction (for specific experiments): Treat HepG2 cells with high insulin (100 nM) for 3 days, changing the media daily.
-
This compound Treatment: Treat cells with 20 µM this compound for 48 hours before harvesting for RNA or protein analysis.
Glucose Uptake Assay
-
Seed cells in a multi-well plate and culture under desired glucose and this compound conditions.
-
Wash cells with a suitable buffer (e.g., PBS).
-
Stimulate with insulin (concentration and time to be optimized for the specific cell line).
-
Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for a defined period.
-
Wash cells to remove excess fluorescent glucose.
-
Measure fluorescence using a plate reader.
Western Blot Analysis for Signaling Proteins
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., AMPK, Akt, IκBα, NF-κB).
-
Wash and incubate with appropriate secondary antibodies.
-
Detect protein bands using a suitable chemiluminescence substrate and imaging system.
Visualizations
Caption: Signaling pathways of this compound under normal and high glucose conditions.
References
- 1. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation [frontiersin.org]
- 3. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthetic 5-PAHSA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the batch-to-batch variability of synthetic 5-palmitic acid hydroxy stearic acid (5-PAHSA). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different lots of synthetic this compound. What are the potential causes?
A1: Batch-to-batch variability in synthetic this compound can arise from several factors:
-
Chemical Purity: The percentage of the desired this compound molecule can vary. Impurities from the synthesis process, such as starting materials, reagents, or byproducts, can interfere with your experiments.
-
Isomeric Purity: The synthesis of this compound can result in a mixture of positional isomers (e.g., 5-, 9-, 12-PAHSA) and stereoisomers (R- and S-enantiomers).[1] Different isomers can have distinct biological activities, leading to variable results if their ratios differ between batches.[1] For example, S-9-PAHSA has been shown to have different effects on insulin secretion compared to R-9-PAHSA.
-
Degradation: Improper storage and handling can lead to the degradation of this compound, reducing its effective concentration and potentially generating active or interfering degradation products.
-
Solvent and Formulation: The solvent used to dissolve this compound and the final formulation can impact its stability, solubility, and delivery to cells in culture.
Q2: How can we assess the quality of a new batch of synthetic this compound?
A2: A comprehensive quality control (QC) assessment is crucial. We recommend the following:
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to determine the chemical purity of the batch.
-
Isomer Analysis: Employ specialized chiral chromatography techniques to separate and quantify the different regio- and stereoisomers.[1]
-
Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Biological Activity Assay: Test the new batch in a standardized, well-characterized in vitro assay alongside a previously validated "gold standard" batch. This will provide a functional measure of its potency.
Q3: What are the recommended storage and handling conditions for synthetic this compound?
A3: To ensure stability and minimize degradation, follow these guidelines:
-
Storage: Store synthetic this compound as a solid at -20°C or lower for long-term storage. For solutions in organic solvents like ethanol or DMSO, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Warm the vial to room temperature before opening to prevent condensation. Use high-purity solvents for dissolution. For cell-based assays, prepare fresh dilutions from a stock solution for each experiment.
Troubleshooting Guides
Issue 1: Reduced or Absent Biological Activity in a New Batch
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Purity | Request the Certificate of Analysis (CoA) from the supplier and perform an independent purity analysis via LC-MS. If purity is below specifications, contact the supplier for a replacement. |
| Incorrect Isomer Composition | Analyze the isomeric ratio using chiral chromatography. If the ratio of the active isomer is lower than in previous batches, this could explain the reduced activity. Consider sourcing this compound with a guaranteed isomeric purity. |
| Degradation | Review storage and handling procedures. Test an older, reliable batch (if available) to rule out issues with the experimental setup. If degradation is suspected, obtain a new, properly stored batch. |
| Solubility Issues | Ensure complete dissolution of the this compound in the chosen solvent. Sonication may aid dissolution. Visually inspect the solution for any precipitate before use. |
Issue 2: Increased Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | Analyze the batch for impurities using LC-MS and NMR. Compare the impurity profile to that of a previously well-behaved batch. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is below the toxic threshold for your cell type. Run a solvent-only control. |
| High Concentration of an Unwanted Isomer | Some isomers may have off-target effects. Analyze the isomeric composition of the batch. |
Quantitative Data Summary
The following table provides a hypothetical example of data from the analysis of three different batches of synthetic this compound, illustrating potential sources of variability.
| Parameter | Batch A (Expected) | Batch B (Problematic) | Batch C (Acceptable) |
| Chemical Purity (by HPLC) | >98% | 92% | >99% |
| This compound Content (by LC-MS) | 98.5% | 90.1% | 99.2% |
| Isomer Ratio (this compound : 9-PAHSA) | 99:1 | 85:15 | 98:2 |
| Enantiomeric Excess (% R-isomer) | >99% | 90% | >99% |
| Biological Activity (IC50 in anti-inflammatory assay) | 10 µM | 25 µM | 11 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized protocol based on literature.[2][3] Specific details may vary.
Materials:
-
Starting materials for the synthesis of the desired enantiomer of 5-hydroxystearic acid.
-
Palmitoyl chloride
-
Pyridine
-
Appropriate solvents (e.g., dichloromethane)
-
Reagents for purification (e.g., silica gel for column chromatography)
Methodology:
-
Synthesis of 5-hydroxystearic acid: Synthesize the desired enantiomer of 5-hydroxystearic acid using established stereoselective methods.
-
Esterification: React the synthesized 5-hydroxystearic acid with palmitoyl chloride in the presence of pyridine in a suitable solvent like dichloromethane.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction and perform an aqueous work-up to remove water-soluble impurities.
-
Purification: Purify the crude product using silica gel column chromatography to isolate this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, LC-MS, and high-resolution mass spectrometry.
Protocol 2: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of PAHSAs.
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO or ethanol)
-
Reagents for quantifying inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for Synthesis and Quality Control of this compound.
Caption: Key Signaling Pathways Modulated by this compound.
References
Navigating the Nuances of 5-PAHSA: A Technical Support Guide for Researchers
The discovery of 5-palmitic acid-hydroxy stearic acid (5-PAHSA), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family, has generated significant interest in its potential as a therapeutic agent for type 2 diabetes.[1][2] However, the existing body of research presents a complex and at times contradictory picture of its anti-diabetic efficacy. This technical support center is designed to assist researchers, scientists, and drug development professionals in interpreting these conflicting data, troubleshooting their experiments, and designing future studies with a clear understanding of the critical variables at play.
Frequently Asked Questions (FAQs)
Q1: What are the primary conflicting findings regarding the anti-diabetic effects of this compound?
A1: The main discrepancies in the literature revolve around the in vivo effects of this compound on glucose metabolism. While some studies report that this compound improves glucose tolerance and insulin sensitivity, particularly in high-fat diet (HFD)-induced models of insulin resistance[3][4][5], other studies have found no significant improvement in glucose metabolism, especially in genetically diabetic models like the db/db mouse.
Q2: Why do some studies show beneficial effects of this compound while others do not?
A2: Several factors can contribute to these conflicting outcomes:
-
Animal Model: The choice of diabetic model appears to be critical. This compound has shown positive effects in HFD-induced insulin-resistant mice, which mimic a common human etiology of type 2 diabetes. In contrast, in db/db mice, which are characterized by severe hyperglycemia and leptin receptor deficiency, this compound has been reported to be ineffective or even detrimental, potentially increasing inflammation and promoting fatty liver.
-
Ambient Glucose Levels: High glucose concentrations may impair the beneficial actions of this compound. This could explain the lack of efficacy in severely hyperglycemic models.
-
Experimental Protocols: Methodological differences, such as the vehicle used for administration and the duration of the study, can significantly impact the results.
Q3: What is the proposed mechanism of action for this compound's anti-diabetic effects?
A3: this compound is believed to exert its effects primarily through the activation of G-protein coupled receptors (GPCRs), notably GPR120 and GPR40. Activation of these receptors can lead to increased insulin secretion, improved glucose uptake by adipocytes, and anti-inflammatory effects. However, the downstream signaling can be influenced by the cellular and metabolic context.
Troubleshooting Experimental Discrepancies
Here are some common issues researchers may encounter and guidance on how to address them:
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy in a diabetic mouse model. | The chosen model (e.g., db/db mice) may be resistant to the effects of this compound due to severe hyperglycemia. | Consider using a high-fat diet-induced obesity model, which may be more responsive. Monitor baseline blood glucose levels to stratify animals and analyze results accordingly. |
| The vehicle used for this compound administration may have confounding metabolic effects. For example, olive oil has been shown to improve glucose tolerance on its own. | Use an inert vehicle such as a mixture of PEG400 and Tween80. Always include a vehicle-only control group. | |
| Inconsistent results in in vitro glucose uptake assays. | High glucose concentrations in the cell culture media can abolish the positive effects of this compound. | Titrate the glucose concentration in your media. Perform experiments under both normal and high glucose conditions to assess the impact of hyperglycemia on this compound's action. |
| The cell line used may not express the necessary receptors (GPR120, GPR40) at sufficient levels. | Confirm the expression of target receptors in your chosen cell line using techniques like qPCR or western blotting. | |
| Variability in insulin secretion from isolated islets. | The number of islets per experimental condition can significantly influence the outcome. | Use a standardized and sufficient number of islets for each treatment group to ensure robust and reproducible data. |
Summary of Quantitative Data from Conflicting Studies
The following tables summarize the key quantitative findings from studies with divergent results on this compound's anti-diabetic effects.
Table 1: In Vivo Studies on Glucose Metabolism
| Study (Reference) | Animal Model | Treatment | Key Findings |
| Yore et al. (2014) | High-fat diet (HFD)-fed mice | Acute oral this compound | Improved glucose tolerance and lowered basal glycemia. |
| Syed et al. (2018) | HFD-fed mice | Chronic this compound | Improved insulin sensitivity. |
| Pflimlin et al. (2018) | HFD-fed mice | Acute and subchronic this compound | No significant improvement in metabolic status. |
| Zhang et al. (2019) | db/db mice | 1-month oral this compound | No reduction in blood glucose; increased inflammation and fatty liver. |
| Liu et al. (2021) | db/db mice | 30-day this compound | No significant improvement in glucose metabolism. |
Table 2: In Vitro and Ex Vivo Studies
| Study (Reference) | Model | Treatment | Key Findings |
| Zhang et al. (2019) | HepG2 and 3T3-L1 cells | This compound | Improved glucose uptake and insulin signaling under normal glucose conditions. Effects abolished under high glucose. |
| Pflimlin et al. (2018) | Isolated islets | This compound | No effect on glucose-stimulated insulin secretion (GSIS). |
| Yore et al. (2014) | Isolated human islets | This compound | Enhanced GSIS. |
Detailed Experimental Protocols
To aid in the design of robust experiments, here are detailed methodologies for key assays cited in the literature.
In Vivo Glucose Tolerance Test (GTT) in HFD-fed Mice
-
Animal Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
This compound Administration: Administer this compound or vehicle control orally via gavage. A typical dose is around 10 mg/kg.
-
Fasting: Fast the mice for 6 hours prior to the GTT.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to assess glucose tolerance.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation: Serum-starve the mature adipocytes for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle for a specified time (e.g., 1 hour).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse them, and measure the incorporated radioactivity using a scintillation counter.
-
Data Normalization: Normalize the glucose uptake to the total protein content of each well.
Visualizing the Complexity: Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Signaling Pathway of this compound and Point of Conflict
Caption: this compound signaling and the inhibitory effect of hyperglycemia.
Diagram 2: Experimental Workflow for Investigating Conflicting In Vivo Data
Caption: Decision tree for designing in vivo this compound experiments.
By carefully considering the experimental variables outlined in this guide, researchers can better navigate the existing literature and contribute to a clearer understanding of this compound's therapeutic potential in the treatment of type 2 diabetes.
References
- 1. Understanding FAHFAs: From structure to metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched and linear fatty acid esters of hydroxy fatty acids (FAHFA) relevant to human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-inflammatory Effects of 5-PAHSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of 5-PAHSA (5-palmitic acid-hydroxy stearic acid), a recently identified endogenous lipid with potential therapeutic properties. While direct in vivo comparative studies with mainstream anti-inflammatory agents are limited, this document synthesizes available data to offer insights into its efficacy and mechanisms of action, alongside relevant experimental protocols to support further research.
At a Glance: this compound vs. Dexamethasone - An In Vitro Snapshot
| Compound | Concentration | Model System | Target Analyte | % Inhibition of Inflammatory Marker |
| 9-PAHSA | 25 µM | LPS-stimulated RAW 264.7 macrophages | IL-6 | ~40% |
| Dexamethasone | 25 µM | LPS-stimulated RAW 264.7 macrophages | IL-6 | ~80% |
This table summarizes in vitro data on the inhibition of LPS-induced IL-6 secretion in RAW 264.7 macrophages.[1]
In Vivo Anti-inflammatory Effects of this compound in Metabolic Disease Models
The primary in vivo validation of this compound's anti-inflammatory effects has been conducted in mouse models of metabolic disease, such as genetically diabetic (db/db) mice and high-fat diet (HFD)-induced obese mice. These studies highlight a nuanced anti-inflammatory profile that can be influenced by the underlying physiological conditions.
| Animal Model | This compound Dosage | Duration | Key Inflammatory Markers | Observed Effects |
| db/db Mice | 50 mg/kg and 150 mg/kg (Oral Gavage) | 30 days | Serum CRP, TNF-α, IL-1α | Increased levels of CRP at the high dose, suggesting a potential pro-inflammatory effect in this model. No significant changes in TNF-α and IL-1α.[2] |
| High-Fat Diet (HFD)-fed Mice | Not explicitly stated for this compound, but 9-PAHSA studied | 3 days | Adipose Tissue Macrophage TNF-α and IL-1β | Oral administration of 9-PAHSA reduced the percentage of pro-inflammatory macrophages expressing TNF-α and IL-1β in adipose tissue.[3] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of PAHSAs are believed to be mediated, in part, through the activation of G protein-coupled receptor 120 (GPR120), which can lead to the attenuation of inflammatory signaling cascades.[3] However, the downstream effects can be complex and context-dependent.
Figure 1: Simplified signaling pathway of this compound's anti-inflammatory action via GPR120.
Figure 2: General experimental workflow for in vivo validation of anti-inflammatory compounds.
Detailed Experimental Protocols
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol is based on the methodology used to compare 9-PAHSA and Dexamethasone.[1]
-
Cell Culture: RAW 264.7 murine macrophages are cultured in appropriate media until they reach a suitable confluency.
-
Stimulation and Treatment: Cells are stimulated with lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli) at a concentration of 100 ng/mL to induce an inflammatory response.
-
Co-treatment: Concurrently with LPS stimulation, cells are treated with this compound (or the compound of interest) at the desired concentration (e.g., 25 µM). A positive control group treated with Dexamethasone (25 µM) and a vehicle control group are included.
-
Incubation: The cells are incubated for a defined period (e.g., 20 hours) to allow for cytokine production and secretion.
-
Quantification of Inflammatory Markers: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine secretion by the test compound is calculated relative to the LPS-only treated group.
In Vivo Anti-inflammatory Assessment in db/db Mice
This protocol is adapted from studies investigating the effects of this compound in a diabetic mouse model.
-
Animal Model: Male db/db mice, a model for type 2 diabetes, and their wild-type littermates (e.g., C57BL/6J) are used.
-
Acclimatization: Animals are allowed to acclimatize to the housing conditions for a week before the experiment begins.
-
Grouping and Dosing: Mice are randomly assigned to a vehicle control group and treatment groups receiving different doses of this compound (e.g., 50 mg/kg and 150 mg/kg).
-
Administration: this compound is dissolved in a suitable vehicle (e.g., sodium carboxymethyl cellulose) and administered daily via oral gavage for a specified duration (e.g., 30 days).
-
Sample Collection: At the end of the treatment period, blood samples are collected for serum analysis.
-
Analysis of Inflammatory Markers: Serum levels of inflammatory markers such as C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-1 alpha (IL-1α) are measured using ELISA kits.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA) to determine significant differences between the treatment and control groups.
LPS-Induced Systemic Inflammation Model in Mice
This is a general protocol for inducing systemic inflammation, which can be adapted to test the efficacy of this compound.
-
Animal Model: C57BL/6J mice are commonly used for this model.
-
LPS Administration: Lipopolysaccharide (LPS) is dissolved in sterile saline and administered to the mice via intraperitoneal (i.p.) injection. The dose can vary depending on the desired severity of inflammation (e.g., 0.33 mg/kg for low-grade inflammation).
-
Treatment: this compound or a vehicle control is administered at a predetermined time point relative to the LPS injection (e.g., pre-treatment or co-administration).
-
Monitoring: Animals are monitored for clinical signs of inflammation and sickness behavior.
-
Sample Collection: At a specific time point post-LPS injection (e.g., 4 hours for acute response), blood and tissues are collected.
-
Analysis of Inflammatory Response: Pro-inflammatory cytokine levels in the serum and tissues are quantified by ELISA or qPCR. Immune cell infiltration in tissues can be assessed by flow cytometry or immunohistochemistry.
-
Data Comparison: The inflammatory response in the this compound treated group is compared to the vehicle-treated control group to determine the anti-inflammatory efficacy.
Conclusion and Future Directions
The available evidence suggests that this compound possesses anti-inflammatory properties, particularly in the context of metabolic inflammation. Its mechanism of action appears to involve the GPR120 signaling pathway. However, the in vivo efficacy of this compound can be influenced by the specific disease model and the underlying metabolic state, as evidenced by the contrasting results in HFD-fed versus db/db mice.
Crucially, there is a clear need for direct, head-to-head in vivo comparative studies of this compound against established anti-inflammatory drugs like Dexamethasone or NSAIDs in standardized models of inflammation (e.g., LPS-induced inflammation, carrageenan-induced paw edema). Such studies would provide a more definitive assessment of its therapeutic potential and help to position it within the existing landscape of anti-inflammatory agents. Further research should also aim to elucidate the precise downstream signaling events following GPR120 activation by this compound in different cell types and tissues to better understand its context-dependent effects.
References
- 1. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel palmitic acid hydroxy stearic acid (5‐PAHSA) plays a neuroprotective role by inhibiting phosphorylation of the m‐TOR‐ULK1 pathway and regulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
The 5-PAHSA Enigma: A Comparative Guide to Its Reproducibility in Enhancing Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs), particularly 5-palmitic acid-hydroxy stearic acid (5-PAHSA), as endogenous lipid signaling molecules with potential anti-diabetic properties has generated significant interest within the scientific community. Initial studies painted a promising picture of this compound as a novel therapeutic agent for improving insulin sensitivity. However, subsequent research has yielded conflicting results, sparking a debate about the reproducibility of its effects. This guide provides an objective comparison of the data supporting and challenging the efficacy of this compound, places it in context with established insulin-sensitizing agents, and delves into the experimental nuances that may underlie the observed discrepancies.
The Controversy: A Tale of Two Outcomes
Initial groundbreaking research demonstrated that administration of this compound and its isomer, 9-PAHSA, could improve glucose tolerance and insulin sensitivity in mice fed a high-fat diet (HFD)[1][2]. These findings were supported by observations that PAHSA levels are lower in insulin-resistant humans and correlate with insulin sensitivity[1][3]. However, other research groups have been unable to replicate these beneficial metabolic effects, reporting no significant improvement in glucose control in various mouse models of diet-induced obesity with either acute or chronic PAHSA treatment[4]. This has led to a critical examination of the experimental methodologies and the underlying biological mechanisms.
Quantitative Data Comparison: this compound vs. Established Insulin Sensitizers
To contextualize the debate, the following tables summarize the reported effects of this compound alongside well-established insulin-sensitizing drugs. It is crucial to note the variations in experimental models, dosages, and duration of studies, which can significantly influence outcomes.
Table 1: Effects of this compound on Insulin Sensitivity Markers in Preclinical Models
| Compound | Model | Dosage & Administration | Duration | Key Findings on Insulin Sensitivity | Supporting/Contradictory | Reference |
| This compound & 9-PAHSA | High-Fat Diet-Fed Mice | 2mg/kg/day (each), subcutaneous mini-pumps | 18 weeks | Improved insulin sensitivity and glucose tolerance. | Supporting | |
| This compound & 9-PAHSA | Aged, Glucose-Intolerant Chow-Fed and HFD-Fed Mice | Single oral dose | Acute | Improved glucose tolerance. | Supporting | |
| This compound | db/db Mice (genetically diabetic) | 50 mg/kg and 150 mg/kg, oral gavage | 1 month | No improvement in blood glucose or glucose tolerance. | Contradictory | |
| This compound & 9-PAHSA | Diet-Induced Obese Mice | Various doses, oral gavage | Acute and subchronic (6 days) | No significant improvement in metabolic status. | Contradictory | |
| S-9-PAHSA | High-Fat Diet-Fed Mice | Not specified | 4 weeks | Improved fasting glucose, glucose tolerance, and insulin sensitivity. | Supporting | |
| 9-PAHSA | db/db Mice | Not specified | 2 weeks | Reduced blood glucose levels. | Supporting |
Table 2: Effects of Established Insulin Sensitizers in Human Clinical Trials
| Drug Class | Example Drug | Typical Dosage | Duration | Typical Improvement in Insulin Sensitivity (HOMA-IR) | Reference |
| Biguanides | Metformin | 500-2000 mg/day | Chronic | Varies, significant improvement generally observed. | |
| Thiazolidinediones (TZDs) | Pioglitazone | 15-45 mg/day | Chronic | Significant dose-dependent improvement. | |
| GLP-1 Receptor Agonists | Liraglutide | 0.6-1.8 mg/day | Chronic | Significant improvement, partially independent of weight loss. | |
| SGLT2 Inhibitors | Empagliflozin | 10-25 mg/day | Chronic | Indirect improvement through reduced glucotoxicity. |
Experimental Protocols: A Source of Discrepancy?
The conflicting findings on this compound's efficacy may be attributable to significant variations in experimental design. A critical analysis of the methodologies is essential for any researcher aiming to study these lipids.
Key Methodological Differences in this compound Studies
-
Animal Models and Diet: The specific strain of mice, their age, and the composition of the high-fat diet can all impact the degree of insulin resistance and the response to treatment.
-
Dosage and Administration Route: The effective dose and the method of delivery (oral gavage vs. subcutaneous mini-pumps) can lead to different pharmacokinetic profiles and, consequently, different biological effects.
-
Vehicle: The vehicle used to dissolve and administer PAHSAs can influence their absorption and bioavailability.
-
Duration of Treatment: Acute (single dose) versus chronic administration may elicit different physiological responses.
Standardized Protocols for Assessing Insulin Sensitivity
For reproducible and comparable results, adherence to standardized protocols is paramount.
Oral Glucose Tolerance Test (OGTT) in Mice
-
Fasting: Mice are typically fasted for 6 hours prior to the test.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
-
Catheterization: Catheters are surgically implanted in a vein (for infusions) and an artery (for blood sampling).
-
Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin to a high physiological or supraphysiological level.
-
Glucose Infusion: A variable infusion of glucose is administered to maintain blood glucose at a normal (euglycemic) level.
-
Steady State: Once a steady state is reached, the glucose infusion rate (GIR) is equal to the rate of glucose uptake by the body's tissues.
-
Data Analysis: A higher GIR indicates greater insulin sensitivity.
Signaling Pathways: Unraveling the Mechanisms
Understanding the proposed signaling pathways for this compound and comparing them with those of established drugs provides insight into their potential mechanisms of action and points of convergence or divergence.
Proposed Signaling Pathway for this compound
This compound is thought to exert its effects primarily through the activation of G-protein coupled receptors, GPR120 and GPR40.
Caption: Proposed GPR120 signaling pathway for this compound.
Signaling Pathways of Established Insulin Sensitizers
Metformin (Biguanide)
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK).
Caption: Metformin's primary signaling pathway via AMPK activation.
Pioglitazone (Thiazolidinedione)
TZDs are agonists for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).
Caption: TZD signaling through PPARγ activation.
Conclusion and Future Directions
The journey of this compound from a promising insulin-sensitizing lipid to a molecule with contested efficacy highlights the complexities of metabolic research and the critical importance of rigorous, standardized experimental design. While some studies demonstrate clear benefits, the lack of consistent reproducibility raises important questions that need to be addressed.
For researchers and drug development professionals, the this compound story serves as a crucial case study. Future investigations should prioritize:
-
Standardized, multi-center studies with well-defined animal models, diets, and protocols to definitively assess the efficacy of PAHSAs.
-
Human clinical trials to determine if the promising correlations between PAHSA levels and insulin sensitivity translate into therapeutic benefits.
-
Further elucidation of the molecular mechanisms , including the specific roles of GPR120 and GPR40 in different tissues and the potential for off-target effects.
By addressing these key areas, the scientific community can unravel the true potential of this compound and the broader family of FAHFAs in the fight against insulin resistance and type 2 diabetes.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
5-PAHSA vs. 9-PAHSA: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitic acid esters of hydroxy stearic acids (PAHSAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1][2] Among the various PAHSA isomers, 5-PAHSA and 9-PAHSA have garnered significant attention for their potential therapeutic applications. This guide provides an objective comparison of the efficacy of this compound and 9-PAHSA, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these promising molecules.
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the biological activities of this compound and 9-PAHSA.
| Parameter | This compound | 9-PAHSA | Key Findings | Reference(s) |
| Glucose Tolerance | Improves glucose tolerance in aged, glucose-intolerant chow-fed and high-fat diet (HFD)-fed mice.[3] | Improves glucose tolerance in aged, glucose-intolerant chow-fed and HFD-fed mice.[3][4] | Both isomers demonstrate the ability to improve glucose handling in preclinical models of insulin resistance. However, some studies report no significant improvement in glucose control in certain mouse models. | |
| Insulin Secretion | Stimulates insulin secretion. | Stimulates insulin secretion. | Both isomers have been shown to augment glucose-stimulated insulin secretion. | |
| GLP-1 Secretion | Stimulates GLP-1 release from GLUTag cells. | Stimulates GLP-1 release from GLUTag cells. | Both isomers can stimulate the secretion of the incretin hormone GLP-1, which plays a role in glucose homeostasis. | |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine/chemokine expression in a colitis mouse model. | Exhibits anti-inflammatory effects in mice. 9-PAHSA treatment abolished LPS-induced NF-κB activation and inflammatory cytokine secretion. | Both isomers possess anti-inflammatory properties, with 9-PAHSA showing potent inhibition of the NF-κB pathway. | |
| GPR120 Activation | Binds and activates GPR120. | Activates GPR120 in a concentration-dependent manner. | Both isomers are agonists of GPR120, a key receptor mediating their metabolic and anti-inflammatory effects. | |
| GPR40 Activation | Activates GPR40. | Activates GPR40. | Both isomers have been shown to activate GPR40, which is involved in their beneficial effects on glucose homeostasis. | |
| GPR43 Activation | Not explicitly stated. | Activates GPR43, which is involved in its direct effects to reduce hepatic glucose production and WAT lipolysis. | 9-PAHSA has been identified as an activator of GPR43, contributing to its metabolic benefits. |
| Parameter | This compound | 9-PAHSA | Key Findings | Reference(s) |
| Reduction of LPS-induced CXCL10 secretion | 1.8-fold reduction at 100 µM. | 2-fold reduction at 10 µM and 3.7-fold reduction at 100 µM. | 9-PAHSA is more potent than this compound in reducing LPS-induced CXCL10 secretion. | |
| CCL19 induced CD4+ T-cell migration | Did not modulate migration. | Decreased migration by -27% at 10 µM. | 9-PAHSA, but not this compound, reduces CCL19 induced CD4+ T-cell migration. | |
| Effect on Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic islets | Increased total amount of GSIS and improved dynamic insulin release profiles in human and murine islets. | Did not induce GSIS in rat, mouse, or human islets or in a human pancreatic β cell line in one study. | Contradictory findings exist regarding the effect of 9-PAHSA on GSIS, highlighting the need for further investigation. | |
| Hepatic Glucose Production (EGP) | Not explicitly stated. | Acute infusion reduced EGP in chow- or HFD-fed mice. | 9-PAHSA has a direct effect on reducing hepatic glucose output. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the comparative assessment of this compound and 9-PAHSA.
In Vivo Glucose Tolerance Test
-
Animal Model: Aged, glucose-intolerant chow-fed or high-fat diet (HFD)-fed mice.
-
Acclimation: Mice are acclimated to the experimental conditions.
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours) before the test.
-
Compound Administration: A single oral gavage of this compound or 9-PAHSA is administered at a specific dose.
-
Glucose Challenge: After a set time following compound administration, a bolus of glucose (e.g., 2 g/kg body weight) is administered intraperitoneally or orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Lines/Islets: GLUTag cells, rat, mouse, or human pancreatic islets, or a human pancreatic β cell line.
-
Culture Conditions: Cells or islets are cultured under standard conditions.
-
Pre-incubation: Cells/islets are pre-incubated in a low-glucose buffer for a defined period.
-
Stimulation: The pre-incubation buffer is replaced with a buffer containing low glucose, high glucose, or high glucose plus the test compound (this compound or 9-PAHSA) at various concentrations.
-
Incubation: The cells/islets are incubated for a specific time (e.g., 1-2 hours).
-
Supernatant Collection: The supernatant is collected to measure secreted insulin.
-
Analysis: Insulin concentration in the supernatant is determined using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Anti-inflammatory Assay (LPS-induced Cytokine Production)
-
Cell Line: Murine macrophages (e.g., RAW 264.7) or primary macrophages.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound or 9-PAHSA for a specified duration.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Incubation: Cells are incubated with LPS and the test compounds for a set period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) in the supernatant are quantified using ELISA.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of PAHSAs and a typical experimental workflow for their evaluation.
Caption: Simplified signaling pathway of this compound and 9-PAHSA.
Caption: General experimental workflow for comparing this compound and 9-PAHSA.
Conclusion
Both this compound and 9-PAHSA exhibit promising therapeutic potential, particularly in the context of metabolic and inflammatory disorders. While they share several mechanisms of action, such as the activation of GPR120 and GPR40, notable differences in their potency and effects on specific biological pathways exist. For instance, 9-PAHSA appears to be a more potent anti-inflammatory agent in certain assays and uniquely activates GPR43. However, conflicting data on the effects of 9-PAHSA on insulin secretion warrant further investigation. This comparative guide highlights the importance of continued research to fully elucidate the distinct pharmacological profiles of these isomers and to determine their optimal therapeutic applications.
References
- 1. Anti-inflammatory effects of novel lipokines of fatty acid esters of hydroxy fatty acids (FAHFA) family in obesity - FGU [fgu.cas.cz]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
A Comparative Analysis of 5-PAHSA and Metformin: Mechanisms of Action in Glucose Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of 5-PAHSA (5-palmitic acid-hydroxy stearic acid), a novel endogenous lipid, and metformin, a widely prescribed biguanide for type 2 diabetes. The information presented is supported by experimental data to aid in research and drug development efforts.
Core Mechanisms of Action: A Head-to-Head Comparison
Both this compound and metformin exert beneficial effects on glucose metabolism, yet their primary molecular targets and signaling pathways differ significantly. Metformin's action is primarily centered on cellular energy regulation through the activation of AMP-activated protein kinase (AMPK), while this compound's effects are initiated by its binding to the G-protein-coupled receptor 120 (GPR120).
Metformin: The Energy Regulator
Metformin's principal mechanism involves the inhibition of the mitochondrial respiratory chain complex I in the liver.[1][2][3] This leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.[4] This shift in cellular energy status is a key trigger for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
Activated AMPK phosphorylates various downstream targets, leading to:
-
Reduced Hepatic Gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes, thereby reducing the liver's production of glucose.
-
Enhanced Insulin Sensitivity: Metformin improves insulin signaling in peripheral tissues, such as muscle and adipose tissue, leading to increased glucose uptake.
-
Effects on Lipid Metabolism: AMPK activation also leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and promotes fatty acid oxidation.
Beyond its hepatic effects, metformin also acts on the gut to increase glucose utilization and stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion. It is noteworthy that some of metformin's actions can occur independently of AMPK.
This compound: A Lipid Signaling Molecule
This compound is an endogenous lipid that has been shown to improve glucose tolerance and insulin sensitivity. Its primary mechanism of action is the activation of G-protein-coupled receptor 120 (GPR120), which is expressed in various tissues, including adipose tissue and macrophages.
Activation of GPR120 by this compound initiates a signaling cascade that results in:
-
Anti-inflammatory Effects: GPR120 activation has been shown to mediate potent anti-inflammatory effects.
-
Improved Insulin Signaling: In vitro studies have demonstrated that this compound can enhance insulin-stimulated glucose uptake and improve insulin signaling in adipocytes and hepatocytes.
-
Stimulation of GLP-1 Secretion: Similar to metformin, this compound has been shown to augment the secretion of GLP-1 from enteroendocrine cells.
Interestingly, some studies suggest that high glucose concentrations may impair the beneficial effects of this compound by inhibiting AMPK activation, indicating a potential point of convergence in the signaling pathways of these two compounds. Furthermore, this compound has been found to enhance autophagy through the inhibition of the m-TOR-ULK1 pathway. However, it is important to note that some studies have reported conflicting results regarding the efficacy of this compound in improving glucose control in vivo.
Quantitative Data Comparison
The following table summarizes key quantitative findings from various studies to provide a comparative overview of the effects of this compound and metformin.
| Parameter | Metformin | This compound | Source |
| Primary Target | Mitochondrial Complex I / AMPK | GPR120 | |
| Effect on Hepatic Glucose Production | Decrease | Not consistently reported | |
| Effect on Insulin Sensitivity | Increase | Increase | |
| Effect on GLP-1 Secretion | Increase | Increase | |
| Effect on AMPK Activation | Direct (via increased AMP:ATP) | Indirect (potentially inhibited by high glucose) |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways of metformin and this compound.
Caption: Metformin's primary signaling pathway.
References
- 1. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin - Wikipedia [en.wikipedia.org]
- 4. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
5-PAHSA: A Comparative Analysis of its Metabolic Effects in C57BL/6J and db/db Mice
A detailed guide for researchers on the differential impacts of the lipokine 5-PAHSA in lean versus genetically obese and diabetic mouse models.
This guide provides a comprehensive comparison of the physiological effects of 5-Palmitic Acid-9-Hydroxy-Stearic Acid (this compound), a member of the fatty acid esters of hydroxy fatty acids (FAHFA) family of lipids, in two commonly used mouse strains: the metabolically normal C57BL/6J and the genetically diabetic db/db mouse. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the context-dependent efficacy of this potential therapeutic agent.
Contrasting Metabolic Landscapes: C57BL/6J vs. db/db Mice
The C57BL/6J mouse is a standard inbred strain widely used in metabolic research as a healthy control and for inducing diet-related metabolic syndromes. In contrast, the db/db mouse possesses a spontaneous mutation in the leptin receptor gene, leading to a phenotype characterized by hyperphagia, severe obesity, insulin resistance, and type 2 diabetes. These fundamental genetic differences create distinct physiological environments that significantly influence the metabolic response to therapeutic interventions like this compound.
Comparative Effects on Glucolipid Metabolism
Treatment with this compound elicits notably different outcomes on glucose and lipid metabolism in C57BL/6J and db/db mice. While some studies in high-fat diet-fed C57BL/6J mice have suggested improvements in glucose tolerance and insulin sensitivity with PAHSA administration, these benefits do not appear to translate to the genetically diabetic db/db mouse model.[1][2][3][4][5] In fact, direct comparative studies have shown no significant improvement in glucose metabolism in either C57BL/6J (on a standard diet) or db/db mice after this compound treatment.
A key differential effect is observed in lipid profiles. In db/db mice, this compound administration has been shown to significantly reduce levels of oxidized low-density lipoprotein (ox-LDL), a marker of oxidative stress and atherosclerotic risk. Conversely, in C57BL/6J mice, high-dose this compound has been observed to increase ox-LDL levels.
Table 1: Comparative Effects of this compound on Key Metabolic Parameters
| Parameter | C57BL/6J Mice | db/db Mice |
| Fasting Blood Glucose | No significant change | No significant change |
| Glucose Tolerance | No significant improvement (on standard diet); Improved (on high-fat diet) | No significant improvement |
| Plasma Insulin | No significant change | No significant change |
| Oxidized LDL (ox-LDL) | Increased (at high doses) | Significantly decreased |
| C-Reactive Protein (CRP) | No significant change | Increased (at high doses) |
Divergent Signaling Pathway Modulation
The cellular mechanisms of action for this compound also appear to be strain-dependent, likely influenced by the underlying metabolic state. In the cortex of db/db mice, this compound has been shown to suppress the phosphorylation of mammalian target of rapamycin (mTOR) and Unc-51 like autophagy activating kinase 1 (ULK1), key regulators of cell growth and autophagy. This suggests a potential role for this compound in modulating autophagy in the context of diabetic complications.
In contrast, studies in other models, including high-fat diet-fed mice, suggest that the beneficial metabolic effects of PAHSAs can be mediated through the G protein-coupled receptor 40 (GPR40) and may involve the inhibition of the AMPK signaling pathway and promotion of NF-κB-mediated inflammation, particularly under conditions of high glucose.
Figure 1. Differential effects of this compound in C57BL/6J and db/db mice.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an animal can clear a glucose load from its blood.
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water. Baseline body weight is recorded.
-
Baseline Blood Glucose: A small blood sample is collected from the tail vein to measure fasting blood glucose levels (time 0).
-
Glucose Administration: A sterile glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration, commonly at 15, 30, 60, and 120 minutes.
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.
Western Blot for mTOR Phosphorylation
This technique is used to measure the levels of specific proteins and their phosphorylation status, indicating the activation of signaling pathways.
-
Tissue Lysis: Mouse cortical tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay, such as the BCA assay, to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total mTOR and phosphorylated mTOR (e.g., phospho-mTOR Ser2448). This is followed by incubation with a secondary antibody conjugated to an enzyme that allows for detection.
-
Detection and Analysis: The protein bands are visualized, and the intensity of the phosphorylated mTOR band is normalized to the total mTOR band to determine the relative level of phosphorylation.
Figure 2. General experimental workflow for comparing this compound effects.
Conclusion
The effects of this compound are highly dependent on the metabolic state of the animal model. In the healthy, lean C57BL/6J mouse, its impact on glucose metabolism under a standard diet is not significant, and high doses may even have adverse effects on lipid peroxidation markers. However, in the context of diet-induced obesity in this strain, beneficial effects on glucose homeostasis have been reported.
Conversely, in the genetically diabetic and obese db/db mouse, this compound fails to improve the severe hyperglycemia and glucose intolerance. However, it demonstrates a potentially beneficial effect by reducing oxidized LDL and modulating the mTOR signaling pathway in the brain. These findings underscore the importance of selecting appropriate animal models in preclinical studies and suggest that the therapeutic potential of this compound may be targeted towards specific complications of metabolic disease rather than as a broad-spectrum anti-diabetic agent. Further research is warranted to elucidate the precise mechanisms underlying these differential effects and to explore the therapeutic window for this compound in different disease contexts.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. JCI - PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms [jci.org]
- 3. benchchem.com [benchchem.com]
- 4. PAHSAs enhance hepatic and systemic insulin sensitivity through direct and indirect mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lipidomics: A Guide to Cross-Validation of 5-PAHSA Findings
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. In the burgeoning field of lipidomics, the novel lipid molecule 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA) has emerged as a promising therapeutic target with anti-inflammatory and anti-diabetic properties. However, discrepancies in findings between laboratories have highlighted the critical need for robust cross-validation and standardized methodologies. This guide provides a comparative overview of the existing data, details the experimental protocols employed, and illuminates the potential sources of variability that can impact research outcomes.
The scientific dialogue surrounding this compound's in vivo effects, particularly its role in glucose metabolism, serves as a crucial case study in the challenges of inter-laboratory reproducibility. Notably, research from different groups has yielded conflicting results, underscoring the influence of subtle methodological variations. While some studies have demonstrated significant improvements in glucose tolerance and insulin sensitivity with this compound administration, others have failed to replicate these effects[1][2][3].
These discrepancies do not necessarily invalidate the potential of this compound but rather emphasize the need for a meticulous examination of experimental conditions. Factors such as the vehicle used for administration, the specific diet of animal models, and the analytical techniques for quantification can all profoundly influence the observed outcomes[1].
Quantitative Findings: A Comparative Overview
The following tables summarize key quantitative findings from different studies investigating the effects of this compound. It is important to note that direct comparisons are challenging due to the variations in experimental design.
| Study Focus | Key Finding | Reported Magnitude of Effect | Reference |
| Glucose Metabolism | Improved glucose tolerance in high-fat diet-fed mice after a single oral dose of this compound. | Not specified in abstract. | [1] |
| Glucose Metabolism | No significant improvement in the metabolic status of DIO mice with acute or subchronic this compound treatment. | Not applicable. | |
| Insulin Signaling | Improved glucose uptake and insulin signaling in HepG2 and 3T3-L1 cells. | Not specified in abstract. | |
| Autophagy & Neuroprotection | Enhanced autophagy and suppressed oxidative stress in PC12 cells. | p < 0.05 for increased autophagy; p < 0.001 for decreased ROS. | |
| Lipid Metabolism | Decreased ox-LDL in the serum of DB/DB mice. | p < 0.0001. |
Experimental Protocols: Unpacking the Methodologies
The lack of standardized protocols for this compound research is a significant contributor to the variability in findings. Below are detailed experimental methodologies cited in the literature, highlighting key differences.
In Vivo Administration and Animal Models
-
Vehicle: One of the most critical points of divergence is the vehicle used to administer this compound. Olive oil, a bioactive nutrient that can independently improve glucose tolerance, has been used as a vehicle in some studies, potentially masking the effects of this compound. Other studies have utilized sodium carboxymethyl cellulose.
-
Animal Diet: The composition of the high-fat diet (HFD) used to induce metabolic dysfunction in animal models can vary significantly between laboratories, leading to different severities of insulin resistance and potentially altering the response to this compound treatment.
-
Dosage and Duration: The dose and duration of this compound administration have also varied. For instance, some studies involved a single oral gavage, while others employed chronic treatment over several weeks.
Analytical Quantification of this compound
The accurate quantification of this compound in biological matrices is challenging and prone to variability. Liquid chromatography-mass spectrometry (LC-MS) is the standard method, but different protocols can yield different results.
Sample Preparation:
-
Extraction: Biological samples (e.g., serum, tissue) are typically subjected to lipid extraction using a solvent system like chloroform/methanol/PBS.
-
Solid-Phase Extraction (SPE): SPE is often used to enrich for FAHFAs and remove interfering substances. A common protocol involves washing a silica cartridge with hexane and hexane:ethyl acetate before eluting the FAHFAs with ethyl acetate.
LC-MS Analysis:
-
Chromatographic Separation: A C18 column is commonly used to separate PAHSA isomers. The gradient and mobile phase composition are critical for achieving resolution. A key challenge is separating this compound from contaminating signals from certain ceramides that share major multiple reaction monitoring (MRM) transitions.
-
Mass Spectrometry Detection: Quantification is typically performed using MRM mode. The transition m/z 537→255 is often used as the quantifier for PAHSAs.
-
Internal Standards: The use of appropriate internal standards, such as ¹³C-labeled PAHSAs, is crucial for accurate quantification.
Visualizing the Science: Pathways and Workflows
To better understand the biological context and analytical process for this compound, the following diagrams are provided.
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-PAHSA and Synthetic GPR120 Agonists for Diabetes Treatment
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for type 2 diabetes (T2DM) and other metabolic disorders.[1][2] Its activation by long-chain fatty acids (LCFAs) triggers a cascade of beneficial metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, enhancement of insulin sensitivity, and potent anti-inflammatory actions.[2][3][4] This has spurred the investigation of two main classes of GPR120 agonists: the endogenous lipid 5-PAHSA (palmitic acid-5-hydroxy-stearic acid) and a growing portfolio of synthetic small-molecule agonists.
This guide provides an objective comparison of these two approaches, supported by experimental data, to inform research and development in diabetes therapy.
Mechanism of Action: GPR120 Signaling
GPR120 activation initiates multiple downstream signaling pathways. In intestinal enteroendocrine L-cells, agonist binding primarily couples to the Gαq/11 protein. This activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i), which in turn stimulates the secretion of the incretin hormone GLP-1. GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells.
The anti-inflammatory effects of GPR120 are mediated through a distinct, G protein-independent pathway involving β-arrestin 2. Upon agonist binding, GPR120 is internalized with β-arrestin 2, which then interacts with and inhibits TAB1 (TGF-β-activated kinase 1-binding protein 1), preventing the activation of the pro-inflammatory TAK1-JNK/NF-κB signaling cascade.
While synthetic agonists are often designed for high selectivity to GPR120, the endogenous lipid this compound has been shown to act as a partial agonist for GPR40 and also to activate GPR43, suggesting a more complex signaling profile.
Comparative Efficacy for Diabetes Treatment
In Vitro Activity
Synthetic agonists are developed through targeted screening and optimization, often resulting in high potency and selectivity for GPR120 over other fatty acid receptors like GPR40. TUG-891 is a widely used tool compound, but newer molecules like compound 14d and various thiazolidinedione derivatives have been developed with improved properties. This compound is an endogenous lipid discovered through metabolomic analysis of insulin-sensitive mice. Its levels are inversely correlated with insulin resistance in humans.
| Compound | Type | Target(s) | Potency (EC50) | Key Findings | Citation(s) |
| This compound | Endogenous Lipid | GPR120, GPR40, GPR43 | Not consistently reported | Enhances insulin-stimulated glucose uptake in adipocytes via GPR120. | |
| TUG-891 | Synthetic | GPR120 (selective) | ~44 nM (human) | First potent and selective GPR120 agonist; widely used as a research tool but has poor metabolic stability. | |
| Compound 11b | Synthetic | GPR120 | Good agonistic activity | Designed as a TUG-891 analog with improved pharmacokinetic properties. | |
| Compound 14d | Synthetic | GPR120 | Excellent agonistic activity | Showed high selectivity and good in vivo efficacy; considered a promising lead compound. | |
| Compound 5g | Synthetic | GPR120 | Excellent agonistic activity | A thiazolidinedione derivative with good selectivity and metabolic stability. |
In Vivo Anti-Diabetic Effects
In animal models, both this compound and synthetic agonists have demonstrated anti-diabetic effects, though results for this compound are more varied. Acute administration of this compound has been shown to improve glucose tolerance and stimulate insulin and GLP-1 secretion in mice. However, other studies, particularly those involving chronic treatment or using severely diabetic models (e.g., db/db mice), have reported a lack of efficacy or even detrimental effects like increased inflammation and fatty liver. High ambient glucose levels may impair the beneficial actions of this compound.
Synthetic agonists have shown more consistent positive results in preclinical studies. Orally administered novel agonists like compounds 11b, 14d, and 5g have been shown to dose-dependently improve glucose tolerance and significantly increase insulin levels in both normal and diet-induced obese (DIO) mice. A key advantage of these synthetic molecules is the potential to optimize their pharmacokinetic profiles for better stability and oral bioavailability, a challenge for early compounds like TUG-891. To date, no synthetic GPR120 agonists have progressed into clinical trials.
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| This compound / 9-PAHSA | Chow-fed & HFD Mice | Acute oral gavage or chronic mini-pump | Improved glucose tolerance; increased insulin & GLP-1 secretion. Effects are more modest in HFD mice. | |
| This compound | HFD Mice | Oral gavage | Improved glucose tolerance. | |
| This compound | DIO Mice | Acute & subchronic treatment | No significant improvement in metabolic status. | |
| This compound | db/db Mice | 1-month oral administration | Did not reduce blood glucose; increased inflammation and fatty liver. | |
| Compound 11b | Normal & DIO Mice | Oral gavage | Dose-dependently reduced blood glucose; significantly increased insulin levels. | |
| Compound 14d | Normal & DIO Mice | Oral gavage (30 mg/kg) | Improved glucose tolerance (AUC reduced by 25%); significantly increased insulin levels. | |
| Compound 5g | Normal & DIO Mice | Oral gavage | Dose-dependently improved oral glucose tolerance; promoted insulin secretion. |
Experimental Protocols & Methodologies
The evaluation of GPR120 agonists relies on a standard set of in vitro and in vivo assays to determine potency, efficacy, and physiological effects.
Key Experimental Methodologies
-
GPR120 Activation Assay (In Vitro):
-
Principle: Measures the ability of a compound to activate the GPR120 receptor, typically by detecting the downstream Gαq-mediated increase in intracellular calcium ([Ca2+]i).
-
Protocol:
-
Cells stably expressing the human or mouse GPR120 receptor (e.g., HEK293 or CHO-K1 cells) are seeded in a microplate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (this compound or synthetic agonists) are added at various concentrations.
-
The change in fluorescence intensity, corresponding to the [Ca2+]i flux, is measured using a plate reader (e.g., FLIPR).
-
Data are used to generate dose-response curves and calculate EC50 values.
-
-
-
Oral Glucose Tolerance Test (OGTT) (In Vivo):
-
Principle: Assesses the effect of a compound on glucose disposal after an oral glucose challenge.
-
Protocol:
-
Animals (e.g., C57BL/6 or DIO mice) are fasted overnight (typically 12 hours).
-
A baseline blood sample is collected from the tail vein to measure blood glucose.
-
The test compound (e.g., Compound 14d at 30 mg/kg) or vehicle is administered via oral gavage.
-
After a set time (e.g., 30 minutes), a glucose solution (e.g., 2-3 g/kg) is administered via oral gavage.
-
Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, 120 minutes) post-glucose challenge.
-
The Area Under the Curve (AUC) for blood glucose is calculated to quantify glucose tolerance. Blood samples may also be collected to measure plasma insulin and GLP-1 levels.
-
-
-
Pharmacokinetic Analysis (In Vivo):
-
Principle: Determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
-
Protocol:
-
Male C57BL/6 mice are fasted for 12 hours.
-
The test compound is administered, typically via oral gavage or intravenous injection.
-
Blood samples are collected at multiple time points post-administration.
-
Plasma concentrations of the compound are quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and clearance are calculated.
-
-
Conclusion: A Dual-Pronged Approach to a Promising Target
Both this compound and synthetic agonists validate GPR120 as a promising anti-diabetic target. They share the ability to improve glucose metabolism and exert anti-inflammatory effects through this key receptor.
This compound represents a physiologically relevant signaling molecule. Its discovery has provided crucial insights into a novel endogenous system for regulating metabolism and inflammation. However, its therapeutic development faces challenges, including a complex pharmacology involving multiple receptors and conflicting efficacy data in preclinical models, particularly under conditions of severe hyperglycemia.
Synthetic GPR120 agonists offer the advantages of traditional drug development, including the ability to optimize for potency, selectivity, and pharmacokinetic properties suitable for oral administration. While early compounds had limitations, newer generations of synthetic agonists show consistent and potent anti-diabetic effects in various animal models. The primary hurdle for this class is the successful translation of these preclinical findings into safe and effective therapies for humans, a step that has not yet been taken.
For researchers and drug developers, the path forward may not be a matter of choosing one over the other. Understanding the nuanced biology of endogenous lipids like this compound can inform the design of superior synthetic agonists. For example, developing biased agonists that preferentially activate either the Gαq (metabolic) or β-arrestin (anti-inflammatory) pathway could lead to more targeted therapies with fewer side effects. Continued investigation into both endogenous and synthetic activators will be critical to fully unlock the therapeutic potential of GPR120 for patients with type 2 diabetes.
References
- 1. Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5-PAHSA vs. Pioglitazone in Metabolic and Inflammatory Regulation
For researchers and professionals in drug development, understanding the nuances of emerging therapeutics in comparison to established drugs is critical. This guide provides a detailed, data-driven comparison of 5-palmitic acid-hydroxy stearic acid (5-PAHSA), a novel endogenous lipid mediator, and pioglitazone, a well-established thiazolidinedione (TZD) drug for type 2 diabetes. This comparison will focus on their mechanisms of action, efficacy in metabolic control, and anti-inflammatory properties, supported by experimental data.
Overview and Mechanism of Action
Pioglitazone is a synthetic agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2][3] By activating PPAR-γ, pioglitazone enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[3][4] This leads to increased glucose uptake in peripheral tissues and reduced hepatic glucose production.
This compound , a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family, is an endogenous lipokine with demonstrated anti-diabetic and anti-inflammatory effects. Its mechanism of action is distinct from pioglitazone and is not fully elucidated, but it is known to involve the activation of G protein-coupled receptor 120 (GPR120) and the AMP-activated protein kinase (AMPK) signaling pathway. Some studies suggest that the gut microbiota is essential for some of the beneficial metabolic effects of PAHSA treatment in diet-induced obese mice.
Comparative Efficacy: Metabolic Control
While direct head-to-head clinical trials are not available, preclinical data provide a basis for comparing their effects on glucose and lipid metabolism.
Glucose Metabolism
| Parameter | This compound | Pioglitazone |
| Blood Glucose | In some studies with high-fat diet-induced diabetic mice, this compound was found to improve glucose tolerance. However, other studies in db/db mice, a model of severe hyperglycemia, showed that this compound did not reduce blood glucose levels. Another study also reported that this compound did not improve glucose control in vivo. | Pioglitazone consistently demonstrates the ability to lower blood glucose levels in animal models and humans with type 2 diabetes. |
| Insulin Sensitivity | This compound has been shown to improve insulin signaling and glucose uptake in HepG2 and 3T3-L1 cells. | Pioglitazone is a potent insulin sensitizer, a primary mechanism of its anti-diabetic action. |
| Glucose Uptake | This compound enhances glucose transporter type 4 (GLUT4) translocation in 3T3-L1 cells, leading to increased glucose uptake. | Pioglitazone promotes the expression of GLUT4, facilitating glucose transport into cells. |
| Hepatic Glucose Production | The effect of this compound on hepatic glucose production is not as well-defined, though some studies suggest it can reduce it. | Pioglitazone effectively reduces hepatic glucose production (gluconeogenesis). |
Lipid Metabolism
| Parameter | This compound | Pioglitazone |
| Lipid Profile | In db/db mice, this compound was found to significantly decrease oxidized low-density lipoprotein (ox-LDL). | Pioglitazone has been shown to improve dyslipidemia, characterized by increased triglycerides and low levels of HDL cholesterol. |
| Lipogenesis | In HepG2 cells under normal glucose conditions, this compound treatment reduced lipogenesis. | Pioglitazone influences the storage and breakdown of fats, shifting fat storage from visceral to subcutaneous fat, which is metabolically less harmful. |
Comparative Efficacy: Anti-inflammatory Properties
Both molecules exhibit significant anti-inflammatory effects through different pathways.
| Parameter | This compound | Pioglitazone |
| Inflammatory Markers | This compound has been shown to have anti-inflammatory effects in mouse models of colitis. However, in db/db mice, chronic treatment with this compound was associated with increased inflammation. | Pioglitazone reduces levels of pro-inflammatory cytokines and increases anti-inflammatory cytokines. It has been shown to reduce C-reactive protein (CRP), IL-6, and MMP-9 in patients with diabetic nephropathy. |
| Mechanism | The anti-inflammatory effects of PAHSAs may be partially dependent on GPR120. | Pioglitazone's anti-inflammatory effects are linked to its PPAR-γ agonism, which can downregulate the expression of pro-inflammatory genes. |
Signaling Pathways
The distinct mechanisms of this compound and pioglitazone are visualized in the following signaling pathway diagrams.
Caption: Pioglitazone signaling pathway.
Caption: this compound signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for assessing the effects of these compounds.
In Vivo Animal Studies
A common experimental workflow for evaluating the anti-diabetic effects of compounds in animal models is depicted below.
References
Unveiling the Neuroprotective Potential of 5-PAHSA: A Comparative Analysis in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of 5-hydroxypalmitoyl-stearic acid (5-PAHSA) and its regioisomer, S-9-PAHSA, against other well-known neuroprotective agents in various neuronal cell lines. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.
The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic compounds. Fatty acid esters of hydroxy fatty acids (FAHFAs), a class of endogenous lipids, have emerged as promising candidates due to their diverse biological activities. Among them, this compound and its related isomers have demonstrated significant neuroprotective properties in preclinical studies. This guide delves into the validation of these effects, offering a comparative perspective with established neuroprotective molecules.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective capacity of this compound and S-9-PAHSA has been primarily investigated in PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which is widely used as a model for neuronal cells. In parallel, the human neuroblastoma cell line, SH-SY5Y, has been instrumental in evaluating the efficacy of other neuroprotective compounds. The following tables summarize the quantitative data from various studies, providing a clear comparison of their performance in mitigating neuronal damage induced by stressors such as oxidative stress, high glucose, and neurotoxins.
Table 1: Neuroprotective Effects on PC12 Cells
| Compound | Stressor | Concentration | Endpoint | Result |
| This compound | High Glucose | 30 µM | ROS Levels | Decreased ROS levels significantly (p < 0.001)[1] |
| S-9-PAHSA | High Glucose/High Fat | 30, 60, 90 µM | Apoptosis (Bax/Bcl-2 ratio) | Significantly suppressed apoptosis[2][3] |
| S-9-PAHSA | High Glucose/High Fat | 30, 60, 90 µM | ROS Levels | Significantly reduced ROS levels[2][3] |
| Phenylethanoid Glycosides | Aβ₁₋₄₂ (0.5 µM) | 50 µg/ml | Cell Viability | Increased to 64% from 48.8% in the model group |
| Phlorotannin-Rich Extract | H₂O₂ (300 µM) | 62.5 µg/ml | Cell Viability | Increased to ~71.8% from 55.2% in the stress control |
| Bilobalide | Xanthine/Xanthine Oxidase | 25 µM | Apoptosis Rate | Dose-dependent reduction; decreased c-Myc and p53 positive cells |
Table 2: Neuroprotective Effects on SH-SY5Y Cells
| Compound | Stressor | Concentration | Endpoint | Result |
| Melatonin | Oxaliplatin (50 µM) | 10 µM | Cell Viability | Rescued cell viability by nearly 50% |
| Melatonin | Cd²⁺ (10 µM) | 300 µM | Cell Viability | Increased from 41.8% to 58.2% |
| Quercetin | 6-OHDA (100 µM) | 50 nM | Cell Viability | Significantly increased cell viability |
| Quercetin | H₂O₂ | 2.5-10 µM | ROS Production | Reduced H₂O₂-induced ROS production |
| Neuropeptide Y | Glutamate (40 mM) | 1 µM | Cell Viability | Significantly increased cell viability |
| Genistein | Rotenone (50 µM) | 20 µM | Apoptosis | Inhibited rotenone-induced apoptosis |
| Genistein | - | 250 µM | Bax:Bcl-2 Ratio | Increased Bax:Bcl-2 ratio by 168% (p<0.003) |
Signaling Pathways in Neuroprotection
The mechanisms underlying the neuroprotective effects of these compounds involve the modulation of various signaling pathways. This compound primarily acts by enhancing autophagy and reducing oxidative stress, while S-9-PAHSA's effects are mediated by Carbonic Anhydrase III (CAIII). Alternative agents like quercetin and genistein often exert their effects through antioxidant pathways and regulation of apoptosis-related proteins.
References
- 1. S-9-PAHSA's neuroprotective effect mediated by CAIII suppresses apoptosis and oxidative stress in a mouse model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein induces receptor and mitochondrial pathways and increases apoptosis during BCL-2 knockdown in human malignant neuroblastoma SK-N-DZ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of 5-PAHSA's Effect on GLP-1 Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA) with other alternatives in stimulating glucagon-like peptide-1 (GLP-1) secretion, supported by experimental data. The information is intended to offer a framework for the independent verification of this compound's therapeutic potential.
Overview of this compound and GLP-1 Secretion
This compound is a recently discovered endogenous lipid molecule belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has been reported to exert beneficial metabolic effects, including improvements in glucose tolerance and insulin sensitivity.[1][2] One of the key proposed mechanisms for these effects is the stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells through the activation of G-protein coupled receptor 120 (GPR120).[1] GLP-1 is a critical incretin hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and reduces appetite.[3][4]
However, the in vivo efficacy of this compound on glucose metabolism has been a subject of debate, with some studies showing positive effects while others report no significant improvement. This guide aims to provide a comparative analysis of this compound against other known GLP-1 secretagogues to aid in the evaluation of its potential.
Comparative Analysis of GLP-1 Secretagogues
The following table summarizes the quantitative data for this compound and selected alternative GLP-1 secretagogues. It is important to note that the experimental conditions, such as cell lines and assay methods, can vary between studies, making direct comparisons challenging.
| Compound/Agent | Class | Mechanism of Action | Cell Line/System | Concentration | Observed Effect on GLP-1 Secretion | Reference |
| This compound | FAHFA | GPR120 Agonist | Not specified | Not specified | Reported to enhance GLP-1 secretion | |
| Alpha-linolenic acid (ALA) | n-3 PUFA | GPR120 Agonist | STC-1, GLUTag cells | 100 µmol/L | Stimulated GLP-1 secretion | |
| TUG-891 | Synthetic Agonist | Selective GPR120 Agonist | STC-1 cells | Not specified | Stimulated GLP-1 secretion | |
| AZ13581837 | Synthetic Agonist | Selective GPR120 Agonist | STC-1 cells, In vivo (mice) | Not specified | Increased total GLP-1 levels in vivo | |
| Metabolex-36 | Synthetic Agonist | Selective GPR120 Agonist | STC-1 cells, In vivo (mice) | Not specified | Increased total GLP-1 levels in vivo | |
| DFL23916 | Synthetic Agonist | Dual GPR120/GPR40 Agonist | Human and murine enteroendocrine cells | Not specified | Most effective in inducing GLP-1 secretion compared to ALA, TUG-891, and GW9508 | |
| GW9508 | Synthetic Agonist | Dual GPR40/GPR120 Agonist | Not specified | Not specified | Known to induce GLP-1 secretion | |
| Berberine | Natural Compound | Activates AMPK | In vivo | 1g/day (suggested) | May mimic some effects of GLP-1 | |
| Soluble Fiber | Dietary Component | Promotes SCFA production | In vivo | 25-40g/day (suggested) | Stimulates natural GLP-1 secretion |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental setups, the following diagrams illustrate the GPR120 signaling pathway for GLP-1 secretion and a typical experimental workflow for its measurement.
Detailed Experimental Protocols
In Vitro GLP-1 Secretion Assay Using STC-1 Cells
This protocol is adapted from established methods for measuring GLP-1 release from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.2% Bovine Serum Albumin (BSA)
-
Test compounds (this compound, alternatives) dissolved in a suitable vehicle (e.g., DMSO)
-
DPP-4 inhibitor (e.g., sitagliptin)
-
Commercially available GLP-1 ELISA kit
Procedure:
-
Cell Culture: Culture STC-1 cells in supplemented DMEM in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
Starvation: Prior to the experiment, gently wash the cells twice with PBS and then incubate in serum-free DMEM for 2 hours to starve the cells.
-
Stimulation:
-
Wash the cells twice with KRBB.
-
Add 500 µL of KRBB containing the test compounds at various concentrations to each well. Include a vehicle-only control.
-
Incubate the plate at 37°C for 2 hours.
-
-
Sample Collection:
-
Carefully collect the supernatant from each well.
-
Immediately add a DPP-4 inhibitor to each sample to prevent GLP-1 degradation.
-
Centrifuge the samples at 1,000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
-
Quantification:
-
Analyze the supernatant for GLP-1 concentration using a validated GLP-1 ELISA kit according to the manufacturer's instructions.
-
Normalize GLP-1 levels to the total protein content of the cells in each well.
-
In Vivo Measurement of GLP-1 in Mice
Accurate measurement of active GLP-1 in mice is challenging due to its rapid degradation by DPP-4 and neprilysin (NEP). This protocol incorporates measures to stabilize GLP-1 for more reliable quantification.
Materials:
-
C57BL/6J mice
-
Test compound (this compound or alternative)
-
DPP-4 inhibitor (e.g., sitagliptin, 10 mg/kg)
-
Optional: NEP inhibitor (e.g., sacubitril, 0.3 mg/kg)
-
Oral gavage needles
-
Blood collection tubes containing EDTA and a DPP-4 inhibitor
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Inhibitor Administration: 30 minutes prior to the administration of the test compound, intraperitoneally inject the DPP-4 inhibitor (and NEP inhibitor, if used).
-
Test Compound Administration: Administer this compound or the alternative compound via oral gavage.
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at baseline (0 minutes) and at various time points post-administration (e.g., 15, 30, 60, and 120 minutes).
-
Collect blood directly into tubes containing EDTA and a DPP-4 inhibitor.
-
-
Plasma Preparation:
-
Immediately place the blood samples on ice.
-
Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the plasma.
-
-
Quantification:
-
Store the plasma samples at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma using a sensitive and specific ELISA kit.
-
Conclusion
The available evidence suggests that this compound may stimulate GLP-1 secretion through the GPR120 receptor, a mechanism shared with other endogenous and synthetic compounds. However, a direct, quantitative comparison of its potency and efficacy against other GPR120 agonists or dual GPR120/GPR40 agonists is not well-documented in the current literature. The conflicting in vivo data regarding this compound's metabolic benefits underscores the need for further rigorous, independent verification.
The provided protocols for in vitro and in vivo assessment of GLP-1 secretion offer a standardized framework for researchers to conduct their own comparative studies. Such investigations are crucial to definitively establish the therapeutic potential of this compound as a novel secretagogue for the treatment of metabolic diseases. It is recommended that future studies include head-to-head comparisons with well-characterized GPR120 agonists and dual agonists to provide a clearer picture of this compound's relative efficacy.
References
- 1. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) Are Associated With Diet, BMI, and Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
A Comparative Analysis of the Metabolic Effects of 5-PAHSA and Its Enantiomers
An Objective Guide for Researchers and Drug Development Professionals
The novel lipid molecule 5-palmitic acid-hydroxystearic acid (5-PAHSA) has garnered significant attention in metabolic research for its potential therapeutic effects on glucose homeostasis and insulin sensitivity. As a chiral molecule, this compound exists as two enantiomers: 5R-PAHSA and 5S-PAHSA. This guide provides a comprehensive comparison of the metabolic effects of racemic this compound and the emerging, albeit limited, data on its individual enantiomers. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds.
Summary of Metabolic Effects: In Vitro and In Vivo Evidence
The metabolic effects of this compound have been investigated in various models, with some studies reporting beneficial outcomes while others find no significant impact. This discrepancy may be attributable to differences in experimental models, dosages, and administration routes. A critical gap in the current body of research is the limited number of studies directly comparing the activity of the individual 5R and 5S enantiomers with the racemic mixture.
In Vitro Glucose Uptake
Table 1: Comparison of In Vitro Effects on Glucose Uptake in Adipocytes
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Key Findings |
| Racemic this compound | 3T3-L1 adipocytes | 10 µM | Increased | Significantly enhanced insulin-stimulated glucose uptake.[1] |
| Racemic this compound | 3T3-L1 adipocytes | Not specified | No significant increase | Did not increase basal or insulin-stimulated glucose uptake.[2] |
| 5R-PAHSA | Not specified | Not specified | No significant increase | No significant effect on glucose uptake was observed.[2] |
| 5S-PAHSA | Not specified | Not specified | No significant increase | No significant effect on glucose uptake was observed.[2] |
In Vivo Glucose Tolerance and Insulin Sensitivity
Table 2: Comparison of In Vivo Metabolic Effects in Rodent Models
| Compound | Animal Model | Dosing Regimen | Effect on Glucose Tolerance | Effect on Insulin Sensitivity |
| Racemic this compound | High-Fat Diet (HFD)-fed mice | Acute oral gavage | Improved | Not Assessed |
| Racemic this compound | HFD-fed mice | Chronic administration | Improved | Improved |
| Racemic this compound | db/db mice | Chronic oral administration | No improvement | No improvement |
| Racemic this compound & Enantiomers | Diet-induced obese mice | Acute and subchronic treatment | No significant improvement | Not Assessed |
It is noteworthy that one study reported that neither racemic this compound nor its enantiomers improved glucose control in diet-induced obese mice[2]. This contrasts with other studies that have shown positive metabolic effects of the racemic mixture.
Signaling Pathways
The metabolic effects of this compound are believed to be mediated through the activation of key signaling pathways, primarily involving G-protein coupled receptor 40 (GPR40) and AMP-activated protein kinase (AMPK).
GPR40 Signaling Pathway
This compound has been identified as an agonist of GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Activation of GPR40 is linked to enhanced glucose-stimulated insulin secretion (GSIS).
AMPK Signaling Pathway
In some cellular contexts, this compound has been shown to activate AMPK, a central regulator of cellular energy homeostasis. However, the beneficial effects of this compound on lipid metabolism were abolished under high glucose conditions, which was associated with decreased phosphorylation of AMPK.
References
Unraveling the 5-PAHSA Paradox: A Critical Review of Conflicting Evidence on its Metabolic and Anti-Inflammatory Benefits
The novel lipid molecule 5-palmitic acid-hydroxy stearic acid (5-PAHSA) has emerged as a potential therapeutic agent for metabolic and inflammatory diseases, with a flurry of research highlighting its beneficial effects. However, the initial optimism has been tempered by a growing body of conflicting studies, creating a puzzle for researchers, scientists, and drug development professionals. This guide provides a critical review of the discordant findings, presenting a side-by-side comparison of experimental data and methodologies to shed light on the this compound paradox.
The primary areas of contention surrounding this compound's efficacy revolve around its impact on glucose metabolism, its anti-inflammatory properties, and the underlying molecular mechanisms. While some studies champion its role in improving insulin sensitivity and quelling inflammation, others report a conspicuous absence of these benefits, and in some cases, even detrimental outcomes.
The Great Divide: Conflicting Evidence on Glucose Homeostasis
A significant point of conflict lies in the effect of this compound on glucose metabolism. Initial groundbreaking research suggested that PAHSAs, including this compound, could lower blood glucose and improve glucose tolerance in high-fat diet (HFD)-induced obese mice[1]. These findings were supported by studies demonstrating improved glucose uptake in cell lines like 3T3-L1 adipocytes and HepG2 liver cells[2][3].
However, these promising results have been challenged by subsequent research. One notable study reported that neither acute nor repeated treatment with this compound or its isomer 9-PAHSA improved glucose control in various HFD-fed mouse models[4]. The authors of this study were unable to replicate the previously reported benefits, questioning the potential of PAHSAs as insulin sensitizers[4].
A key factor contributing to these discrepancies appears to be the animal model employed. While studies using HFD-fed mice have shown mixed results, research involving genetically diabetic db/db mice, which are characterized by severe hyperglycemia, has consistently shown a lack of benefit from this compound administration. In fact, one study observed that long-term this compound treatment in db/db mice did not improve blood glucose levels and even led to increased inflammation and fatty liver. This suggests that the metabolic context, particularly the severity of hyperglycemia, may critically influence the action of this compound.
Another critical aspect highlighted in the literature is the choice of vehicle for this compound administration. A commentary on the conflicting findings pointed out that the use of olive oil as a vehicle in some negative studies could have masked the effects of PAHSAs, as olive oil itself possesses bioactive properties that can improve glucose tolerance.
Quantitative Comparison of Glucose Metabolism Studies
| Study | Model System | This compound Dose & Administration | Key Findings on Glucose Metabolism | Reference |
| Yore et al. (2014) | High-fat diet (HFD)-fed mice | Oral gavage | Improved glucose tolerance and insulin sensitivity. | |
| Pflimlin et al. (2018) | Multiple HFD-fed mouse models | Oral gavage in olive oil | No significant improvement in glucose control. | |
| Wang et al. (2019) | db/db mice | Oral gavage for 1 month | No reduction in blood glucose levels. | |
| Wang et al. (2019) | HFD-fed mice | Oral gavage | Improved glucose tolerance. | |
| Li et al. (2021) | db/db mice | Administration for 30 days | No significant improvement in glucose metabolism. |
The Anti-Inflammatory Enigma: Contradictory Findings
The purported anti-inflammatory effects of this compound represent another area of scientific debate. Early research indicated that PAHSAs could reduce adipose tissue inflammation. This was supported by findings that 9-PAHSA, a closely related isomer, could inhibit the production of pro-inflammatory cytokines in macrophage-like cells.
However, the anti-inflammatory potential of this compound has been questioned. A recent study found that 9-PAHSA exhibited only a weak anti-inflammatory potential at high concentrations, while this compound showed even less activity in reducing LPS-induced chemokine secretion. As mentioned earlier, in the context of severe hyperglycemia in db/db mice, this compound treatment was associated with an increase in inflammatory markers. This suggests that the anti-inflammatory effects of this compound may be context-dependent and potentially weaker than initially believed.
Quantitative Comparison of Anti-Inflammatory Studies
| Study | Model System | This compound/9-PAHSA Dose | Key Findings on Inflammation | Reference |
| Yore et al. (2014) | HFD-fed mice | Not specified | Reduced adipose tissue inflammation. | |
| Wang et al. (2019) | db/db mice | Oral gavage for 1 month | Increased inflammation. | |
| Czech et al. (2023) | Human cellular model (MIMIC® PTE) | 10 µM and 100 µM | This compound showed a weaker reduction in LPS-induced CXCL10 secretion compared to 9-PAHSA. | |
| Lee et al. (2020) | RAW 264.7 macrophage-like cells | Not specified for this compound | 9-PAHSA inhibited LPS-induced pro-inflammatory cytokine production. |
Unraveling the Mechanism: Disparate Signaling Pathways
The conflicting in vivo and in vitro findings are mirrored by a lack of consensus on the molecular mechanisms through which this compound exerts its effects.
One proposed mechanism involves the activation of G protein-coupled receptor 120 (GPR120), which is known to mediate anti-inflammatory and insulin-sensitizing effects. However, the direct interaction and functional consequences of this compound on GPR120 are not fully elucidated across all studies.
Another signaling pathway implicated is the AMP-activated protein kinase (AMPK) pathway. One study demonstrated that under normal glucose conditions, this compound could activate AMPK, leading to beneficial effects on lipid metabolism. However, under high glucose conditions, this effect was abolished, suggesting a glucose-dependent impairment of this compound's action through the AMPK pathway.
In the context of neuroprotection, a study in a diabetic cell model and in db/db mice proposed a different mechanism. This research suggested that this compound exerts its neuroprotective effects by inhibiting the mTOR-ULK1 pathway, thereby enhancing autophagy. However, the study also noted that the enhanced autophagy was only observed in vitro and not in the animal model, adding another layer of complexity.
Experimental Protocols: A Tale of Two Methodologies
The discrepancies in the literature can often be traced back to variations in experimental design. The choice of animal model, the formulation and route of administration of this compound, the duration of treatment, and the specific assays used to measure outcomes all contribute to the heterogeneity of the results.
For instance, studies reporting positive effects often use HFD-fed mice, which model insulin resistance, while studies showing no benefit or negative effects have utilized the genetically diabetic db/db mouse model, which exhibits severe hyperglycemia and beta-cell dysfunction. The route of administration also varies, with some studies using oral gavage and others employing subcutaneous infusion.
Conclusion: A Call for Standardization and Further Investigation
The conflicting studies on the benefits of this compound underscore the complexities of lipid signaling and the importance of rigorous, standardized experimental protocols. While the initial excitement surrounding this compound as a potential therapeutic agent was warranted, the subsequent contradictory findings necessitate a more cautious and nuanced interpretation of the data.
Key takeaways for the scientific community include:
-
The choice of animal model is critical: The metabolic state of the animal model (e.g., insulin resistance vs. severe hyperglycemia) appears to be a major determinant of this compound's efficacy.
-
Methodological details matter: The vehicle, route of administration, and duration of treatment can significantly influence the outcome of in vivo studies.
-
Context-dependent effects: The anti-inflammatory and metabolic benefits of this compound may not be universal and could be dependent on the specific physiological or pathological context.
-
Further mechanistic studies are needed: A clearer understanding of the molecular targets and signaling pathways of this compound is essential to reconcile the conflicting findings.
Future research should focus on harmonizing experimental designs to allow for more direct comparisons between studies. Head-to-head comparisons of different animal models, vehicles, and administration routes within a single study would be invaluable. Furthermore, a deeper exploration of the dose-response relationship of this compound and its effects in human subjects is crucial before its therapeutic potential can be fully realized. The story of this compound is a compelling example of the iterative nature of scientific discovery, where initial promising findings are rigorously tested and refined by the broader research community.
References
- 1. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of 5-PAHSA In Vivo Assay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of 5-palmitic acid-hydroxy stearic acid (5-PAHSA) against its prominent isomer, 9-PAHSA, and other relevant comparators. The information is compiled from various studies to aid in the evaluation and design of future in vivo experiments.
Data Presentation: Comparative Efficacy of PAHSAs in In Vivo Models
The following tables summarize the quantitative data from key in vivo studies on this compound and its comparators. These studies highlight the ongoing debate regarding the efficacy of PAHSAs in improving metabolic and inflammatory parameters.
Table 1: Effects of PAHSA Administration on Glucose Homeostasis in Rodent Models
| Parameter | This compound Effect | 9-PAHSA Effect | Animal Model | Key Findings & Statistical Significance | Reference |
| Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance | Improved glucose tolerance | High-Fat Diet (HFD)-fed mice | Both isomers significantly improved glucose tolerance (p < 0.05) after a single oral dose. | [1][2] |
| Oral Glucose Tolerance Test (OGTT) | No significant improvement | Not Reported | db/db mice | Low (50 mg/kg) and high (150 mg/kg) doses of this compound did not improve glucose tolerance. | [3][4] |
| Oral Glucose Tolerance Test (OGTT) | No significant improvement | No significant improvement | Diet-Induced Obese (DIO) mice | Acute and subchronic treatment with either isomer, alone or in combination, did not significantly improve metabolic status. | [5] |
| Insulin Sensitivity (ITT) | Improved insulin sensitivity | Improved insulin sensitivity | Chow-fed and HFD-fed mice | Chronic subcutaneous treatment improved insulin sensitivity. | |
| Blood Glucose Levels | No significant reduction | Not Reported | db/db mice | 30 days of treatment did not reduce blood glucose levels. | |
| Insulin Secretion | No significant effect | Not Reported | db/db mice | 30 days of treatment had no effect on serum insulin levels. | |
| GLP-1 Secretion | Stimulated | Stimulated | HFD-fed mice | Both isomers stimulated GLP-1 secretion. |
Table 2: Effects of PAHSA Administration on Lipid Metabolism and Inflammation
| Parameter | This compound Effect | 9-PAHSA Effect | Animal Model | Key Findings & Statistical Significance | Reference |
| Oxidized Low-Density Lipoprotein (ox-LDL) | Significantly decreased | Not Reported | db/db mice | Serum ox-LDL decreased significantly (p < 0.0001) after 30 days of administration. | |
| C-Reactive Protein (CRP) | Increased at high dose | Not Reported | db/db mice | High-dose (150 mg/kg) treatment for 30 days increased CRP levels (p < 0.01), suggesting a potential mild inflammatory response. | |
| Adipose Tissue Inflammation | Reduced | Reduced | Mouse models of insulin resistance | Both isomers have shown anti-inflammatory effects in adipose tissue. | |
| Chemokine Receptor Antagonism | Weaker than 9-PAHSA | Antagonistic activity at CCR6, CCR7, CXCR4, and CXCR5 | In vitro screen | 9-PAHSA shows antagonistic activity on several chemokine receptors involved in immune function, suggesting a potential anti-inflammatory mechanism. | |
| LPS-induced CXCL10 secretion | 1.8-fold reduction (at 100 µM) | 3.7-fold reduction (at 100 µM) | In vitro (macrophages) | 9-PAHSA was more potent in reducing LPS-induced chemokine secretion (p < 0.001) compared to this compound (p < 0.05). |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
Oral Glucose Tolerance Test (OGTT)
-
Animal Model: High-Fat Diet (HFD)-fed mice or db/db mice are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Fasting: Mice are fasted for 4.5 to 5 hours prior to the test.
-
Compound Administration: A single oral gavage of this compound, 9-PAHSA, or vehicle control is administered.
-
Glucose Challenge: 30 minutes after compound administration, an oral glucose load (typically 2 g/kg body weight) is given.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (before glucose) and at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) is calculated to assess glucose tolerance.
-
Statistical Analysis: A t-test or ANOVA is used to compare the results between the treatment and vehicle groups. A p-value < 0.05 is generally considered statistically significant.
In Vivo Administration for Chronic Studies
-
Animal Model: db/db mice are frequently used to model type 2 diabetes.
-
Compound Preparation: this compound is synthesized and purity is confirmed.
-
Administration: this compound is administered daily via oral gavage for a period of 30 days. Doses can range from 50 mg/kg (low dose) to 150 mg/kg (high dose).
-
Monitoring: Body weight and blood glucose levels are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and blood and tissues are collected for various analyses, including serum biomarkers (ox-LDL, CRP, insulin) and western blotting of tissue lysates.
-
Statistical Analysis: One-way ANOVA followed by post-hoc tests are used to determine statistical significance between groups.
Western Blot Analysis of Signaling Pathways
-
Tissue Preparation: Tissues (e.g., cortex, adipose tissue, liver) are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., phospho-mTOR, phospho-ULK1, phospho-AMPK, IκBα, NF-κB) and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
-
Statistical Analysis: T-tests or ANOVA are used to compare the relative protein expression levels between different treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Key signaling pathways modulated by this compound in vivo.
Caption: General experimental workflow for in vivo validation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. High Glucose Concentration Impairs this compound Activity by Inhibiting AMP-Activated Protein Kinase Activation and Promoting Nuclear Factor-Kappa-B-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Acute and Repeated Treatment with this compound or 9-PAHSA Isomers Does Not Improve Glucose Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the therapeutic potential of 5-PAHSA versus existing diabetes drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel endogenous lipid 5-palmitic acid-9-hydroxy-stearic acid (5-PAHSA) against established therapeutic agents for type 2 diabetes mellitus (T2DM). We will delve into their distinct mechanisms of action, present available efficacy data, and provide detailed experimental protocols for key assays used in their evaluation. A notable point of discussion is the current conflicting evidence regarding the in vivo glucoregulatory effects of PAHSAs, which will be addressed herein.
Section 1: Mechanisms of Action
The management of T2DM involves multiple pathways, from enhancing insulin sensitivity to modulating glucose production and absorption. This compound presents a unique mechanism centered on its dual anti-diabetic and anti-inflammatory effects, contrasting with the more targeted actions of existing drugs.
This compound: A Dual-Action Lipid Mediator
This compound belongs to a class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). Levels of these lipids are found to be lower in the serum and adipose tissue of insulin-resistant humans.[1] The proposed therapeutic potential of this compound stems from its multifaceted mechanism:
-
GPR120 Activation: this compound acts as an agonist for G-protein coupled receptor 120 (GPR120).[1] Activation of GPR120 in adipocytes enhances insulin-stimulated glucose uptake.[1][2]
-
Anti-Inflammatory Effects: Chronic low-grade inflammation is a key factor in the pathogenesis of insulin resistance. GPR120 activation by ligands like omega-3 fatty acids and PAHSAs exerts potent anti-inflammatory effects by inhibiting inflammatory signaling pathways such as those involving TLR4 and TNF-α.[2]
-
Stimulation of Incretin Secretion: Some studies suggest that PAHSAs can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a crucial incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.
It is important to note a significant controversy in the field. While initial studies reported that oral administration of PAHSAs improved glucose tolerance and stimulated insulin secretion in mouse models, subsequent research has failed to reproduce these glucoregulatory effects. Some studies found no significant improvement in glucose control or insulin sensitivity in diet-induced obese mice after acute or repeated treatment with this compound or 9-PAHSA. This discrepancy may be due to differences in experimental methodologies, such as the composition of high-fat diets used to induce obesity, the vehicle used for PAHSA delivery, and other assay conditions.
Caption: Proposed signaling pathways for this compound.
Existing Diabetes Drugs: A Comparative Overview
Existing therapies target well-defined pathways involved in glucose homeostasis.
-
Metformin (Biguanides): The most common first-line therapy, metformin's primary effect is to decrease hepatic gluconeogenesis (glucose production by the liver). It also increases insulin sensitivity in peripheral tissues and may influence the gut microbiome. Its molecular mechanism involves the inhibition of mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK).
-
GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide): These drugs mimic the action of the endogenous incretin hormone GLP-1. They stimulate glucose-dependent insulin secretion, suppress glucagon secretion, slow gastric emptying, and promote satiety, often leading to weight loss.
-
SGLT2 Inhibitors (e.g., Empagliflozin, Dapagliflozin): Acting on the kidneys, these agents block the sodium-glucose co-transporter 2 (SGLT2) in the proximal convoluted tubule. This prevents the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria) and thereby lowering blood glucose levels independently of insulin action.
-
DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin): This class of oral medications works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones like GLP-1 and GIP. By blocking this enzyme, these drugs increase the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release.
Caption: High-level comparison of drug targets and primary effects.
Section 2: Data Presentation and Efficacy Comparison
Direct, head-to-head clinical trials comparing this compound with existing diabetes drugs are not available. The following tables summarize the general characteristics and reported efficacy based on individual studies.
Table 1: Qualitative Comparison of Anti-Diabetic Drug Classes
| Feature | This compound (Proposed) | Metformin | GLP-1 Receptor Agonists | SGLT2 Inhibitors | DPP-4 Inhibitors |
| Primary Target Organ(s) | Adipose Tissue, Immune Cells, Gut | Liver, Muscle, Gut | Pancreas, Brain, Gut | Kidney | Gut/Systemic (via incretins) |
| Primary Mechanism | GPR120 Agonism, Anti-inflammatory | ↓ Hepatic Glucose Production | Incretin Mimetic | ↑ Urinary Glucose Excretion | ↑ Endogenous Incretin Levels |
| Route of Administration | Oral (Experimental) | Oral | Injectable, Oral | Oral | Oral |
| Effect on Weight | Unknown in humans | Neutral / Modest Loss | Significant Loss | Modest Loss | Neutral |
| Risk of Hypoglycemia | Low (Theoretically) | Very Low (Monotherapy) | Low (Glucose-dependent) | Very Low | Low (Glucose-dependent) |
| Key Benefit Beyond Glycemia | Anti-inflammatory | Well-established, Low Cost | Weight Loss, CV Benefits | CV & Renal Protection | Generally Well-Tolerated |
Table 2: Quantitative Efficacy Data (Representative Values)
| Drug Class | Typical HbA1c Reduction | Notes |
| This compound | Data unavailable / Conflicting | Preclinical mouse studies have shown improved glucose tolerance, but other studies report no significant effect on blood glucose. Human clinical data is not yet available. |
| Metformin | 1.0 - 1.5% | Considered the baseline for oral anti-diabetic efficacy. |
| GLP-1 Receptor Agonists | 1.0 - 2.0% | Efficacy can be dose-dependent and varies between agents. Also associated with significant weight loss. |
| SGLT2 Inhibitors | 0.5 - 1.0% | Efficacy is dependent on renal function. |
| DPP-4 Inhibitors | 0.5 - 0.8% | Generally considered to have modest efficacy. |
Note: HbA1c reduction values are approximate and can vary based on baseline HbA1c, patient population, and duration of treatment.
Section 3: Experimental Protocols
The following are standardized, detailed methodologies for assessing the efficacy of anti-diabetic compounds like this compound.
In Vitro: Insulin-Stimulated Glucose Uptake Assay in Adipocytes
This assay measures the ability of a compound to enhance the uptake of glucose into fat cells, a key indicator of improved insulin sensitivity.
Objective: To quantify the rate of 2-deoxyglucose (a glucose analog) uptake in differentiated 3T3-L1 adipocytes in the presence or absence of insulin and the test compound (e.g., this compound).
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a 96-well plate in DMEM with 10% bovine calf serum.
-
Once confluent, induce differentiation for 48 hours using a differentiation medium (DMEM, 10% FBS, 1.0 µM dexamethasone, 0.5 mM IBMX, and 1.0 µg/mL insulin).
-
Maintain cells in a post-differentiation medium (DMEM, 10% FBS, 1.0 µg/mL insulin) for an additional 6-8 days, replacing the medium every 2 days until mature adipocytes are formed.
-
-
Assay Procedure:
-
Wash mature adipocytes twice with PBS and then serum-starve in serum-free DMEM for 2-4 hours.
-
Pre-incubate the cells for 30 minutes with the test compound (e.g., this compound at various concentrations) or vehicle control in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Stimulate the cells by adding insulin (final concentration 100 nM) to the appropriate wells. Leave other wells unstimulated (basal uptake). Incubate for 20 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose (or a non-radioactive analog for colorimetric/luminescent kits) to all wells. Incubate for 10 minutes.
-
Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular glucose analog.
-
Lyse the cells with 0.1% SDS solution.
-
Quantify the intracellular glucose analog by transferring the lysate to a scintillation vial for radioactive counting or by following the protocol for a colorimetric or luminescent detection kit.
-
-
Data Analysis:
-
Calculate glucose uptake as counts per minute (CPM) or optical density (OD) per well.
-
Compare insulin-stimulated uptake in compound-treated cells versus vehicle-treated cells to determine the compound's effect on insulin sensitivity.
-
In Vivo: Oral Glucose Tolerance Test (OGTT) in Mice
This is a fundamental in vivo experiment to assess how a compound affects glucose metabolism and disposal in a whole-organism context.
Objective: To measure the effect of a test compound (e.g., this compound) on the ability of a mouse to clear an oral glucose load from the bloodstream.
Methodology:
-
Animal Model:
-
Use a relevant mouse model, such as C57BL/6J mice on a high-fat diet (to induce insulin resistance) or genetic models like db/db mice.
-
Acclimatize animals for at least one week before the experiment.
-
-
Dosing and Fasting:
-
Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 30-60 minutes prior for acute studies, or daily for chronic studies).
-
Fast the mice overnight (approximately 16 hours) but allow free access to water.
-
-
OGTT Procedure:
-
Record the body weight of each mouse.
-
At time T=0, collect a baseline blood sample from the tail vein. Measure blood glucose using a glucometer.
-
Immediately administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples from the tail vein at specified time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.
-
Measure and record the blood glucose level at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.
-
Use statistical analysis (e.g., t-test or ANOVA) to compare the AUC between the compound-treated group and the vehicle-treated group. A significant reduction in AUC indicates improved glucose tolerance.
-
Caption: General experimental workflow for an in vivo OGTT study.
Section 4: Conclusion and Future Directions
This compound presents a compelling, novel mechanism for the potential treatment of T2DM by targeting the intersection of metabolic regulation and inflammation. Its proposed action via GPR120 to simultaneously enhance insulin sensitivity and reduce inflammation is a departure from the primary mechanisms of existing drugs.
However, the therapeutic potential of this compound is currently tempered by conflicting preclinical data. The initial excitement generated by its discovery and positive metabolic effects in some mouse models has been challenged by subsequent studies that failed to replicate these findings. This underscores the critical need for standardized, rigorous experimental protocols and further investigation to elucidate the specific conditions under which PAHSAs may exert beneficial effects.
For drug development professionals, this compound and other FAHFAs remain an intriguing area of research. Future work must focus on:
-
Resolving the Efficacy Discrepancy: Conducting comprehensive studies with various diabetic animal models and carefully controlled diets and vehicles to clarify the in vivo glucoregulatory effects.
-
Human Studies: Progressing to early-phase human clinical trials to assess the safety, tolerability, and metabolic effects of this compound in healthy volunteers and individuals with insulin resistance or T2DM.
-
Pharmacokinetics and Bioavailability: Optimizing formulations to ensure adequate oral bioavailability and target tissue exposure.
While established drugs like metformin, GLP-1 RAs, and SGLT2 inhibitors form the cornerstone of current T2DM management with proven efficacy and defined safety profiles, the exploration of novel pathways, such as those modulated by this compound, is essential for the development of next-generation therapeutics that may offer a more holistic approach to treating this complex metabolic disease.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-PAHSA in a Laboratory Setting
Chemical and Physical Properties of 5-PAHSA
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₆O₄ | [1][2] |
| Molecular Weight | 538.9 g/mol | [1][2][3] |
| Physical Description | Solid | |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound is a non-halogenated, combustible organic solid. Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should also be treated as hazardous waste.
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams, especially incompatible materials like strong acids, bases, and oxidizing agents, to prevent hazardous reactions.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection and Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical. A good practice is to use the original product container if it is suitable for waste collection.
-
Solution Waste: If this compound is in a solvent, it should be collected in a separate, sealed, and properly labeled container for non-halogenated organic solvent waste. The container should be stored in a flammable storage cabinet.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("5-palmitoyloxyoctadecanoic acid" or "this compound"), and the associated hazards (e.g., "Combustible").
4. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources, direct sunlight, and incompatible chemicals.
5. Disposal:
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, as required by regulations.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste unless decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Use spill containment materials, such as absorbent pads, to clean up the spill.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 5-Pahsa
Essential Safety and Handling Guide for 5-PAHSA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (5-(palmitoyloxy)octadecanoic acid). The following procedural steps and operational plans are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Disclaimer: This guide is for informational purposes only and should not replace a comprehensive risk assessment conducted by qualified personnel at your institution. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.[1][2][3] this compound is intended for research use only.[1][2]
Chemical and Physical Properties of this compound
For safe handling, it is essential to be aware of the physical and chemical properties of this compound. The compound is often supplied as a solution in methyl acetate or other organic solvents. The properties of the solvent must also be considered, as they may present additional hazards.
| Property | Value | Source |
| Formal Name | 5-(palmitoyloxy)octadecanoic acid | |
| CAS Number | 1481636-41-2 | |
| Molecular Formula | C₃₄H₆₆O₄ | |
| Molecular Weight | 538.9 g/mol | |
| Purity | ≥95% | |
| Formulation | Often a solution in methyl acetate | |
| Storage Temperature | -20°C | |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound and its solvents. The following PPE is mandatory when handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. | To prevent skin contact with this compound and the solvent. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of the chemical solution. |
| Skin and Body Protection | A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or coveralls. | To protect skin and clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors, especially from the solvent. If a fume hood is not available, a NIOSH-approved respirator may be necessary based on a risk assessment. | To prevent respiratory tract irritation and other potential health effects from inhaling the solvent vapors. |
Operational Plan for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following step-by-step guidance outlines the safe handling procedure for this compound.
Pre-Handling Preparations
-
Consult the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet for this compound and any solvents used.
-
Work Area Setup: Ensure a clean and organized workspace within a certified chemical fume hood.
-
Gather Materials: Have all necessary equipment and materials, including PPE, spill cleanup supplies, and waste containers, readily available.
Handling Procedures
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Handling the Compound:
-
If working with a solution, handle it with care to avoid splashes.
-
If working with the solid form, avoid creating dust.
-
-
Preventing Exposure: Avoid direct contact with the skin, eyes, and clothing. Do not inhale any vapors or dust. Do not eat, drink, or smoke in the laboratory.
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Emergency Procedures
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spill from spreading.
-
Clean-up: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
-
Ventilate: Ventilate the area after the cleanup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including unused material, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a clearly labeled, sealed, and compatible waste container.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflows
The following diagrams illustrate the safe handling workflow and PPE selection process for this compound.
Caption: Workflow for the safe handling of this compound from preparation to post-handling procedures.
Caption: Decision-making guide for selecting appropriate PPE when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
